molecular formula C10H10Cl2N4O4 B15600604 2,6-Dichloropurine riboside

2,6-Dichloropurine riboside

Katalognummer: B15600604
Molekulargewicht: 321.11 g/mol
InChI-Schlüssel: HJXWZGVMHDPCRS-UUOKFMHZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dichloropurine riboside is a useful research compound. Its molecular formula is C10H10Cl2N4O4 and its molecular weight is 321.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R,3R,4S,5R)-2-(2,6-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N4O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXWZGVMHDPCRS-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,6-Dichloropurine Riboside: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Versatile Nucleoside Analog in Modern Medicinal Chemistry

Introduction

2,6-Dichloropurine (B15474) riboside is a synthetic nucleoside analog that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structural features, particularly the two chlorine substituents on the purine (B94841) ring, render it a highly versatile precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the structure, properties, and applications of 2,6-dichloropurine riboside, with a focus on its role in the development of novel therapeutics.

Structure and Chemical Identity

This compound, systematically named (2R,3R,4S,5R)-2-(2,6-dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, is a purine nucleoside composed of a 2,6-dichloropurine base attached to a β-D-ribofuranose sugar moiety.

IdentifierValue
IUPAC Name (2R,3R,4S,5R)-2-(2,6-dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol[1]
CAS Number 13276-52-3[2][3][4][5]
Molecular Formula C₁₀H₁₀Cl₂N₄O₄[3][5]
Molecular Weight 321.12 g/mol [3][5]
SMILES OC[C@H]1O--INVALID-LINK----INVALID-LINK--[C@@H]1O[4]
InChI Key HJXWZGVMHDPCRS-UUOKFMHZSA-N[1]

Physicochemical Properties

This compound is typically a white to off-white solid.[6] Its physicochemical properties are summarized in the table below.

PropertyValueSource
Melting Point >190 °C (with decomposition)[2][6][7]
Boiling Point (Predicted) 542.2 ± 60.0 °C[6][7]
Density (Predicted) 2.14 ± 0.1 g/cm³[7]
Solubility Slightly soluble in DMSO, Methanol, and Water.[1][6][7]
pKa (Predicted) 13.00 ± 0.70[7]
Appearance White to Off-White Solid[6]

Synthesis and Reactivity

The synthesis of this compound is a critical aspect of its utility. Several synthetic routes have been reported, generally involving the coupling of a protected ribose derivative with 2,6-dichloropurine.

General Synthesis Strategies

One common approach involves the condensation of a protected ribofuranose, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, with 2,6-dichloropurine in the presence of a catalyst. Subsequent deprotection of the sugar hydroxyl groups yields the final product. Another method involves the diazotization of 2-amino-6-chloropurine (B14584) riboside.[8]

The reactivity of this compound is dominated by the two chlorine atoms on the purine ring. These chlorine atoms can be selectively displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups at the 2- and 6-positions. This differential reactivity is the cornerstone of its use as a versatile synthetic intermediate.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and derivatization of this compound.

G Generalized Synthetic Workflow of this compound and Its Derivatives A 2,6-Dichloropurine C Glycosylation (e.g., Lewis Acid Catalyst) A->C B Protected Ribose (e.g., Tetra-O-acetyl-β-D-ribofuranose) B->C D Protected this compound C->D E Deprotection (e.g., Zemplén conditions) D->E F This compound E->F G Selective Nucleophilic Substitution at C6 F->G I Nucleophilic Substitution at C2 F->I H 6-Substituted-2-chloropurine Riboside Derivatives (e.g., Adenosine (B11128) Analogs) G->H H->I J 2,6-Disubstituted Purine Riboside Derivatives I->J

Caption: Generalized workflow for the synthesis and derivatization of this compound.

Biological Activities and Therapeutic Potential

This compound itself does not typically exhibit potent biological activity. Its primary significance lies in its role as a key intermediate for the synthesis of a diverse range of biologically active nucleoside analogs with potential therapeutic applications, including antiviral and antitumor agents.[8][9]

Precursor to Antiviral and Antitumor Agents

The chlorine atoms at the 2- and 6-positions of the purine ring serve as excellent leaving groups, facilitating nucleophilic substitution reactions. This allows for the systematic modification of the purine core to generate libraries of compounds for screening against various biological targets. Derivatives of this compound have shown promise as:

  • Antiviral agents: By serving as a scaffold for nucleoside analogs that can interfere with viral replication processes.[2][9]

  • Antitumor agents: As precursors to compounds that can induce apoptosis or cell cycle arrest in cancer cells.[3][8][10][11][12][13]

Synthesis of Adenosine Receptor Ligands

A significant application of this compound is in the synthesis of selective adenosine receptor ligands.[14][15][16][17] The differential reactivity of the C2 and C6 positions allows for the introduction of various substituents to achieve desired affinity and selectivity for the A₁, A₂A, A₂B, and A₃ adenosine receptor subtypes. These receptors are implicated in a variety of physiological processes, making their modulation a key strategy for treating cardiovascular, inflammatory, and neurological disorders.

Development of CD73 Inhibitors

Ecto-5'-nucleotidase (CD73) is an enzyme that plays a crucial role in the production of immunosuppressive adenosine in the tumor microenvironment. Inhibition of CD73 is a promising strategy in cancer immunotherapy. This compound serves as a starting material for the synthesis of potent and selective CD73 inhibitors.[1][4][18][19][20][21]

Application in Photoaffinity Probes

This compound has been utilized as a building block in the synthesis of photoaffinity probes.[5][6][22][23][24] These chemical tools are invaluable for identifying and characterizing the binding sites of small molecules on their protein targets, which is a critical step in drug development and understanding mechanisms of action.

Experimental Protocols

While detailed, step-by-step protocols are highly dependent on the specific synthetic target, the following provides a general outline for a key reaction involving this compound.

General Procedure for Nucleophilic Substitution at the C6-Position

Objective: To synthesize a 6-substituted-2-chloropurine riboside derivative.

Materials:

  • This compound

  • Appropriate nucleophile (e.g., an amine, thiol, or alcohol)

  • Anhydrous aprotic solvent (e.g., DMF, THF, or acetonitrile)

  • Base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve this compound in the chosen anhydrous solvent under an inert atmosphere.

  • Add the base to the reaction mixture.

  • Add the nucleophile to the reaction mixture. The stoichiometry will depend on the specific nucleophile and desired product.

  • Stir the reaction at an appropriate temperature (ranging from room temperature to elevated temperatures) and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction (e.g., by adding water or a saturated aqueous solution of ammonium (B1175870) chloride).

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired 6-substituted-2-chloropurine riboside.

Conclusion

This compound is a pivotal molecule in medicinal chemistry, serving as a versatile and indispensable building block for the synthesis of a vast array of biologically active compounds. Its unique reactivity allows for the strategic and selective modification of the purine core, enabling the development of novel antiviral agents, antitumor compounds, selective adenosine receptor ligands, and potent CD73 inhibitors. The continued exploration of the synthetic utility of this compound is expected to fuel the discovery of new therapeutic agents for a wide range of diseases.

References

The Biological Activity of 2,6-Dichloropurine Riboside Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropurine (B15474) and its ribonucleoside derivatives represent a critical scaffold in medicinal chemistry. As a key synthetic intermediate, 2,6-dichloropurine riboside allows for selective modification at the C2 and C6 positions, giving rise to a vast library of analogs with diverse biological activities.[1][2][3] These purine (B94841) nucleoside analogs have demonstrated significant potential as antitumor and antiviral agents.[4] Their mechanisms of action often involve mimicking endogenous nucleosides, thereby disrupting critical cellular processes such as DNA synthesis, or acting as potent inhibitors of various protein kinases.[5][6] This guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound analogs, supported by quantitative data, experimental protocols, and pathway visualizations.

Mechanism of Action

The biological effects of this compound analogs are multifaceted, primarily revolving around two key mechanisms: antimetabolite activity and enzyme inhibition.

  • Inhibition of Nucleic Acid Synthesis : As purine analogs, these compounds can be processed by cellular enzymes, such as adenosine (B11128) kinase, to form phosphorylated derivatives.[5][7] These active triphosphate metabolites can be mistakenly incorporated into growing DNA or RNA chains, leading to chain termination and inhibition of replication and transcription. This disruption of nucleic acid synthesis is a primary driver of their cytotoxic effects against rapidly proliferating cancer cells.

  • Kinase Inhibition : A significant number of purine analogs have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling, proliferation, and survival.[6][8] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[9][10] Analogs of this compound have shown inhibitory activity against several key kinases, including:

    • Adenosine Kinase (AK) : AK is the primary enzyme responsible for salvaging adenosine by phosphorylating it to adenosine monophosphate (AMP).[7] Inhibition of AK leads to an increase in local adenosine concentrations, which can have therapeutic effects in conditions like epilepsy, ischemia, and pain.[7][11]

    • Cyclin-Dependent Kinases (CDKs) : CDKs are essential for cell cycle progression.[9][10] Inhibitors targeting the CDK4/6-Cyclin D complex can block the phosphorylation of the retinoblastoma (Rb) protein, preventing cell cycle progression from the G1 to the S phase and inducing cell cycle arrest.[9][12][13]

Below is a diagram illustrating the inhibition of the CDK4/6-Rb pathway, a common target for purine analog kinase inhibitors.

G cluster_0 G1 Phase Regulation CDK46 CDK4/6 Active_Complex Active CDK4/6-Cyclin D Complex CDK46->Active_Complex CyclinD Cyclin D CyclinD->Active_Complex pRb Rb Protein E2F E2F pRb->E2F Releases S_Phase G1-S Phase Transition E2F->S_Phase Activates Transcription Inhibitor 2,6-DCP-R Analog (CDK4/6 Inhibitor) Inhibitor->Active_Complex Inhibition Active_Complex->pRb Phosphorylates

Diagram 1: Inhibition of the CDK4/6-Retinoblastoma (Rb) pathway.

Biological Activity Data

The cytotoxic and enzyme-inhibitory activities of various this compound analogs have been quantified across numerous studies. The following tables summarize key quantitative data.

Table 1: Anticancer Activity of 2,6-Dichloropurine Analogs

Compound/Analog Cell Line(s) Activity Type Value (µM) Reference
N9-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurine (5a) Various Human Tumor GI50 1 - 5 [14]
N9-[4'-chloro-2'-butynyl-1'-yl]-2,6-dichloropurine (10a) Various Human Tumor GI50 1 - 5 [14]
9-β-D-Arabinofuranosyl-2-chloro-6-(Nα-L-serinylamido)-purine (4b) U937 (Leukemia) IC50 16 [15]
6-Chloropurine Nucleoside (Compound 6) HeLa (Cervical Cancer) IC50 35 [16]
6-Chloropurine Nucleoside (Compound 10) HeLa, HepG2, SW620 IC50 33, 25, 35 [16]

| PD26-TL07 | HCT-116, SW480, MDA-MB-231 | IC50 | 1.77, 1.51, 1.25 |[17] |

Table 2: Kinase Inhibitory Activity of 2,6-Dichloropurine Analogs

Compound/Analog Target Kinase Activity Type Value Reference
8-anilin-N-yl-6-indolin-N-yl-9-(β-d-ribofuranosyl)purine (10b) Adenosine Kinase IC50 0.019 µM [18]
GP3269 Adenosine Kinase IC50 11 nM [11]
ABT-702 Adenosine Kinase IC50 1.7 nM [11]
6-isobutoxy-2-(4'-sulfamoylanilino)purine (34) CDK2 IC50 1 nM [19]

| 6-n-propoxy-2-(4'-sulfamoylanilino)purine (31) | CDK2 | IC50 | 8 nM |[19] |

Structure-Activity Relationships (SAR)

The potency and selectivity of this compound analogs are highly dependent on the nature and position of their substituents.

  • C6 and C2 Positions : The two chlorine atoms are excellent leaving groups, allowing for sequential nucleophilic substitution.[2] Modifications at these positions significantly alter the compound's properties. For instance, introducing bulky or hydrophobic groups can enhance binding to the hydrophobic pockets of kinase active sites.[18] The introduction of amino acid amides at the C6 position has been explored for activity against adenosine receptors and for antiproliferative effects.[15][20]

  • N9 Position : The N9 position is typically glycosylated with a ribose or modified sugar moiety. Analogs with unsaturated linkers at the N9 position have shown potent cytotoxic activity.[14] The conformation of the glycosidic bond is also critical; an anti conformation was found to be essential for high-potency adenosine kinase inhibition.[18][21]

  • Ribose Moiety : Modifications to the sugar itself, such as converting it to an arabinoside, can confer resistance to degradation by enzymes like adenosine deaminase, potentially enhancing bioavailability and efficacy.[15]

G cluster_C6 C6 Substitution cluster_C2 C2 Substitution cluster_N9 N9/Ribose Modification cluster_Activity Resulting Biological Activity Core This compound Core C6_Alkyl Alkyl/Aryl Amines Core->C6_Alkyl C6_AminoAcid Amino Acid Amides Core->C6_AminoAcid C6_Alkoxy Alkoxy Groups Core->C6_Alkoxy C2_Aryl Aryl Amines (e.g., anilino) Core->C2_Aryl N9_Acyclic Acyclic Linkers Core->N9_Acyclic Ribose_Mod Sugar Modification (e.g., Arabinose) Core->Ribose_Mod Kinase Kinase Inhibition (CDK, AK) C6_Alkyl->Kinase Anticancer Anticancer (Cytotoxicity) C6_AminoAcid->Anticancer C6_Alkoxy->Kinase C2_Aryl->Kinase N9_Acyclic->Anticancer Ribose_Mod->Anticancer Antiviral Antiviral Ribose_Mod->Antiviral

Diagram 2: Structure-Activity Relationship (SAR) logic for 2,6-DCP-R analogs.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these compounds. Below are representative protocols for synthesis and biological characterization.

Protocol 1: General Synthesis of 2,6-Disubstituted Purine Analogs

This protocol outlines a general two-step process involving the synthesis of the 2,6-dichloropurine intermediate followed by nucleophilic substitution.[2][22]

  • Synthesis of 2,6-Dichloropurine :

    • Suspend a precursor such as 4,5-diamino-2,6-dichloropyrimidine in a suitable solvent like acetonitrile.

    • Add triethyl orthoformate to the suspension.

    • Add a catalytic amount of a strong acid (e.g., methanesulfonic acid).

    • Heat the mixture to reflux (approx. 90°C) and monitor the reaction by Thin-Layer Chromatography (TLC).

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • Recrystallize the crude product from hot ethanol (B145695) to yield pure 2,6-dichloro-9H-purine.

  • Nucleophilic Substitution :

    • Dissolve 2,6-dichloropurine in a suitable solvent (e.g., ethanol).

    • Add the desired nucleophile (e.g., cyclohexylamine) and a base (e.g., triethylamine, Et3N), typically in slight excess (1.1 equivalents).

    • Heat the reaction mixture. Microwave irradiation (e.g., 90°C for 1.5 hours) can significantly accelerate the reaction.[22] The C6 position is generally more reactive and will be substituted first.

    • To substitute the C2 position, a second, different nucleophile can be added under similar or more forcing conditions.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction. The product may precipitate and can be collected by filtration.

    • Purify the final product using column chromatography or recrystallization.

G start Start: 4,5-Diamino-2,6-dichloropyrimidine step1 1. Add Triethyl Orthoformate + Catalytic Acid start->step1 step2 2. Heat to Reflux (90°C) Monitor by TLC step1->step2 intermediate Intermediate: 2,6-Dichloropurine step2->intermediate step3 3. Dissolve in EtOH + Add Nucleophile 1 & Et3N intermediate->step3 step4 4. Heat (Microwave) Selective C6 Substitution step3->step4 step5 5. (Optional) Add Nucleophile 2 C2 Substitution step4->step5 step6 6. Purify Product (Filtration, Chromatography) step5->step6 end End: 2,6-Disubstituted Purine Analog step6->end

Diagram 3: General experimental workflow for analog synthesis.
Protocol 2: Cell Viability (SRB) Assay

The Sulforhodamine B (SRB) assay is a common method to measure drug-induced cytotoxicity in cancer cell lines.[16]

  • Cell Plating : Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation : Incubate the plates for a defined period (e.g., 48-72 hours).

  • Cell Fixation : Gently remove the medium and fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Staining : Wash the plates five times with slow-running tap water and allow them to air dry. Add a 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing : Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Quantification : Solubilize the bound dye by adding 10 mM Tris base solution to each well. Measure the absorbance (optical density) on a microplate reader at approximately 510 nm.

  • Data Analysis : Calculate the percentage of cell growth inhibition relative to the untreated controls. Plot the percentage of inhibition against the compound concentration and determine the IC50 or GI50 value using non-linear regression analysis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on cell cycle distribution.[5][23]

  • Cell Treatment : Plate cells in 6-well plates and treat with the compound of interest at various concentrations for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting : Harvest both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).

  • Cell Fixation : Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining : Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • RNAse Treatment : Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNAse A. The RNAse is crucial to prevent staining of double-stranded RNA.

  • Incubation : Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry : Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis : Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Compare the distribution in treated samples to the untreated control to identify any cell cycle arrest.

Conclusion

Analogs derived from this compound are a versatile and potent class of compounds with significant therapeutic potential, particularly in oncology. Their activity as both antimetabolites and specific kinase inhibitors provides multiple avenues for therapeutic intervention. The ease of chemical modification at the C2 and C6 positions allows for extensive structure-activity relationship studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The protocols and data presented in this guide serve as a foundational resource for researchers engaged in the discovery and development of novel purine-based therapeutics.

References

CAS number for 2,6-Dichloropurine-9-β-D-riboside

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,6-Dichloropurine-9-β-D-riboside

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropurine-9-β-D-riboside is a synthetic nucleoside analog that serves as a crucial building block in medicinal chemistry and drug discovery. Its strategic importance lies in its versatile reactivity, enabling the synthesis of a wide array of purine (B94841) derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of 2,6-Dichloropurine-9-β-D-riboside, including its chemical properties, synthesis, and applications as a precursor for biologically active molecules. The document is intended to be a valuable resource for researchers and professionals involved in the development of novel therapeutics. The compound is recognized for its role as a raw material in the production of anticancer and antiviral agents, such as 2-chloroadenosine.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2,6-Dichloropurine-9-β-D-riboside is presented in the table below.

PropertyValueReference
CAS Number 13276-52-3[2][3][4]
Molecular Formula C₁₀H₁₀Cl₂N₄O₄[2][3]
Molecular Weight 321.12 g/mol [2]
IUPAC Name (2R,3R,4S,5R)-2-(2,6-dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol[5]
Synonyms 2,6-Dichloropurine (B15474) riboside, 2,6-Dichloro-9-(β-D-ribofuranosyl)purine[3]
Purity Typically ≥95%[5]

Synthesis of 2,6-Dichloropurine-9-β-D-riboside

The synthesis of 2,6-Dichloropurine-9-β-D-riboside can be achieved through various chemical methods. One common approach involves the glycosylation of 2,6-dichloropurine. A patented method describes a two-step process starting from β-D-1,2,3,5-tetraacetyl ribofuranose and 2,6-dichloropurine.[6]

The general workflow for this synthesis is outlined below:

G General Synthesis Workflow for 2,6-Dichloropurine-9-β-D-riboside A β-D-1,2,3,5-tetraacetyl ribofuranose + 2,6-Dichloropurine B Glycosylation (Phosphoric acid phenol (B47542) ester catalyst) A->B Reaction C 2,6-dichloro-9-(β-D-2′,3′,5′-triacetyl ribofuranose)purine B->C Intermediate D Deacetylation (Methanol, Concentrated HCl) C->D Reaction E 2,6-Dichloropurine-9-β-D-riboside D->E Final Product

A high-level overview of a synthetic route to 2,6-Dichloropurine-9-β-D-riboside.

Chemical Reactivity and Applications in Synthesis

2,6-Dichloropurine-9-β-D-riboside is a versatile precursor for a variety of purine nucleoside analogs due to the differential reactivity of the two chlorine atoms. The chlorine at the C6 position is generally more susceptible to nucleophilic substitution than the chlorine at the C2 position. This allows for selective modification of the purine ring, leading to the synthesis of diverse compounds with potential biological activities.

For instance, it is a key intermediate in the synthesis of cladribine (B1669150) (2-chloro-2'-deoxyadenosine) analogs and other modified purine nucleosides.[7] It has also been used in the synthesis of photoaffinity probes for nucleotide-binding sites in proteins.[8]

The following diagram illustrates some of the synthetic transformations starting from 2,6-Dichloropurine-9-β-D-riboside:

G Synthetic Utility of 2,6-Dichloropurine-9-β-D-riboside A 2,6-Dichloropurine-9-β-D-riboside B Nucleophilic Substitution (e.g., Amines) A->B Selective C6 reaction F Reaction with Sodium Azide A->F C2 and C6 reaction C 6-Substituted Purine Ribosides B->C D Further Substitution at C2 C->D E 2,6-Disubstituted Purine Ribosides D->E G 2,6-Diazido-9-(β-D-ribofuranosyl)purine F->G

Key synthetic transformations of 2,6-Dichloropurine-9-β-D-riboside.

Biological Activity

While 2,6-Dichloropurine-9-β-D-riboside is primarily used as a synthetic intermediate, its derivatives have shown significant biological activity. It is considered a precursor for potential antitumor and antiviral drugs.[1] The structural modifications enabled by this precursor allow for the development of potent and selective inhibitors of various enzymes and receptors. For example, novel 6-substituted amino-9-(β-D-ribofuranosyl)purine analogs have been synthesized and evaluated for their cytotoxic activity against human epithelial cancer cells.[9]

One such derivative, an N6-(4-trifluoromethylphenyl)piperazine analog, demonstrated significant cytotoxicity against liver, colon, and breast cancer cell lines, with IC₅₀ values in the low micromolar range.[9]

Cell LineIC₅₀ (µM) of N6-(4-trifluoromethylphenyl)piperazine analog
Huh7 (Liver Cancer)1
HCT116 (Colon Cancer)4
MCF7 (Breast Cancer)1
Mahlavu (Hepatocellular Carcinoma)3
FOCUS (Hepatocellular Carcinoma)1

Data extracted from a study on novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs.[9]

Experimental Protocols

Synthesis of 2,6-dichloro-9-(β-D-2′,3′,5′-triacetyl ribofuranose)purine[6]
  • β-D-1,2,3,5-tetraacetyl ribofuranose and an organic solvent (e.g., dichloroethane) are placed into a reaction vessel.

  • Under stirring, 2,6-dichloropurine and a phosphoric acid phenol ester compound catalyst are added in batches.

  • The mixture is heated to reflux with continuous stirring.

  • After the reaction is complete, the solvent and the acetic acid generated during the reaction are removed under vacuum.

  • The resulting product, 2,6-dichloro-9-(β-D-2′,3′,5′-triacetyl ribofuranose)purine, is obtained after vacuum drying.

Synthesis of 2,6-Dichloropurine-9-β-D-riboside from the acetylated precursor[6]
  • The 2,6-dichloro-9-(β-D-2′,3′,5′-triacetyl ribofuranose)purine and methanol (B129727) are placed into a reaction vessel.

  • Concentrated hydrochloric acid is added dropwise at 0-5°C, and the reaction is maintained at this temperature until completion.

  • A solid base (e.g., sodium bicarbonate) is added at the same temperature to adjust the pH to 6.5-7.5.

  • The mixture is filtered under reduced pressure.

  • The filtrate is concentrated to dryness to yield 2,6-dichloropurine-9-β-D-riboside.

Synthesis of 2,6-diazido-9-(beta-D-ribofuranosyl)purine[10]
  • 2,6-dichloro-9-(beta-D-ribofuranosyl)purine is reacted with sodium azide.

  • The resulting 2,6-diazido-9-(beta-D-ribofuranosyl)purine can be further phosphorylated using pyrophosphoryl chloride to form the 3',5'-bisphosphate derivative.

Conclusion

2,6-Dichloropurine-9-β-D-riboside is a cornerstone molecule for the synthesis of a diverse range of purine nucleoside analogs. Its well-defined reactivity profile allows for the strategic design and development of novel compounds with potential therapeutic applications in oncology and virology. This guide provides essential technical information to aid researchers and drug development professionals in harnessing the synthetic potential of this important chemical entity.

References

2,6-Dichloropurine Riboside: A Cornerstone Precursor for Advanced Antiviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The landscape of antiviral therapeutics is in constant evolution, driven by the need for potent agents against emerging and resistant viral pathogens. Purine (B94841) nucleoside analogs represent a highly successful class of antiviral and anticancer drugs, and their synthesis often relies on versatile chemical intermediates. Among these, 2,6-dichloropurine (B15474) and its riboside derivative (CAS 13276-52-3) stand out as critical precursors.[1][2][3] Their unique reactivity allows for strategic modifications at the C2 and C6 positions of the purine ring, leading to the efficient synthesis of complex, biologically active molecules that can interfere with viral replication.[1] This technical guide provides a comprehensive overview of the role of 2,6-dichloropurine riboside in the synthesis of prominent antiviral drugs, detailing key synthetic pathways, experimental protocols, and the mechanisms of action of the resulting therapeutic agents.

Introduction: The Strategic Importance of this compound

This compound is a key intermediate in the synthesis of numerous purine nucleoside analogs.[1] The two chlorine atoms on the purine base are excellent leaving groups, enabling sequential and selective nucleophilic substitution. This allows for the introduction of various functional groups, such as amino and methoxy (B1213986) groups, which are characteristic of potent antiviral and antineoplastic drugs like Clofarabine (B1669196), Cladribine (B1669150), and Nelarabine (B1678015).[4] The ribose moiety is crucial for the molecule to be recognized and metabolized by cellular kinases into its active triphosphate form, which can then inhibit viral polymerases or other essential enzymes.[5][6]

This guide will explore the synthetic routes starting from or proceeding through this compound to generate high-value antiviral compounds. We will provide detailed experimental workflows, quantitative data from published syntheses, and diagrams of the subsequent signaling pathways these drugs modulate.

Core Synthetic Pathways from 2,6-Dichloropurine Precursors

The synthesis of antiviral nucleosides from 2,6-dichloropurine typically involves a key glycosylation step to attach the sugar moiety, followed by modifications to the purine base.

Synthesis of Clofarabine

Clofarabine (2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine) is a second-generation purine nucleoside analog used in cancer therapy, particularly for leukemia.[7][8] Its synthesis often starts with the glycosylation of 2,6-dichloropurine with a protected and fluorinated sugar derivative.

A common synthetic approach involves the stereoselective glycosylation of silylated 2,6-dichloropurine with a peracylated D-ribofuranose, followed by regioselective deacetylation, fluorination, and amination.[9] One method describes the condensation of 2,6-dichloropurine with 2-deoxy-2-fluoro-3,5-di-O-(tri-isopropylsilyl)-α-D-arabinofuranosyl chloride, which yields a mixture of anomers.[10] This mixture is then treated with ammonia (B1221849) to replace the chlorine at the C6 position with an amino group, followed by separation and deprotection to yield Clofarabine.[10]

G cluster_workflow General Synthesis Workflow for Clofarabine DCP 2,6-Dichloropurine Intermediate Protected 2,6-dichloro- 9-(2-deoxy-2-fluoro-β-D- arabinofuranosyl)purine DCP->Intermediate Glycosylation (e.g., TMSOTf) Sugar Protected 2-deoxy-2-fluoro- D-arabinofuranose Sugar->Intermediate ProtectedClofarabine Protected Clofarabine (C6-NH2) Intermediate->ProtectedClofarabine Ammonolysis (NH3/MeOH) Clofarabine Clofarabine ProtectedClofarabine->Clofarabine Deprotection

General synthetic workflow for Clofarabine.
Synthesis of Cladribine

Cladribine (2-chloro-2'-deoxyadenosine) is another important purine analog used to treat hairy cell leukemia and multiple sclerosis.[11] An efficient synthesis involves the anion glycosylation of the potassium salt of 2,6-dichloropurine with a protected 2-deoxy-α-D-ribofuranosyl chloride.[11][12] This step is followed by selective ammonolysis, which replaces the C6-chloro group and removes the protecting groups to yield the final product.[11]

G cluster_workflow General Synthesis Workflow for Cladribine DCP_Salt 2,6-Dichloropurine Potassium Salt Intermediate Protected 2,6-dichloro- 2'-deoxy-β-D-riboside DCP_Salt->Intermediate Anion Glycosylation (e.g., CH3CN/THF) Chlorosugar Protected 1-α-chloro- 2-deoxy-D-ribofuranose Chlorosugar->Intermediate Cladribine Cladribine Intermediate->Cladribine Ammonolysis & Deprotection (NH3/MeOH)

General synthetic workflow for Cladribine.

Quantitative Data Summary

The efficiency of synthesizing purine nucleoside analogs can vary significantly based on the chosen reagents and reaction conditions. The following tables summarize quantitative data from various published synthetic routes originating from 2,6-dichloropurine or its riboside.

Table 1: Comparison of Glycosylation Reactions for Cladribine Synthesis

Purine DerivativeGlycosyl DonorCatalyst/SolventProduct Yield (%)Anomeric Ratio (β:α)Reference
2,6-Dichloropurine (Na-salt)1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranoseAcetonitrile (B52724) (MeCN)59% (β-anomer)N/A (isolated)[12]
2,6-Dichloropurine (K-salt)1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranoseAcetonitrile/THF70% (β-anomer)N/A (isolated)[11][13]
2,6-Dichloropurine1,3,5-tri-O-acetyl-2-deoxy-D-ribofuranoseAcid-catalyzed fusion65% (anomeric mixture)Not specified[12]

Table 2: Yields of Subsequent Transformation Steps

Starting MaterialTransformationReagentsProductYield (%)Reference
Protected 2,6-dichloro-2'-deoxy-β-D-ribosideAmmonolysis & DeprotectionNH₃/MeOH/THFCladribine82%[11]
3′,5′-di-O-pivaloyl-2,6-dichloropurine ribonucleosideC2′-β-fluorinationDiethylaminosulfur trifluoride (DAST)Protected 2,6-dichloropurine 2′-fluoro β-D-arabinosideNot specified[9]
Guanosine-derived analogConversion to this compound analogBTEA-Cl, SbCl₃, NaNO₂, Cl₂CHCO₂HThis compound analog90%[14]
2-amino-6-chloropurineChlorinationChlorine gas, t-butyl nitrite2,6-dichloropurine70.6%[15]

Experimental Protocols

This section provides detailed methodologies for key reactions in the synthesis of antiviral drugs from this compound precursors.

Protocol 1: Synthesis of Protected 2,6-dichloropurine 2'-deoxy-β-D-riboside (Cladribine Intermediate)

This protocol is adapted from the anion glycosylation method described by Sivets, et al.[11]

  • Preparation of Purine Salt: Add potassium t-butoxide (0.022 g, 0.18 mmol) to a solution of 2,6-dichloropurine (0.036 g, 0.19 mmol) in anhydrous 1,2-dimethoxyethane (B42094) (3 ml) at 0 °C.

  • Stir the resulting solution for 7 minutes while cooling, then for 15 minutes at room temperature.

  • Evaporate the solvent to dryness under reduced pressure.

  • Glycosylation: Add anhydrous acetonitrile (2.5 ml) and tetrahydrofuran (B95107) (2.9 ml) to the residue.

  • Stir the suspension under an argon atmosphere at room temperature for 15 minutes.

  • Gradually add crystalline 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose (0.07 g, 0.18 mmol) over 10 minutes.

  • Continue stirring the reaction mixture at room temperature and monitor by TLC until the starting materials are consumed.

  • Work-up: Evaporate the solvent, and purify the residue using column chromatography on silica (B1680970) gel to isolate the desired N9-β-nucleoside.

Protocol 2: Synthesis of Cladribine via Ammonolysis

This protocol is adapted from the method described by Sivets, et al.[11]

  • Dissolve the protected 2,6-dichloro-9-(3',5'-di-O-p-toluoyl-2'-deoxy-β-D-ribofuranosyl)purine in a mixture of methanolic ammonia and THF.

  • Stir the reaction mixture at room temperature for 24 hours or at a slightly elevated temperature (35-40 °C) to ensure completion.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Upon completion, evaporate the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography to yield pure 2-chloro-2'-deoxyadenosine (Cladribine). The reported yield for this step is 82%.[11]

Protocol 3: Chemoenzymatic Synthesis of Clofarabine

This approach utilizes a recombinant E. coli purine nucleoside phosphorylase (PNP) as described by Mikhailopulo, et al.[10]

  • Synthesis of Sugar Phosphate: Chemically synthesize 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate from 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose.

  • Enzymatic Condensation: In a suitable buffer solution, combine 2-chloroadenine (B193299) and the synthesized 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate.

  • Add recombinant E. coli purine nucleoside phosphorylase (PNP) to catalyze the condensation reaction.

  • Incubate the reaction under optimized conditions (pH, temperature) until maximum conversion is achieved.

  • Isolation: The final product, Clofarabine, is formed with high stereoselectivity. Isolate and purify the product using standard chromatographic techniques. This method reportedly achieves a 67% yield.[10]

Mechanism of Action & Associated Signaling Pathways

The antiviral and anticancer efficacy of nucleoside analogs derived from this compound stems from their ability to disrupt nucleic acid synthesis and cellular metabolism.

Inhibition of DNA Synthesis (Clofarabine, Nelarabine)

Nelarabine, a prodrug of ara-G, and Clofarabine act as DNA synthesis inhibitors.[6][8] After entering the cell, these nucleoside analogs are phosphorylated by cellular kinases, such as deoxycytidine kinase (dCK), to their active 5'-triphosphate metabolites.[6] These triphosphates compete with natural deoxyadenosine (B7792050) triphosphate (dATP) or deoxyguanosine triphosphate (dGTP) for incorporation into the growing DNA strand by DNA polymerases.[6][16] Once incorporated, they terminate DNA chain elongation, leading to the inhibition of DNA synthesis and repair, which ultimately triggers apoptosis (programmed cell death).[6][16]

G cluster_pathway Mechanism of Action: DNA Synthesis Inhibition Drug Clofarabine / Nelarabine (Prodrug) Drug_MP Monophosphate Drug->Drug_MP Phosphorylation Drug_DP Diphosphate Drug_MP->Drug_DP Kinases Drug_TP Active Triphosphate (e.g., Clofarabine-TP) Drug_DP->Drug_TP Kinases DNA_Polymerase DNA Polymerase Drug_TP->DNA_Polymerase Inhibits DNA_Synthesis DNA Synthesis & Repair DNA_Polymerase->DNA_Synthesis Mediates Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to dCK dCK dCK->Drug_MP

Cellular activation and mechanism of Clofarabine/Nelarabine.
Inhibition of Purine Nucleoside Phosphorylase (Forodesine)

Forodesine (B1673553), another purine analog, has a distinct mechanism of action. It is a potent inhibitor of purine nucleoside phosphorylase (PNP).[16][17] PNP is a key enzyme in the purine salvage pathway that catabolizes deoxyguanosine (dGuo).[17] By inhibiting PNP, Forodesine causes an intracellular accumulation of dGuo.[18] This excess dGuo is then phosphorylated by deoxyguanosine kinase (dGK) to deoxyguanosine triphosphate (dGTP).[18][19] The resulting high levels of dGTP are cytotoxic, particularly to T-cells which have high dGK activity, as they inhibit ribonucleotide reductase and disrupt the balance of deoxynucleotide pools, leading to apoptosis.[17]

G cluster_pathway Mechanism of Action: PNP Inhibition by Forodesine Forodesine Forodesine PNP Purine Nucleoside Phosphorylase (PNP) Forodesine->PNP Inhibits dGuo deoxyguanosine (dGuo) PNP->dGuo Guanine Guanine dGuo->Guanine Catabolism dGTP dGTP (accumulates) dGuo->dGTP Phosphorylation Apoptosis Apoptosis dGTP->Apoptosis Induces dGK dGK dGK->dGuo

PNP inhibition by Forodesine leads to dGTP accumulation.

Conclusion

2,6-Dichloropurine and its riboside derivative are indispensable precursors in medicinal chemistry, providing a robust platform for the synthesis of potent antiviral and anticancer nucleoside analogs. The strategic placement of chlorine atoms at the C2 and C6 positions allows for versatile and selective chemical manipulations, enabling the efficient construction of complex drugs like Clofarabine and Cladribine. Both chemical and chemoenzymatic routes have been developed, offering flexibility in synthetic design. Understanding these synthetic pathways, along with the molecular mechanisms of the resulting drugs, is critical for the continued development of next-generation therapeutics to combat viral diseases and malignancies. The data and protocols summarized in this guide serve as a valuable resource for researchers and professionals dedicated to this vital field.

References

The Role of 2,6-Dichloropurine Riboside in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloropurine (B15474) riboside, a synthetic purine (B94841) nucleoside analogue, has emerged as a molecule of significant interest in the landscape of cancer research. As a precursor in the synthesis of various biologically active purine derivatives, its own therapeutic potential and mechanisms of action are areas of active investigation. This technical guide provides a comprehensive overview of the current understanding of 2,6-Dichloropurine riboside and its analogues in oncology, focusing on its effects on cancer cell proliferation, cell cycle regulation, and the induction of apoptosis. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a resource for researchers and drug development professionals in the field.

Introduction

Purine analogues represent a cornerstone in the development of anticancer chemotherapeutics. Their structural similarity to endogenous purines allows them to interfere with essential cellular processes, including DNA and RNA synthesis, cellular signaling, and metabolism. This compound serves as a versatile scaffold for the synthesis of a multitude of purine derivatives with potent anti-tumor activities[1]. While often utilized as a synthetic intermediate, studies on related compounds suggest that the 2,6-dichloro substitution pattern itself contributes to cytotoxic effects against cancer cells. This guide will delve into the known and inferred mechanisms of action of this compound and its close analogues, providing a foundation for future research and development.

Mechanism of Action

The anticancer effects of 2,6-disubstituted purine analogues, including derivatives of this compound, are primarily attributed to their ability to induce cell cycle arrest and apoptosis. While direct molecular targets of this compound are still under full investigation, the activities of its derivatives point towards the inhibition of key regulators of cell proliferation.

Induction of Apoptosis

Purine analogues are known to trigger programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways. The intrinsic, or mitochondrial, pathway is a common mechanism for purine analogue-induced apoptosis[2][3]. This process involves the regulation of pro- and anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.

2,6-Dichloropurine_analogues 2,6-Dichloropurine_analogues Bax Bax 2,6-Dichloropurine_analogues->Bax promotes Bcl-2 Bcl-2 2,6-Dichloropurine_analogues->Bcl-2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Bcl-2->Mitochondrion stabilizes Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome Cytochrome_c->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Figure 1: Inferred Intrinsic Apoptosis Pathway.
Cell Cycle Arrest

Derivatives of 2,6-Dichloropurine have been shown to induce cell cycle arrest, often at the G2/M phase[4]. This is frequently associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins. A key player in this process is the upregulation of the CDK inhibitor p21WAF1, which can lead to the inhibition of CDK-cyclin complexes necessary for cell cycle progression[5]. The downregulation of mitotic cyclins, such as Cyclin B, has also been observed, further contributing to the G2/M arrest[5].

2,6-Dichloropurine_analogues 2,6-Dichloropurine_analogues p21_WAF1 p21_WAF1 2,6-Dichloropurine_analogues->p21_WAF1 upregulates CDK1_Cyclin_B CDK1_Cyclin_B 2,6-Dichloropurine_analogues->CDK1_Cyclin_B downregulates CDK4_6_Cyclin_D CDK4_6_Cyclin_D p21_WAF1->CDK4_6_Cyclin_D inhibits CDK2_Cyclin_E CDK2_Cyclin_E p21_WAF1->CDK2_Cyclin_E inhibits G1_S_Transition G1_S_Transition CDK4_6_Cyclin_D->G1_S_Transition promotes CDK2_Cyclin_E->G1_S_Transition promotes G2_M_Transition G2_M_Transition CDK1_Cyclin_B->G2_M_Transition promotes G1_S_Transition->G2_M_Transition Cell_Cycle_Arrest Cell_Cycle_Arrest G2_M_Transition->Cell_Cycle_Arrest

Figure 2: Inferred Cell Cycle Regulation.

Quantitative Data: In Vitro Cytotoxicity

CompoundCell LineCancer TypeIC50 (µM)Reference
N9-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurineVariousNCI-60 Panel1 - 5[2][6]
N9-[4'-chloro-2'-butynyl-1'-yl]-2,6-dichloropurineVariousNCI-60 Panel1 - 5[2][6]
Derivative 57cA549Lung3.8 ± 0.1[7]
Derivative 57cHeLaCervical3.0 ± 0.5[7]
Derivative 58bA549Lung15.6 ± 1.2[7]
Derivative 58bHeLaCervical11.3 ± 0.1[7]
Derivative 61cA2780Ovarian1.06[7]
Derivative 61cA549Lung1.82[7]
Derivative 61cHCT-116Colon2.22[7]
Derivative 61cMCF-7Breast1.5[7]

Note: The NCI-60 human tumor cell line screen tests compounds against a panel of 60 different cancer cell lines, providing a broad spectrum of activity. The GI50 value, reported in some studies, is the concentration required to inhibit cell growth by 50%.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anticancer effects of compounds like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Analysis a Seed cells in 96-well plate b Treat cells with this compound (serial dilutions) a->b c Add MTT reagent b->c d Incubate for 2-4 hours c->d e Solubilize formazan (B1609692) crystals d->e f Read absorbance at 570 nm e->f g Calculate IC50 values f->g

Figure 3: MTT Assay Workflow.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound, harvest, and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram representing the percentage of cells in G0/G1, S, and G2/M phases.

Future Directions and Conclusion

This compound and its analogues represent a promising class of compounds for the development of novel anticancer agents. The available data on its derivatives suggest potent cytotoxic effects mediated through the induction of apoptosis and cell cycle arrest. However, to fully realize the therapeutic potential of this compound itself, further research is imperative.

Key areas for future investigation include:

  • Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound against a broad panel of human cancer cell lines.

  • Target Identification: Elucidating the direct molecular targets and kinase inhibition profile of this compound to precisely define its mechanism of action.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity and pharmacokinetic properties of this compound in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating novel analogues to optimize potency, selectivity, and drug-like properties.

References

The Versatile Scaffold: An In-depth Technical Guide to 2,6-Dichloropurine Riboside in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropurine (B15474) riboside is a pivotal synthetic nucleoside that serves as a versatile precursor in the discovery and development of novel therapeutic agents. Its unique chemical architecture, featuring two reactive chlorine atoms at the C2 and C6 positions of the purine (B94841) ring, allows for selective and sequential functionalization. This property has established 2,6-dichloropurine riboside as a cornerstone in the synthesis of a diverse array of biologically active molecules, including potent antiviral, anticancer, and immunomodulatory agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and extensive applications of this compound in medicinal chemistry, with a focus on its role in the development of kinase and CD73 inhibitors.

Chemical Properties and Synthesis

This compound is a white to off-white solid with the molecular formula C₁₀H₁₀Cl₂N₄O₄ and a molecular weight of 321.12 g/mol .[1] The presence of the ribofuranosyl moiety enhances its solubility and potential for biological activity compared to its aglycone counterpart, 2,6-dichloropurine.

The synthesis of this compound can be achieved through several methods. A common approach involves the diazotization of 2-amino-6-chloropurine (B14584) nucleoside in the presence of a chloride source.[2] Another strategy is the glycosylation of 2,6-dichloropurine with a protected ribose derivative. For instance, the coupling of the potassium salt of 2,6-dichloropurine with 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride is a key step in the synthesis of cladribine, a notable anticancer drug.[2]

Applications in Medicinal Chemistry

The strategic placement of two chlorine atoms on the purine ring of this compound allows for differential reactivity, making it an ideal starting material for creating libraries of substituted purine nucleosides. The chlorine at the C6 position is generally more susceptible to nucleophilic substitution than the chlorine at the C2 position. This reactivity difference enables the selective introduction of various functional groups, leading to the synthesis of compounds with a wide range of biological activities.

Precursor to Antiviral and Anticancer Agents

This compound is a key intermediate in the synthesis of numerous clinically significant nucleoside analogs. One of the most prominent examples is its role as a precursor to Cladribine (2-chloro-2'-deoxyadenosine), a drug used in the treatment of hairy cell leukemia and other lymphoid malignancies.[2] The synthesis involves the amination of a 2,6-dihalogenopurine 2'-deoxyriboside derivative.[2]

Furthermore, derivatives of 2,6-dichloropurine have demonstrated broad-spectrum antiviral activity. For instance, certain 2,6-diaminopurine (B158960) derivatives have shown inhibitory effects against flaviviruses like Dengue and Zika virus, as well as influenza virus and SARS-CoV-2.[3]

Development of Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Purine analogs are well-established as a privileged scaffold for the design of kinase inhibitors due to their structural resemblance to ATP.[4][5] this compound serves as an excellent starting point for the synthesis of potent and selective kinase inhibitors. By systematically replacing the chlorine atoms with various substituents, medicinal chemists can fine-tune the binding affinity and selectivity of these compounds for specific kinases.

Derivatives of 2,6-disubstituted purines have been developed as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Src family kinases.

Compound ClassTarget KinaseIC₅₀ (µM)Cell LineReference
4-Methylbenzamide derivatives containing 2,6-substituted purinesCDK20.460 ± 0.024-[6]
4-Methylbenzamide derivatives containing 2,6-substituted purinesCDK91.630 ± 0.009-[6]
2,6,9-Trisubstituted Purinesc-Src0.0027-[7]
Pyridothyazolopyrimidine derivativesCDK60.726MCF-7[8]
Tetrahydro-1,6-naphthyridin-2-amine derivativesCDK40.00071-[9]
Tetrahydro-1,6-naphthyridin-2-amine derivativesCDK60.0011-[9]
Development of CD73 Inhibitors

CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in the production of extracellular adenosine (B11128).[10] In the tumor microenvironment, adenosine acts as an immunosuppressive signaling molecule, helping cancer cells evade the immune system.[10] Therefore, inhibiting CD73 is a promising strategy in cancer immunotherapy. This compound has been utilized as a scaffold for the development of potent CD73 inhibitors.

Compound/DerivativeIC₅₀ (nM)Assay TypeReference
Imidazotriazine derivative< 10Malachite green phosphate (B84403) assay[11]
Quinazoline derivative< 10Malachite green phosphate assay[11]
SHR1700080.050 ± 0.004Biochemical assay[12]
AMPCP (reference)3.8 ± 0.8Biochemical assay[12]

Experimental Protocols

Synthesis of 2,6-Dichloropurine-9-β-D-riboside

A common laboratory-scale synthesis involves the following steps:

  • Under a nitrogen atmosphere, fully acetyl-protected this compound (0.1 mol) and anhydrous methanol (B129727) are added to a three-necked flask.

  • The mixture is stirred until the system is completely clarified and then cooled to -10°C.

  • Acetyl chloride (1.2 moles) is added slowly dropwise, and the reaction is continued for 1.5 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, solid potassium carbonate is added in batches until the pH reaches 7-8.

  • The reaction mixture is filtered, and the filtrate is concentrated to dryness.

  • An appropriate amount of water is added, and the product is extracted three times with ethyl acetate.

  • The organic phases are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to dryness.

  • Crystallization is carried out by adding isopropanol (B130326) to yield this compound as a white solid.

General Protocol for a Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general framework for assessing the inhibitory activity of compounds derived from this compound against a target kinase.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform a serial dilution in kinase assay buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup:

    • Add 5 µL of the diluted inhibitor or vehicle (DMSO in assay buffer) to the wells of a white assay plate.

    • Add 10 µL of a 2.5x kinase/substrate mixture (containing the purified kinase and its substrate in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction: Add 10 µL of a 2.5x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Detection:

    • Equilibrate the ATP detection reagent to room temperature.

    • Add 25 µL of the ATP detection reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.[10]

Protocol for CD73 Enzymatic Activity Assay (Colorimetric)

This protocol describes a method to measure the enzymatic activity of CD73 and evaluate the inhibitory potential of test compounds.[10][13]

  • Reagent Preparation:

    • CD73 Assay Buffer: Prepare as recommended by the supplier and keep on ice.

    • Recombinant CD73 Enzyme: Thaw the enzyme on ice and dilute to the desired concentration in cold assay buffer just before use.

    • AMP Substrate: Prepare a stock solution of AMP in deionized water. Dilute to the desired final concentration in the assay buffer.

    • Inhibitor Dilutions: Prepare a serial dilution of the test compound in the assay buffer.

  • Assay Procedure:

    • Plate Setup: Add 25 µL of assay buffer to "No Enzyme Control" wells. Add 25 µL of diluted CD73 enzyme to "Enzyme Control" and "Inhibitor" wells. Add 25 µL of the serially diluted inhibitor to the "Inhibitor" wells. For "Enzyme Control" wells, add 25 µL of assay buffer with the same solvent concentration as the inhibitor.

    • Reaction Initiation: Add 50 µL of the diluted AMP substrate to all wells. The total reaction volume is 100 µL.

    • Reaction Incubation: Incubate the plate for 10-30 minutes at 37°C.

    • Phosphate Detection: Add 50 µL of a phosphate detection reagent (e.g., Malachite Green-based) to each well. Incubate at room temperature for 10-20 minutes for color development.

  • Data Acquisition and Analysis:

    • Measurement: Measure the absorbance of each well at approximately 630 nm using a microplate reader.

    • Data Processing: Subtract the average absorbance of the "No Enzyme Control" from all other readings. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.[10][13]

Signaling Pathways and Visualizations

Adenosine Signaling Pathway

Derivatives of this compound that inhibit CD73 modulate the adenosine signaling pathway. CD73 is a key enzyme that converts AMP to adenosine in the extracellular space. Adenosine then binds to its receptors (A1, A2A, A2B, A3) on various cells, including immune cells, leading to immunosuppressive effects in the tumor microenvironment.[14][15]

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Immune Cell ATP ATP ADP ADP ATP->ADP AMP AMP ADP->AMP Adenosine Adenosine AMP->Adenosine Adenosine_Receptor Adenosine Receptor (A2A/A2B) Adenosine->Adenosine_Receptor CD39 CD39 CD39->ADP CD39->AMP CD73 CD73 CD73->Adenosine Inhibitor 2,6-Dichloropurine Riboside Derivative (CD73 Inhibitor) Inhibitor->CD73 Inhibits Immunosuppression Immunosuppression Adenosine_Receptor->Immunosuppression Leads to CDK_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation Regulation of G1/S Transition G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates S_Phase_Genes->S Promotes transition to Inhibitor 2,6-Dichloropurine Riboside Derivative (CDK Inhibitor) Inhibitor->CyclinD_CDK46 Inhibits Cladribine_Synthesis_Workflow DCP 2,6-Dichloropurine Coupling Glycosylation (Coupling Reaction) DCP->Coupling Protected_Ribose Protected 2-Deoxyribose Protected_Ribose->Coupling Protected_DCPR Protected 2,6-Dichloropurine 2'-deoxyriboside Coupling->Protected_DCPR Amination Selective Amination at C6 Protected_DCPR->Amination Protected_Cladribine Protected Cladribine Amination->Protected_Cladribine Deprotection Deprotection Protected_Cladribine->Deprotection Cladribine Cladribine Deprotection->Cladribine

References

The Dawn of Rational Drug Design: A Technical History of Purine Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of purine (B94841) nucleoside analogs represent a landmark achievement in medicinal chemistry and pharmacology, heralding the era of rational drug design. This technical guide delves into the core scientific principles, historical milestones, and key experimental methodologies that underpinned the emergence of this transformative class of therapeutics. By mimicking endogenous purine nucleosides, these synthetic compounds have become indispensable tools in the fight against cancer and viral diseases, fundamentally altering the landscape of modern medicine. This paper will explore the pioneering work of Gertrude Elion and George Hitchings, the intricate mechanisms of action of these analogs, and the experimental rigor that propelled their journey from laboratory curiosities to life-saving medications.

The Pioneers of Rational Drug Design: A Paradigm Shift

Prior to the mid-20th century, drug discovery was largely a process of trial and error, relying on the screening of natural products and serendipitous observations.[1][2] However, the work of George Hitchings and Gertrude Elion at the Burroughs Wellcome Company (now part of GlaxoSmithKline) revolutionized this approach.[3][4] They hypothesized that it was possible to design drugs that would selectively interfere with the metabolic pathways of pathogenic cells, such as cancer cells and microbes, while leaving normal host cells relatively unharmed.[1][2][4] Their strategy, now known as "rational drug design," focused on understanding the differences in nucleic acid metabolism between normal and pathogenic cells.[1][2][4]

Hitchings and Elion focused on purines, essential building blocks of DNA and RNA.[1] They systematically synthesized and tested a vast number of purine analogs, meticulously modifying their chemical structures to create "antimetabolites."[4] These fraudulent mimics were designed to be mistakenly taken up by cellular enzymes involved in nucleic acid synthesis, thereby blocking the production of DNA and RNA and halting cell proliferation.[4] This targeted approach was a radical departure from the prevailing methods of the time and laid the groundwork for the development of a multitude of effective drugs.[2]

Mechanism of Action: Exploiting the Purine Metabolic Pathway

Purine nucleoside analogs exert their therapeutic effects by disrupting the normal synthesis and utilization of purine nucleotides. This is achieved through their structural similarity to the natural purines, adenine (B156593) and guanine. The efficacy of these analogs hinges on their ability to be recognized and metabolized by enzymes in the purine salvage and de novo synthesis pathways, ultimately leading to the inhibition of DNA and RNA synthesis and the induction of apoptosis.

Interference with De Novo and Salvage Pathways

Cells can synthesize purine nucleotides through two main routes: the de novo pathway, which builds purines from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases. Purine nucleoside analogs are designed to interfere with both of these critical processes.

Once transported into the cell, these analogs are typically phosphorylated by cellular kinases to their active triphosphate forms. These triphosphate analogs can then act as competitive inhibitors of key enzymes in the purine biosynthesis pathway. For example, the triphosphate form of many purine analogs can inhibit DNA polymerase, thus halting DNA replication.[5] Furthermore, some analogs, once incorporated into a growing DNA or RNA strand, can act as chain terminators, preventing further elongation.[5]

The following diagram illustrates the major steps in the purine metabolism pathway and indicates the points of inhibition by purine nucleoside analogs.

Caption: Overview of Purine Metabolism and Analog Inhibition.

Key Discoveries and Historical Milestones

The rational drug design approach led to the discovery of several groundbreaking purine nucleoside analogs that have had a profound impact on the treatment of cancer and viral infections.

6-Mercaptopurine (B1684380) (6-MP): A Revolution in Leukemia Treatment

One of the earliest and most significant successes of Elion and Hitchings' research was the synthesis of 6-mercaptopurine (6-MP) in 1951.[3] This analog of hypoxanthine (B114508) was found to be a potent inhibitor of the growth of Lactobacillus casei and demonstrated remarkable efficacy in treating acute lymphoblastic leukemia (ALL) in children.[3][6] Clinical trials in the early 1950s showed that 6-MP could induce remissions in a significant number of patients, a major breakthrough at a time when childhood leukemia was almost uniformly fatal.[3]

The development of 6-MP was a direct result of the systematic screening of purine analogs. Elion and Hitchings meticulously documented the structure-activity relationships of hundreds of compounds, leading them to the crucial insight that the substitution of a sulfur atom at the 6-position of the purine ring conferred potent biological activity.[6]

Acyclovir (B1169): A New Era in Antiviral Therapy

The discovery of acyclovir in 1974 marked a pivotal moment in the history of antiviral chemotherapy.[5][7] This acyclic guanosine (B1672433) analog demonstrated remarkable selectivity and potency against herpes simplex virus (HSV) and varicella-zoster virus (VZV).[5][6] The key to acyclovir's success lies in its unique mechanism of activation. It is selectively phosphorylated by a viral-encoded thymidine (B127349) kinase, an enzyme not present in uninfected host cells.[5][8] This initial phosphorylation step is crucial, as it traps the drug within the infected cell. Subsequent phosphorylation by host cell kinases to acyclovir triphosphate allows it to potently inhibit viral DNA polymerase and act as a chain terminator, effectively halting viral replication with minimal toxicity to normal cells.[5][8]

The discovery of acyclovir was not a single event but the culmination of a long-term research program at Burroughs Wellcome focused on finding selective antiviral agents.[5][7] The stepwise progression from initial screening to the elucidation of its novel mechanism of action exemplifies the power of rational drug design.

Other Notable Purine Nucleoside Analogs

The success of 6-MP and acyclovir paved the way for the development of a host of other important purine nucleoside analogs, each with its own unique spectrum of activity and clinical applications. These include:

  • Vidarabine (B1017) (Ara-A): An early antiviral agent with activity against herpesviruses.

  • Cladribine (B1669150) (2-CdA): A potent antineoplastic agent used in the treatment of hairy cell leukemia and other lymphoid malignancies.

  • Fludarabine (B1672870): A fluorinated analog of vidarabine used to treat chronic lymphocytic leukemia (CLL).

  • Ganciclovir (B1264): An analog of acyclovir with greater activity against cytomegalovirus (CMV).

Quantitative Data on Purine Nucleoside Analogs

The efficacy of purine nucleoside analogs can be quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data for some of the most important compounds in this class.

Table 1: Comparative in vitro Cytotoxicity of Purine Nucleoside Analogs in Leukemia Cell Lines

CompoundCell LineLeukemia TypeIC50 (µM)Reference
FludarabineK562Chronic Myelogenous Leukemia3.33[9]
FludarabineLAMA-84Chronic Myeloid Leukemia0.101[9]
FludarabineJURL-MK1Chronic Myeloid Leukemia0.239[9]
FludarabineSUP-B15Acute Lymphoblastic Leukemia0.686[9]
FludarabineNALM-6B-cell Leukemia0.749[9]
CladribineHL-60Acute Promyelocytic Leukemia0.027[9]
CladribineMOLT-4Acute Lymphoblastic Leukemia0.015[9]
CladribineTHP-1Acute Monocytic Leukemia0.045[9]
Clofarabine (B1669196)KBM3/Bu2506Myeloid Leukemia~60% inhibition (with Flu+Bu)[10][11][12][13]
ClofarabineHL60Myeloid Leukemia~60% inhibition (with Flu+Bu)[11]
ClofarabineOCI-AML3Myeloid Leukemia~66% inhibition (with Flu+Bu)[11]

Table 2: Pharmacokinetic Parameters of Key Antiviral Purine Nucleoside Analogs

DrugBioavailability (Oral)Elimination Half-lifePrimary Route of ExcretionReference
Acyclovir15-30%2.5-3.3 hoursRenal[14][15]
Valacyclovir (prodrug of Acyclovir)~54%(as Acyclovir)Renal[16]
Ganciclovir5-9%2.5-5 hoursRenal[17][18]
Valganciclovir (prodrug of Ganciclovir)~60%(as Ganciclovir)Renal[16]
VidarabinePoor1.5-3.3 hoursRenal (as metabolite)

Experimental Protocols

The development and characterization of purine nucleoside analogs rely on a variety of standardized experimental protocols. The following sections provide detailed methodologies for key experiments cited in the literature.

Synthesis of 6-Mercaptopurine

The synthesis of 6-mercaptopurine can be achieved through several routes. A common laboratory-scale synthesis involves the reaction of hypoxanthine with phosphorus pentasulfide.

Materials:

Procedure:

  • A mixture of hypoxanthine and an excess of phosphorus pentasulfide is heated in anhydrous pyridine under reflux for several hours.

  • After the reaction is complete, the excess pyridine is removed by distillation under reduced pressure.

  • The residue is then heated with water to hydrolyze any remaining phosphorus compounds.

  • The mixture is cooled, and ammonium hydroxide is added to precipitate ammonium phosphate, which is then removed by filtration.

  • The filtrate is concentrated under reduced pressure and the pH is adjusted to 5 with hydrochloric acid to precipitate the crude 6-mercaptopurine.

  • The product is collected by filtration, washed with water, and can be further purified by recrystallization.

Antiviral Activity Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to determine the antiviral activity of a compound.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in multi-well plates

  • Virus stock of known titer

  • Test compound (e.g., Acyclovir) at various concentrations

  • Cell culture medium

  • Overlay medium (e.g., medium containing methylcellulose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • The cell culture medium is removed from the confluent cell monolayers.

  • The cells are infected with a standardized amount of virus for a defined adsorption period (e.g., 1 hour).

  • After adsorption, the viral inoculum is removed, and the cells are washed.

  • An overlay medium containing serial dilutions of the test compound is added to the wells. Control wells receive overlay medium without the compound.

  • The plates are incubated for a period sufficient for plaque formation (e.g., 2-3 days).

  • After incubation, the overlay medium is removed, and the cells are fixed and stained with a solution like crystal violet.

  • The number of plaques in each well is counted. The 50% inhibitory concentration (IC50), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is then calculated.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Cells in suspension or adherent cells in a 96-well plate

  • Test compound at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cells are seeded in a 96-well plate and allowed to attach (for adherent cells).

  • The cells are treated with serial dilutions of the test compound for a specified incubation period (e.g., 24, 48, or 72 hours).

  • After the treatment period, MTT solution is added to each well, and the plate is incubated for a few hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.

  • A solubilization solution is added to each well to dissolve the insoluble formazan crystals.

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Enzyme Inhibition Assay (Hypoxanthine-Guanine Phosphoribosyltransferase - HPRT)

This assay measures the activity of the HPRT enzyme, which is crucial for the activation of thiopurines like 6-mercaptopurine.

Materials:

  • Cell lysate or purified HPRT enzyme

  • Radiolabeled substrate (e.g., [¹⁴C]-hypoxanthine)

  • 5-phosphoribosyl-1-pyrophosphate (PRPP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer

  • Inhibitor (purine nucleoside analog) at various concentrations

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • The reaction mixture containing buffer, MgCl₂, PRPP, and the radiolabeled substrate is prepared.

  • The inhibitor is added to the reaction mixture at various concentrations.

  • The reaction is initiated by the addition of the cell lysate or purified HPRT enzyme.

  • The reaction is incubated at 37°C for a specific time.

  • The reaction is stopped, and the product (radiolabeled inosine (B1671953) monophosphate - IMP) is separated from the unreacted substrate using TLC.

  • The amount of radiolabeled product is quantified using a scintillation counter.

  • The percentage of enzyme inhibition is calculated for each inhibitor concentration, and the IC50 value is determined. A non-radioactive version of this assay monitors the production of NADH at 340 nm.[19]

Visualizing the Logic: Signaling Pathways and Experimental Workflows

The following diagrams, rendered in the DOT language for Graphviz, illustrate the logical relationships in the discovery and mechanism of action of purine nucleoside analogs.

References

2,6-Dichloropurine Riboside: A Versatile Scaffold for Synthetic Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropurine (B15474) riboside is a pivotal synthetic building block in medicinal chemistry, serving as a versatile precursor for a wide array of biologically active nucleoside analogs. Its unique chemical architecture, featuring reactive chlorine substituents at the 2 and 6 positions of the purine (B94841) ring, allows for selective modifications, leading to the development of potent therapeutic agents. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of 2,6-dichloropurine riboside, with a focus on its role in the generation of antiviral and anticancer drugs. Detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows are presented to facilitate its use in research and drug discovery.

Chemical Properties and Synthesis

This compound is a white to off-white solid with the molecular formula C₁₀H₁₀Cl₂N₄O₄ and a molecular weight of 321.12 g/mol .[1][2] The presence of the two chlorine atoms makes the purine core highly susceptible to nucleophilic substitution, enabling the introduction of various functional groups at the C2 and C6 positions.

Several synthetic routes to this compound have been reported, with varying yields and complexities. A common approach involves the diazotization of a protected 2-amino-6-chloropurine (B14584) nucleoside, followed by displacement of the diazonium group with a chloride ion.[3] Another method utilizes the condensation of 2,6-dichloropurine with a protected ribose derivative.[4]

Synthetic Methodologies for this compound
MethodStarting MaterialsKey ReagentsYield (%)Reference
Diazotization2-Amino-6-chloropurine nucleosideConcentrated HCl, Sodium nitrite (B80452)43[3]
Diazotization (Protected)Protected 2-amino-6-chloropurine nucleosideNot specified50[3]
Condensation2,6-Dichloropurine, β-D-1,2,3,5-tetraacetyl ribofuranosePhosphoric acid phenolic ester compound catalyst46.6-58 (overall)[4]

Applications in Drug Synthesis

The true value of this compound lies in its utility as a scaffold for the synthesis of modified purine nucleosides with significant therapeutic potential. The differential reactivity of the C2 and C6 chlorine atoms allows for sequential and selective substitution, leading to a diverse range of derivatives.

Synthesis of 2-Chloroadenosine (B27285)

2-Chloroadenosine, a potent adenosine (B11128) receptor agonist with applications in neuroscience and as an anti-inflammatory agent, can be synthesized from this compound.[1][5][6] The synthesis involves the selective ammonolysis of the C6-chloro group.

Synthesis of Cladribine (2-Chloro-2'-deoxyadenosine)

Cladribine, an important anticancer drug used in the treatment of hairy cell leukemia and other lymphoid malignancies, is a 2'-deoxy analog.[7] Its synthesis often starts from the corresponding 2,6-dichloropurine 2'-deoxyriboside. A two-step synthesis involving anion glycosylation of the purine potassium salt followed by ammonolysis has been reported to be efficient.[7]

Synthesis of Other N6-Substituted Purine Analogs

The reactivity of the C6-chloro group allows for the introduction of a wide variety of substituents. For instance, reaction with different amines can yield N6-alkylated or N6-arylated purine nucleosides, which have been investigated for their anticancer and antiviral activities.[7]

Quantitative Data on Derivative Synthesis
Starting MaterialProductKey Reagents/ConditionsYield (%)Reference
3′,5′-di-O-toluoyl-2,6-dichloropurine-2′-deoxyriboside2-Chloro-2'-deoxyadenosine (Cladribine)NH₃/MeOH/THF82[7]
3′,5′-di-O-toluoyl-2,6-dichloropurine-2′-deoxyriboside2-Chloro-6-fluoropurine derivativeDiethylaminosulfur trifluoride (DAST)58[7]
Protected 2,6-dihalogenopurine derivativesN6-alkylated purine analogueDiisopropylamine in 1,2-dimethoxyethane81-89[7]
2,6-dichloropurine2-Chloro-N-cyclohexyl-9H-purin-6-amineCyclohexylamine, Et₃N, Microwave irradiation65[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Diazotization[3]
  • Dissolve 2-amino-6-chloropurine nucleoside in 31% concentrated hydrochloric acid.

  • Cool the solution to a low temperature (e.g., 0-5 °C).

  • Add a solution of sodium nitrite dropwise to the cooled solution to diazotize the 2-position amino group.

  • The diazotized amino group is then replaced by a chloride ion to produce this compound.

  • Isolate the product, which is expected to be formed in approximately 43% yield.

Protocol 2: Synthesis of 2,3,5-Tri-O-acetyl-2,6-dichloropurine Riboside and subsequent deacetylation[4][9]

Step 1: Condensation Reaction

  • Add 189g of 2,6-dichloropurine to 750ml of toluene (B28343) in a reaction vessel.

  • Add 318g of tetraacetyl ribose and 0.9g of 4-dimethylaminopyridine (B28879) (DMAP).

  • Heat the mixture to 110 °C and reflux for 2 hours.

  • After the reaction is complete, cool the reaction liquid to room temperature to induce crystallization.

  • Collect the crystals of 2,3,5-tri-O-acetyl-2,6-dichloropurine riboside. Expected yield is approximately 97.5%.[9]

Step 2: Deacetylation

  • Place the acetyl-protected this compound and methanol (B129727) into a reaction kettle.

  • At 0-5 °C, add concentrated hydrochloric acid dropwise.

  • Maintain this temperature until the reaction is complete.

  • Adjust the pH to 6.5-7.5 by adding a solid base (e.g., sodium bicarbonate).

  • Filter the solution under reduced pressure and concentrate to dryness to obtain this compound.

Protocol 3: Synthesis of Cladribine from a Protected 2,6-Dichloropurine 2'-Deoxyriboside[7]
  • Prepare the potassium salt of 2,6-dichloropurine in the presence of potassium tert-butoxide in 1,2-dimethoxyethane.

  • Couple the purine salt with 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride in a mixture of anhydrous acetonitrile (B52724) and tetrahydrofuran (B95107) at ambient temperature to form the protected 2,6-dichloropurine 2'-deoxyriboside.

  • Perform selective ammonolysis of the protected nucleoside in a mixture of ammonia, methanol, and THF. This step also leads to the deprotection of the sugar moiety.

  • Purify the resulting 2-chloro-2'-deoxyadenosine (Cladribine) by column chromatography. An 82% yield after chromatography can be expected.[7]

Mechanism of Action and Biological Pathways

Many of the nucleoside analogs derived from this compound exert their biological effects by interfering with nucleic acid synthesis. These compounds act as prodrugs and are intracellularly phosphorylated to their active triphosphate forms. These triphosphates can then inhibit viral polymerases or be incorporated into growing DNA or RNA chains, leading to chain termination and halting replication.[10][11][12]

The efficacy of these analogs is closely tied to the cellular purine metabolism pathways, namely the de novo synthesis and the salvage pathways.

Purine Metabolism Signaling Pathways

Purine_Metabolism cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway cluster_intervention Nucleoside Analog Action PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP 10 steps AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP Hypoxanthine Hypoxanthine IMP->Hypoxanthine Adenine Adenine AMP->Adenine Guanine Guanine GMP->Guanine Salvage_IMP IMP Hypoxanthine->Salvage_IMP HGPRT Salvage_GMP GMP Guanine->Salvage_GMP HGPRT Salvage_AMP AMP Adenine->Salvage_AMP APRT Analog Nucleoside Analog Analog_TP Analog Triphosphate Analog->Analog_TP Phosphorylation DNA_RNA_Polymerase DNA/RNA Polymerase Analog_TP->DNA_RNA_Polymerase Inhibition Chain_Termination Chain Termination DNA_RNA_Polymerase->Chain_Termination

Caption: Overview of Purine Metabolism and Nucleoside Analog Intervention.

The de novo pathway synthesizes purines from simple precursors, while the salvage pathway recycles degraded purine bases.[2][3][13][14][15][16][17][18][19][20] Nucleoside analogs enter the cell and are phosphorylated to their active triphosphate forms, which then inhibit viral or cellular polymerases, leading to chain termination of DNA or RNA synthesis.[10][11][12][21][22] For example, the active metabolite of 2-chloroadenosine, 2-chloro-ATP, can irreversibly inhibit key enzymes involved in DNA biosynthesis, leading to an arrest of DNA synthesis.[23][24]

Experimental and Drug Development Workflow

The development of novel therapeutics from this compound follows a structured workflow, from initial synthesis to biological evaluation.

Drug_Development_Workflow Start This compound (Starting Material) Synthesis Chemical Synthesis of Nucleoside Analogs Start->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Screening In Vitro Screening (Antiviral/Anticancer Assays) Purification->Screening Lead_ID Lead Compound Identification Screening->Lead_ID Optimization Lead Optimization (SAR Studies) Lead_ID->Optimization Optimization->Synthesis Iterative Process Preclinical Preclinical Studies (In Vivo Models) Optimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: General Workflow for Nucleoside Analog Drug Development.

This workflow highlights the iterative nature of drug discovery, where initial hits from screening are optimized through structure-activity relationship (SAR) studies to improve their potency and selectivity before advancing to preclinical and clinical development.

Conclusion

This compound is a cornerstone for the synthesis of a multitude of purine nucleoside analogs with significant therapeutic implications. Its chemical versatility allows for the generation of diverse chemical libraries for drug screening and the targeted synthesis of potent antiviral and anticancer agents. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully leverage the potential of this remarkable synthetic building block in their drug discovery and development endeavors.

References

Potential Therapeutic Targets of 2,6-Dichloropurine Riboside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloropurine (B15474) riboside is a synthetic purine (B94841) nucleoside analog that serves as a crucial intermediate in the synthesis of a variety of biologically active compounds, including antiviral and antineoplastic agents. While much of the available research focuses on its derivatives, the inherent chemical functionalities of 2,6-dichloropurine riboside suggest its potential as a therapeutic agent in its own right and as a scaffold for the development of targeted therapies. This technical guide consolidates the current understanding of this compound and its analogs, focusing on their potential therapeutic targets, mechanisms of action, and the experimental methodologies used for their evaluation.

Introduction

Purine nucleoside analogs represent a cornerstone in the treatment of various cancers and viral infections. Their structural similarity to endogenous nucleosides allows them to interfere with key cellular processes such as DNA and RNA synthesis, leading to cytotoxicity in rapidly proliferating cells. This compound, a key precursor in the synthesis of many of these analogs, possesses reactive chlorine substituents at the 2 and 6 positions of the purine ring, making it a versatile starting material for chemical modifications.[1] This guide explores the therapeutic potential of this compound by examining the biological activities of its derivatives and inferring its likely molecular targets and mechanisms of action.

Potential Therapeutic Targets and Mechanisms of Action

Based on studies of its derivatives, the primary therapeutic potential of this compound appears to lie in oncology and virology. The core mechanisms of action are believed to be the induction of apoptosis and the inhibition of key enzymes involved in nucleic acid metabolism and cellular signaling.

Antitumor Activity

Derivatives of this compound have demonstrated significant cytotoxicity against a range of cancer cell lines. The proposed mechanisms for this antitumor activity include:

  • Induction of Apoptosis: Many purine nucleoside analogs are known to trigger programmed cell death. This is often initiated through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and the subsequent activation of a caspase cascade.

  • Cell Cycle Arrest: Analogs of this compound have been shown to cause cell cycle arrest, particularly at the G2/M phase, thereby inhibiting cell proliferation.[2]

  • Enzyme Inhibition: Purine nucleoside phosphorylase (PNP) has been identified as a potential target for 2,6-disubstituted purines, which could disrupt purine salvage pathways in cancer cells.[3][4][5]

Antiviral Activity

The structural resemblance of this compound to natural nucleosides makes it a candidate for targeting viral polymerases. Once intracellularly phosphorylated to its triphosphate form, it can act as a competitive inhibitor or a chain terminator during viral DNA or RNA synthesis.

Quantitative Biological Activity Data (Derivatives)

Direct quantitative data for this compound is limited in the public domain. However, the following table summarizes the cytotoxic activities of several N9-substituted 2,6-dichloropurine derivatives against various human tumor cell lines, providing an indication of the potential potency of this chemical class.

CompoundCell LineAssay TypeParameterValue (µM)Reference
N₉-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurineVariousCytotoxicityGI₅₀1-5[6][7]
N₉-[4'-chloro-2'-butynyl-1'-yl]-2,6-dichloropurineVariousCytotoxicityGI₅₀1-5[6][7]
N₉-[4'-Chloro-2'-butynyl-1'-yl]-2,6-dichloropurineCNS Cancer Cell LinesCytotoxicityGI₅₀4-7[8]

Signaling Pathways

Apoptosis Induction Pathway

The likely apoptotic pathway initiated by this compound and its analogs involves the mitochondrial-mediated cascade.

apoptosis_pathway DCP_R 2,6-Dichloropurine Riboside Analog Mitochondrion Mitochondrion DCP_R->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase3 Active Caspase-3 Apoptosome->Active_Caspase3 Activates Caspase3 Pro-Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Caption: Proposed mitochondrial apoptosis pathway induced by this compound analogs.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common approach involves the diazotization of 2-amino-6-chloropurine (B14584) nucleoside.[1]

Materials:

  • 2-amino-6-chloropurine nucleoside

  • Concentrated hydrochloric acid (31%)

  • Sodium nitrite (B80452) solution

  • Ice bath

  • Reaction vessel with stirring capability

Procedure:

  • Dissolve 2-amino-6-chloropurine nucleoside in 31% concentrated hydrochloric acid in a suitable reaction vessel.

  • Cool the solution to a low temperature using an ice bath.

  • Slowly add sodium nitrite solution dropwise to the stirred reaction mixture to diazotize the 2-position amino group.

  • Continue stirring at low temperature to allow for the replacement of the diazotized amino group with a chloride ion.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).

  • Upon completion, quench the reaction and isolate the crude this compound.

  • Purify the product using standard techniques such as recrystallization or column chromatography.

synthesis_workflow Start 2-amino-6-chloropurine nucleoside Diazotization Diazotization (HCl, NaNO2, low temp) Start->Diazotization Substitution Chloride Ion Substitution Diazotization->Substitution Product 2,6-Dichloropurine Riboside Substitution->Product

Caption: Workflow for the synthesis of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cultured cancer cells.

Materials:

  • Human cancer cell line (e.g., HeLa, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • This compound (or its derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI₅₀ (concentration that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[9][10]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells after treatment with the test compound.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature.

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

This compound is a promising scaffold for the development of novel anticancer and antiviral therapies. While direct biological data on the parent compound is sparse, the significant activity of its derivatives strongly suggests its potential to modulate key cellular pathways, particularly those involved in apoptosis and cell cycle regulation. Further investigation into the direct biological effects of this compound and the elucidation of its specific molecular targets are warranted to fully realize its therapeutic potential. The experimental protocols provided in this guide offer a framework for the continued exploration of this and related purine nucleoside analogs.

References

The Core Antitumor Properties of Purine Nucleoside Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine (B94841) nucleoside analogs (PNAs) represent a cornerstone in the treatment of various malignancies, particularly hematological cancers. These antimetabolite drugs mimic endogenous purine nucleosides, thereby disrupting critical cellular processes such as DNA synthesis, repair, and signaling, ultimately leading to cancer cell death. This technical guide provides an in-depth overview of the core antitumor properties of key purine nucleoside analogs, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate their effects.

Mechanisms of Action

The antitumor activity of purine nucleoside analogs is multifaceted, primarily revolving around the disruption of nucleic acid metabolism. Upon cellular uptake, these prodrugs are phosphorylated to their active triphosphate forms, which then exert their cytotoxic effects through several key mechanisms:

  • Inhibition of DNA Synthesis: The triphosphate analogs compete with their natural counterparts (dATP or dGTP) for incorporation into the growing DNA strand by DNA polymerases. This incorporation leads to chain termination, stalling DNA replication and inducing cell cycle arrest.[1][2][3]

  • Inhibition of Ribonucleotide Reductase (RNR): Several PNA triphosphates are potent inhibitors of RNR, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis.[3][4] This depletes the intracellular pool of deoxyribonucleotides, further hampering DNA replication.

  • Induction of Apoptosis: The accumulation of DNA damage and metabolic stress triggers programmed cell death, or apoptosis.[2][5] This can occur through both p53-dependent and independent pathways, often involving the mitochondrial release of pro-apoptotic factors like cytochrome c.[5]

  • Incorporation into RNA: Some analogs can also be incorporated into RNA, disrupting RNA synthesis and function, which contributes to their overall cytotoxicity.[3]

Data Presentation: In Vitro Cytotoxicity of Purine Nucleoside Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various purine nucleoside analogs against a range of cancer cell lines, providing a quantitative measure of their cytotoxic potency.

Purine Nucleoside AnalogCancer Cell LineCancer TypeIC50 (µM)Reference(s)
Fludarabine (B1672870) RPMI 8226Multiple Myeloma1.54 (µg/mL)[3][6]
MM.1SMultiple Myeloma13.48 (µg/mL)[3][6]
MM.1RMultiple Myeloma33.79 (µg/mL)[3][6]
U266Multiple Myeloma222.2 (µg/mL)[3][6]
K562Chronic Myelogenous Leukemia3.33[6]
Cladribine (B1669150) U266Multiple Myeloma2.43[7][8][9]
RPMI8226Multiple Myeloma0.75[7][8][9]
MM1.SMultiple Myeloma0.18[7][8][9]
501MelMelanoma2.9[10]
1205LuMelanoma2[10]
M249RMelanoma6.3[10]
Clofarabine K562Leukemia0.003[4]
HEp-2Laryngeal Carcinoma0.012[4]
CCRF-CEMLeukemia0.05[4]
A375Melanoma~0.06[1]
A549Lung Cancer~0.411[1]
Ewing Sarcoma Cell LinesEwing Sarcoma0.44 ± 0.44[11]
Leukemia Cell LinesLeukemia0.18 ± 0.01[11]
6-Thioguanine HeLaCervical Carcinoma28.79[12]
MCF-7Breast Cancer5.481[13]
A549Lung Cancer2.82[14]
CCRF-CEMLeukemia2.98[14]
6-Mercaptopurine HepG2Hepatocellular Carcinoma32.25[15]
MCF-7Breast Cancer>100[15]
CCRF-CEMLeukemia1[16]

Data Presentation: Clinical Efficacy of Purine Nucleoside Analogs

This table summarizes the clinical response rates of key purine nucleoside analogs in the treatment of various hematological malignancies.

Purine Nucleoside AnalogDiseaseResponse RateReference(s)
Fludarabine Chronic Lymphocytic Leukemia>70% Overall Response[17]
Low-Grade Non-Hodgkin's Lymphoma (with Cyclophosphamide)89% Overall Response (41% CR, 48% PR)[18]
Chronic Lymphocytic Leukemia (with Cyclophosphamide (B585) and Rituximab)95% Overall Response (72% CR)[19]
Cladribine Hairy Cell Leukemia84% CR, 16% PR[20]
Hairy Cell Leukemia76% CR, 24% PR[21]
Hairy Cell Leukemia88% CR, 12% PR[22]
Hairy Cell Leukemia91% CR, 7% PR[23]
Clofarabine Relapsed/Refractory ALL (Pediatric)16% CR, 28% Overall Remission[24]
Relapsed/Refractory AML (with Cytarabine and Mitoxantrone)69.2% CR, 90.4% Overall Response[25]
Newly Diagnosed AML (Older Patients)22% CR, 38% Overall Response[26]
Newly Diagnosed AML (Older Patients, with low-dose Cytarabine)60% CR, 68% Overall Response[27]
Nelarabine Relapsed/Refractory T-ALL/T-LBL (Pediatric)13% CR, 23% CR+CR[2]
Relapsed/Refractory T-ALL/T-LBL (Adult)18% CR, 21% CR+CR[2]
Relapsed/Refractory T-ALL55% CR+PR (in first relapse)[28]
Newly Diagnosed T-ALL5-year DFS of 88.2%[28]
Pentostatin (B1679546) Hairy Cell Leukemia82% CR, 15% PR[20]
Hairy Cell Leukemia64% CR, 20% PR[29]
Hairy Cell Leukemia (Interferon-failed)42.4% CR, 41.2% PR[5]
Hairy Cell Leukemia44% CR, 36% Good PR, 16% PR[30]

CR: Complete Response, PR: Partial Response, CRp: Complete Remission with incomplete platelet recovery, CRi: Complete Remission with incomplete hematologic recovery, DFS: Disease-Free Survival

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of purine nucleoside analogs on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[15][31]

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the purine nucleoside analog for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control and a solvent control if applicable.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.[12]

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This protocol describes the detection and quantification of apoptosis induced by purine nucleoside analogs using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[7][29]

Methodology:

  • Cell Treatment: Treat cancer cells with the purine nucleoside analog at the desired concentration and for the appropriate time to induce apoptosis. Include untreated cells as a negative control.

  • Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in cancer cells treated with purine nucleoside analogs using propidium iodide (PI) staining and flow cytometry.

Principle: Propidium iodide is a fluorescent molecule that binds stoichiometrically to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5][20]

Methodology:

  • Cell Treatment: Treat cancer cells with the purine nucleoside analog for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the PI fluorescence.

  • Data Analysis: Generate a histogram of DNA content. The G0/G1 peak will have 2n DNA content, the G2/M peak will have 4n DNA content, and the S phase will be the region between these two peaks. The percentage of cells in each phase can be quantified using cell cycle analysis software.

Mandatory Visualizations

Signaling Pathways

Purine_Analog_Mechanism cluster_extracellular Extracellular Space Purine Analog Purine Analog

Apoptosis_Induction Purine Analog (Active Form) Purine Analog (Active Form) DNA Damage DNA Damage Purine Analog (Active Form)->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Mitochondrial Pathway Mitochondrial Pathway p53 Activation->Mitochondrial Pathway Bax/Bak Activation Bax/Bak Activation Mitochondrial Pathway->Bax/Bak Activation Cytochrome c Release Cytochrome c Release Bax/Bak Activation->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase Activation Caspase Activation Apoptosome Formation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Experimental Workflows

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Cells Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells Prepare Drug Dilutions Prepare Drug Dilutions Prepare Drug Dilutions->Treat Cells Incubate Incubate Treat Cells->Incubate Add MTT Add MTT Incubate->Add MTT Incubate with MTT Incubate with MTT Add MTT->Incubate with MTT Solubilize Formazan Solubilize Formazan Incubate with MTT->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate Viability Calculate Viability Read Absorbance->Calculate Viability Determine IC50 Determine IC50 Calculate Viability->Determine IC50

Apoptosis_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Treat Cells Treat Cells Harvest Cells Harvest Cells Treat Cells->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Add Annexin V-FITC & PI Add Annexin V-FITC & PI Resuspend in Binding Buffer->Add Annexin V-FITC & PI Incubate Incubate Add Annexin V-FITC & PI->Incubate Flow Cytometry Flow Cytometry Incubate->Flow Cytometry Quantify Cell Populations Quantify Cell Populations Flow Cytometry->Quantify Cell Populations

Conclusion

Purine nucleoside analogs remain a powerful class of chemotherapeutic agents with well-defined mechanisms of action centered on the disruption of DNA synthesis and the induction of apoptosis. The quantitative data presented herein highlight their potent in vitro cytotoxicity and significant clinical efficacy in various hematological malignancies. The detailed experimental protocols provide a foundation for the continued investigation and development of these and novel purine analogs. A thorough understanding of their molecular pathways and the methods to evaluate their antitumor properties is crucial for optimizing their clinical use and for the rational design of future anticancer therapies.

References

physical and chemical properties of 2,6-Dichloropurine riboside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropurine (B15474) riboside is a synthetic nucleoside analogue that serves as a crucial building block in the synthesis of various biologically active compounds. Its unique chemical structure, featuring a purine (B94841) core with two chlorine substituents and a ribose moiety, makes it a versatile precursor for the development of novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-dichloropurine riboside, detailed experimental protocols for its synthesis and purification, and an exploration of its role in key signaling pathways.

Core Physical and Chemical Properties

This compound is a white to off-white solid.[1] While a precise experimental melting point for the riboside is not consistently reported in publicly available literature, its precursor, 2,6-dichloropurine, has a melting point of approximately 177-182 °C.[2][3] The melting point of the acetylated form, 9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-2,6-dichloropurine, is reported to be in the range of 158-161 °C.[4][5] It is soluble in Dimethyl Sulfoxide (DMSO).[6] For long-term storage, it is recommended to keep the compound in a dry, dark environment at -20°C.[6]

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 13276-52-3[6][7]
Molecular Formula C₁₀H₁₀Cl₂N₄O₄[6][7]
Molecular Weight 321.11 g/mol [6]
Appearance Solid powder[6]
Purity >98% (typical)[6]
Solubility Soluble in DMSO[6]
Storage Conditions Dry, dark, -20°C (long-term)[6]
Elemental Analysis
Carbon (C)37.40%[6]
Hydrogen (H)3.14%[6]
Chlorine (Cl)22.08%[6]
Nitrogen (N)17.45%[6]
Oxygen (O)19.93%[6]

Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common synthetic routes.

Synthesis Method 1: Glycosylation of 2,6-Dichloropurine

This method involves the coupling of 2,6-dichloropurine with a protected ribose derivative.[8]

Materials:

  • β-D-1,2,3,5-tetraacetyl ribofuranose

  • 2,6-Dichloropurine

  • Phosphoric acid phenolic ester compound catalyst (e.g., bis-p-nitrophenol phosphate)

  • Organic solvent (e.g., dichloroethane, dichloromethane)

  • Methanol (B129727)

  • Concentrated hydrochloric acid

  • Solid base (e.g., sodium bicarbonate, sodium hydroxide)

  • Isopropanol (B130326)

Protocol:

  • Glycosylation:

    • In a reaction kettle, combine β-D-1,2,3,5-tetraacetyl ribofuranose and an organic solvent.

    • Under stirring, add 2,6-dichloropurine and the phosphoric acid phenolic ester compound catalyst in batches.

    • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

    • Remove the solvent and acetic acid generated during the reaction under vacuum to obtain 2,6-dichloro-9-(β-D-2′,3′,5′-triacetyl ribofuranose)purine.[8]

  • Deacetylation:

    • Dissolve the resulting triacetylated purine in methanol in a reaction kettle.

    • Cool the solution to 0-5°C and add concentrated hydrochloric acid dropwise.

    • Maintain this temperature until the reaction is complete.

    • Adjust the pH to 6.5-7.5 by adding a solid base.

    • Filter the solution under reduced pressure and concentrate to dryness to obtain crude this compound.[8]

  • Purification:

    • Recrystallize the crude product from isopropanol to yield the purified this compound.[8]

Synthesis Method 2: Diazotization of 2-Amino-6-chloropurine (B14584) Riboside

This method starts from a commercially available precursor and involves a diazotization reaction.[9]

Materials:

  • 2-Amino-6-chloropurine nucleoside

  • 31% Concentrated hydrochloric acid

  • Sodium nitrite (B80452) solution

Protocol:

  • Dissolve 2-amino-6-chloropurine nucleoside in 31% concentrated hydrochloric acid.

  • At a low temperature, add sodium nitrite solution dropwise to diazotize the 2-position amino group.

  • The diazotized amino group is then replaced by a chloride ion to produce this compound.[9]

  • The product can be purified by column chromatography.

Signaling Pathways and Biological Activity

This compound is a precursor to molecules that can modulate critical signaling pathways, particularly the adenosine (B11128) signaling pathway through the inhibition of the ecto-5'-nucleotidase CD73.

Adenosine Signaling Pathway and CD73 Inhibition

Extracellular adenosine plays a significant role in immunosuppression within the tumor microenvironment. Its production is primarily regulated by the ectoenzymes CD39 and CD73. CD39 converts ATP and ADP to AMP, and CD73 subsequently hydrolyzes AMP to adenosine. Adenosine then binds to its receptors (A1, A2A, A2B, A3) on immune cells, leading to various downstream effects that suppress the anti-tumor immune response.

This compound can be used to synthesize potent inhibitors of CD73. By blocking CD73, these inhibitors prevent the conversion of AMP to adenosine, thereby reducing the immunosuppressive effects of adenosine and enhancing the activity of immune cells against tumors.

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space cluster_inhibitor ATP ATP/ADP AMP AMP ATP->AMP CD39 ADO Adenosine AMP->ADO CD73 Inosine Inosine ADO->Inosine ADA AdenosineReceptor Adenosine Receptor ADO->AdenosineReceptor CD39 CD39 CD73 CD73 ADA ADA ImmuneSuppression Immune Suppression AdenosineReceptor->ImmuneSuppression Dichloropurine_Derivative This compound -derived Inhibitor Dichloropurine_Derivative->CD73 Inhibition

Caption: Adenosine signaling pathway and the role of CD73 inhibitors.

Antiviral Activity

As a nucleoside analogue, this compound can serve as a precursor for compounds with potential antiviral activity. The general mechanism of action for many nucleoside antiviral drugs involves their intracellular conversion to the corresponding triphosphate form. This triphosphate analogue can then be incorporated into the growing viral DNA or RNA chain by viral polymerases. The incorporation of the analogue can lead to chain termination or introduce mutations, thereby inhibiting viral replication.

Antiviral_Mechanism Dichloropurine_Riboside 2,6-Dichloropurine Riboside Intracellular_Metabolism Intracellular Phosphorylation Dichloropurine_Riboside->Intracellular_Metabolism Triphosphate_Analogue Triphosphate Analogue Intracellular_Metabolism->Triphosphate_Analogue Viral_Polymerase Viral RNA/DNA Polymerase Triphosphate_Analogue->Viral_Polymerase Inhibition Inhibition of Replication Triphosphate_Analogue->Inhibition Viral_Replication Viral Replication Viral_Polymerase->Viral_Replication

Caption: General mechanism of action for nucleoside analogue antivirals.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Start: Reactants Reaction Chemical Synthesis (e.g., Glycosylation) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup & Extraction Reaction->Workup Monitoring->Reaction Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final_Product Final Product: This compound Analysis->Final_Product

Caption: A typical experimental workflow for synthesis and purification.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. Its utility as a precursor for CD73 inhibitors and antiviral agents highlights its importance in medicinal chemistry. This guide provides foundational knowledge on its properties, synthesis, and biological relevance, serving as a valuable resource for researchers in the field. Further investigation into its quantitative properties and specific biological mechanisms will undoubtedly continue to expand its applications in the development of novel therapeutics.

References

The Chlorine Advantage: A Technical Guide to the Research Applications of Chlorinated Purine Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorinated purine (B94841) nucleosides represent a significant class of synthetic compounds that have garnered substantial interest in the fields of biochemistry, pharmacology, and drug development. The strategic addition of a chlorine atom to the purine ring dramatically alters the electronic properties and metabolic stability of these nucleoside analogs, leading to potent and often selective biological activities. This in-depth technical guide explores the core research applications of these molecules, detailing their mechanisms of action, summarizing key quantitative data, and providing insights into the experimental protocols used for their evaluation.

Anticancer Applications: Disrupting the Machinery of Malignancy

Chlorinated purine nucleosides have emerged as powerful chemotherapeutic agents, primarily through their ability to interfere with nucleic acid synthesis and induce apoptosis in rapidly dividing cancer cells.

Key Compounds and Their Mechanisms of Action

Cladribine (B1669150) (2-chloro-2'-deoxyadenosine, 2-CdA) and Clofarabine (B1669196) (2-chloro-2'-fluoro-arabino-furanosyladenine) are two of the most well-studied chlorinated purine nucleosides in oncology.[1][2] Both are prodrugs that are phosphorylated intracellularly to their active triphosphate forms.[3][4]

  • Inhibition of DNA Synthesis and Repair: The triphosphate metabolites of cladribine (Cd-ATP) and clofarabine (Cl-F-ara-ATP) are incorporated into DNA, leading to chain termination and inhibition of DNA polymerases.[3][4][5] This disruption of DNA replication and repair processes is a key cytotoxic mechanism. Clofarabine also interferes with DNA repair mechanisms, making cancer cells more susceptible to DNA damage.[3]

  • Inhibition of Ribonucleotide Reductase (RNR): Both clofarabine and cladribine inhibit ribonucleotide reductase, an enzyme essential for the production of deoxyribonucleotides, the building blocks of DNA.[3][6] This depletion of the deoxynucleotide pool further hampers DNA synthesis.

  • Induction of Apoptosis: The accumulation of DNA damage and metabolic stress triggers programmed cell death (apoptosis). Clofarabine has been shown to induce apoptosis through mitochondrial disruption, leading to the release of cytochrome c and activation of caspases.[3] It can also induce apoptosis and GSDME-related pyroptosis through a non-canonical P53/STING pathway, which also enhances anti-tumor T-cell activity.[7]

Nelarabine , a prodrug of arabinosylguanine (ara-G), is another important chlorinated purine analog, particularly effective in T-cell malignancies.[8][9] After conversion to its active triphosphate form (ara-GTP), it is incorporated into DNA, leading to inhibition of DNA synthesis and induction of apoptosis.[8][9]

8-Chloroadenosine (B1666358) (8-Cl-Ado) is a ribonucleoside analog that primarily targets RNA synthesis.[1][9] Its active metabolite, 8-Cl-ATP, is incorporated into RNA, leading to premature chain termination.[9] It also depletes cellular ATP levels, leading to energy stress and activation of AMPK.[9]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of various chlorinated purine nucleosides against a range of cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference(s)
Clofarabine CEMT-cell Leukemia~0.03[10]
K562Chronic Myeloid Leukemia~0.1[11]
MV4;11Acute Myeloid Leukemia12.3 - 23.8[12]
Cladribine CLL cellsChronic Lymphocytic Leukemia0.16[10]
AML cellsAcute Myeloid Leukemia0.15[10]
8-Chloroadenosine JeKoMantle Cell Lymphoma~8[13]
MinoMantle Cell Lymphoma~4[13]
SP-53Mantle Cell Lymphoma~2[13]
Adamantane-Substituted Purine Nucleosides (e.g., compound 20) MV4;11Acute Myeloid Leukemia< 20[12]
K562Chronic Myeloid Leukemia21.4[12]
Clinical Efficacy: A Summary of Key Trials

Clinical trials have demonstrated the significant therapeutic potential of chlorinated purine nucleosides in various hematological malignancies.

DrugDiseaseKey FindingsReference(s)
Clofarabine Relapsed/Refractory Acute Myeloid Leukemia (AML)Overall response rate (ORR) of 40% (28% Complete Remission [CR], 12% CR with incomplete platelet recovery [CRp]).[11]
Newly Diagnosed Acute Myeloid Leukemia (AML) in Older Patients (in combination with low-dose cytarabine)CR rate of 60%; Median overall survival (OS) of 11.1 months.[14]
Relapsed/Refractory Acute Lymphoblastic Leukemia (ALL) in ChildrenOverall remission rate of approximately 20%.[15]
Nelarabine Relapsed/Refractory T-cell Acute Lymphoblastic Leukemia (T-ALL)Monotherapy CR rate of 37.9%.[16]
Relapsed/Refractory T-cell Acute Lymphoblastic Leukemia (T-ALL)Combination therapy CR rate of 62%.[17]

Immunomodulatory and Anti-inflammatory Applications

The cytotoxic effects of chlorinated purine nucleosides on lymphocytes form the basis of their application in treating autoimmune diseases.

Cladribine in Multiple Sclerosis (MS)

Cladribine is approved for the treatment of relapsing-remitting multiple sclerosis (RRMS).[4] It selectively targets and depletes B and T lymphocytes, which are implicated in the autoimmune attack on the myelin sheath.[18][19] This leads to a reduction in the frequency of relapses and a delay in disability progression.

Quantitative Efficacy Data from Clinical Trials:

OutcomeResultReference(s)
Annualized Relapse Rate Reduction55-58%[4]
Disability Progression Reduction~30%[4]
Relapse-Free Survival58%[4]
Potential in Other Autoimmune Diseases

The immunosuppressive properties of chlorinated purine nucleosides suggest their potential utility in other autoimmune conditions like systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). Research in these areas is less extensive than in MS but represents a promising avenue for future investigation.[20][21]

Antiviral and Antimicrobial Research

Chlorinated purine nucleosides have also been explored for their potential as antiviral and antimicrobial agents.

Antiviral Activity

The ability of these compounds to interfere with nucleic acid synthesis makes them candidates for antiviral therapy.

  • 6-Chloropurine (B14466) Ribonucleoside: Analogs of 6-chloropurine have shown activity against SARS-CoV.[22] The presence of the chlorine atom at the 6-position appears to be important for this activity.[22]

  • 8-Chloroadenosine: This compound has demonstrated immunomodulatory properties that may contribute to its antiviral activity against SARS-CoV-2.[3]

Antiviral Efficacy Data:

CompoundVirusCell LineEC50 (µM)Reference(s)
9-deazaneplanocin A (chlorinated analog) HIV-1PBM cells2.0
Sofosbuvir (fluorinated analog) HCVReplicon assays0.014 - 0.11[23]

Experimental Protocols

This section provides an overview of key experimental methodologies used in the research of chlorinated purine nucleosides.

Synthesis of Chlorinated Purine Nucleosides

Example: Synthesis of 6-Chloroguanine

This protocol describes the synthesis of 2-amino-6-chloropurine (B14584) (6-chloroguanine), a precursor for 6-chloroguanosine.

  • Reaction Setup: In a suitable reaction vessel, combine diacetyl guanine, triethylmethylammonium chloride, and triethylamine (B128534) in acetonitrile.

  • Chlorination: Heat the mixture to 50°C with stirring. Add phosphorus oxychloride and continue stirring for 4 hours.

  • Workup: Cool the reaction mixture and add it to an aqueous sodium hydroxide (B78521) solution. Heat the mixture to 80°C for 2 hours.

  • Purification: Cool the mixture to 25°C and adjust the pH to 7 with 10% hydrochloric acid. The product will precipitate. Filter the solid, wash with water, and dry under vacuum.[17][24]

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability.[16][25][26]

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the chlorinated purine nucleoside for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Cellular Uptake Assay

This protocol uses radiolabeled compounds to quantify cellular uptake.[3][27][28]

  • Cell Preparation: Plate cells in a multi-well plate and grow to confluence.

  • Uptake Initiation: Replace the culture medium with a transport buffer containing a known concentration of the radiolabeled chlorinated purine nucleoside (e.g., ³H- or ¹⁴C-labeled).

  • Incubation: Incubate for a defined period at 37°C.

  • Termination and Lysis: Stop the uptake by washing with ice-cold buffer. Lyse the cells.

  • Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key mechanisms and experimental procedures.

Cladribine_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Cladribine_ext Cladribine Cladribine_int Cladribine Cladribine_ext->Cladribine_int ENT/CNT Transporters Cd_AMP Cladribine Monophosphate (Cd-AMP) Cladribine_int->Cd_AMP Phosphorylation dCK Deoxycytidine Kinase (dCK) Cd_ATP Cladribine Triphosphate (Cd-ATP) Cd_AMP->Cd_ATP Phosphorylation Kinases Other Kinases DNA_Polymerase DNA Polymerase Cd_ATP->DNA_Polymerase Inhibition RNR Ribonucleotide Reductase (RNR) Cd_ATP->RNR Inhibition DNA_Incorporation DNA Incorporation Cd_ATP->DNA_Incorporation DNA_Damage DNA Strand Breaks DNA_Incorporation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of Cladribine in a lymphocyte.

Clofarabine_Apoptosis_Pathway cluster_dna_damage DNA Damage Pathway cluster_mitochondrial Mitochondrial Pathway cluster_sting STING Pathway Clofarabine Clofarabine Triphosphate DNA_Incorp Incorporation into DNA Clofarabine->DNA_Incorp DNA_Synthesis_Inhib Inhibition of DNA Synthesis Clofarabine->DNA_Synthesis_Inhib Mito_Perm Mitochondrial Membrane Permeabilization Clofarabine->Mito_Perm P53_STING P53-STING Interaction Clofarabine->P53_STING ATM_Activation ATM Pathway Activation DNA_Incorp->ATM_Activation DNA_Synthesis_Inhib->ATM_Activation Cell_Cycle_Arrest Cell Cycle Arrest ATM_Activation->Cell_Cycle_Arrest Apoptosis_DNA Apoptosis ATM_Activation->Apoptosis_DNA Cyto_C Cytochrome c Release Mito_Perm->Cyto_C Caspase_Activation Caspase Activation Cyto_C->Caspase_Activation Apoptosis_Mito Apoptosis Caspase_Activation->Apoptosis_Mito NFkB_Activation NF-κB Activation P53_STING->NFkB_Activation Pyroptosis GSDME-mediated Pyroptosis NFkB_Activation->Pyroptosis T_Cell_Activity Enhanced CD8+ T-cell Antitumor Activity NFkB_Activation->T_Cell_Activity

Caption: Multiple pathways of Clofarabine-induced cell death.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat with chlorinated purine nucleoside seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read end End read->end

Caption: Experimental workflow for an MTT cytotoxicity assay.

Conclusion and Future Directions

Chlorinated purine nucleosides have proven to be a cornerstone in the treatment of certain cancers and autoimmune diseases. Their multifaceted mechanisms of action, centered on the disruption of fundamental cellular processes, provide a robust platform for therapeutic intervention. Ongoing research continues to explore novel chlorinated purine analogs with improved efficacy and safety profiles. The expansion of their application to a wider range of diseases, including other autoimmune disorders and viral infections, remains an active and promising area of investigation. As our understanding of the intricate cellular pathways these compounds modulate deepens, so too will our ability to harness their therapeutic potential for the benefit of patients.

References

Methodological & Application

Chemical Synthesis of 2,6-Dichloropurine Riboside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical synthesis of 2,6-dichloropurine (B15474) riboside, a key intermediate in the synthesis of various biologically active nucleoside analogs. The methodologies presented are based on established and recently improved synthetic strategies, offering a comparative overview for researchers in drug discovery and development.

Introduction

2,6-Dichloropurine riboside is a versatile precursor for a wide range of modified purine (B94841) nucleosides with significant therapeutic potential, including antiviral and antitumor agents. The synthesis of this compound is a critical step in the development of novel pharmaceuticals. This document outlines the most common and effective chemical synthesis methods, with a focus on providing detailed, actionable protocols and comparative data.

Synthetic Strategies Overview

Several synthetic routes to this compound have been developed, each with distinct advantages and limitations. The most prominent methods include:

  • Vorbrüggen Glycosylation: A powerful and widely used method for the formation of the N-glycosidic bond between a purine base and a protected ribose moiety. This method typically involves the reaction of a silylated purine with a per-acylated ribose in the presence of a Lewis acid catalyst.

  • Chlorination of Precursor Nucleosides: This approach involves the synthesis of a precursor nucleoside, such as inosine (B1671953) or guanosine, followed by a chlorination step to introduce the chloro groups at the 2 and 6 positions of the purine ring.

  • Two-Step Condensation and Deprotection: A method that involves the direct condensation of 2,6-dichloropurine with a protected ribose derivative, followed by the removal of the protecting groups to yield the final product.

The following sections provide detailed protocols and data for these key synthetic methodologies.

Experimental Protocols

Method 1: Vorbrüggen Glycosylation

This protocol describes the synthesis of the protected intermediate, 2,6-dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine, followed by its deacetylation to yield this compound.

Part A: Synthesis of 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine

This procedure is adapted from improved Vorbrüggen glycosylation conditions.[1][2]

Materials:

Procedure:

  • To a stirred suspension of 2,6-dichloropurine (4.02 g, 21.2 mmol) in dry acetonitrile (50 mL), add N,O-Bis(trimethylsilyl)acetamide (5.60 mL, 22.7 mmol).

  • Stir the mixture at 40 °C for 30 minutes until a clear solution is obtained.

  • To this solution, add a solution of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (6.77 g, 21.3 mmol) in dry acetonitrile (35 mL).

  • Add trimethylsilyl trifluoromethanesulfonate (0.80 mL, 4.4 mmol) to the reaction mixture.

  • Stir the resulting mixture at 75-80 °C for 2.5-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL) and wash sequentially with saturated aqueous NaHCO₃ solution (3 x 25 mL) and water (1 x 25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure to yield the product as a slightly yellow powder.

Part B: Deacetylation to this compound

This is a general procedure for the deprotection of acetylated nucleosides.

Materials:

Procedure:

  • Dissolve the crude 2,6-dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine in methanol.

  • Add saturated methanolic ammonia and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography to obtain this compound.

Method 2: Two-Step Synthesis via Condensation and Deprotection

This method is based on a patented process involving a direct condensation followed by deacetylation.

Part A: Synthesis of 2,6-Dichloro-9-(β-D-2',3',5'-triacetyl ribofuranose)purine

Materials:

  • β-1,2,3,5-Tetraacetyl ribofuranose

  • 2,6-Dichloropurine

  • Phosphoric acid phenol (B47542) ester compound catalyst (e.g., bis-p-nitrophenol phosphate)

  • Organic solvent (e.g., dichloroethane)

Procedure:

  • Combine β-1,2,3,5-tetraacetyl ribofuranose and the organic solvent in a reaction vessel.

  • Under stirring, add 2,6-dichloropurine and the phosphoric acid phenol ester compound catalyst in batches.

  • Heat the mixture to reflux with stirring.

  • After the reaction is complete, remove the solvent and the acetic acid generated during the reaction in vacuo.

  • Dry the residue under vacuum to obtain the protected nucleoside.

Part B: Deprotection to this compound

Materials:

  • 2,6-Dichloro-9-(β-D-2',3',5'-triacetyl ribofuranose)purine

  • Methanol

  • Concentrated hydrochloric acid

  • Solid base (e.g., sodium bicarbonate)

Procedure:

  • Suspend the protected nucleoside in methanol in a reaction vessel.

  • Cool the mixture to 0-5 °C and add concentrated hydrochloric acid dropwise.

  • Maintain this temperature until the reaction is complete.

  • Adjust the pH to 6.5-7.5 by adding a solid base at the same temperature.

  • Filter the mixture under reduced pressure and concentrate the filtrate to dryness to obtain this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of the protected intermediate, 2,6-dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine, via the Vorbrüggen glycosylation method.

ParameterValueReference
Starting Materials 2,6-Dichloropurine, 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose[1][2]
Catalyst Trimethylsilyl trifluoromethanesulfonate (TMSOTf)[1][2]
Silylating Agent N,O-Bis(trimethylsilyl)acetamide (BSA)[1][2]
Solvent Anhydrous Acetonitrile[1][2]
Reaction Temperature 75-80 °C[1][2]
Reaction Time 2.5-3 hours[1][2]
Yield 95%[2]

Visualization of Synthetic Pathways

The following diagrams illustrate the chemical transformations described in the protocols.

Vorbruggen_Glycosylation cluster_reaction Vorbrüggen Glycosylation DCP 2,6-Dichloropurine sDCP Silylated 2,6-Dichloropurine DCP->sDCP BSA, MeCN, 40°C Protected_Product 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl- β-D-ribofuranosyl)purine sDCP->Protected_Product TMSOTf, MeCN, 75-80°C TAR 1,2,3,5-Tetra-O-acetyl- β-D-ribofuranose TAR->Protected_Product TMSOTf, MeCN, 75-80°C Final_Product 2,6-Dichloropurine riboside Protected_Product->Final_Product Methanolic Ammonia Two_Step_Synthesis cluster_condensation Condensation DCP 2,6-Dichloropurine Protected_Product 2,6-Dichloro-9-(β-D-2',3',5'-triacetyl ribofuranose)purine DCP->Protected_Product Catalyst, Dichloroethane, Reflux TAR β-1,2,3,5-Tetraacetyl ribofuranose TAR->Protected_Product Catalyst, Dichloroethane, Reflux Final_Product 2,6-Dichloropurine riboside Protected_Product->Final_Product 1. Conc. HCl, 0-5°C 2. Solid Base

References

Application Notes and Protocols: Regioselective Glycosylation of 2,6-Dichloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropurine (B15474) is a crucial heterocyclic compound and a versatile precursor in the synthesis of a wide array of biologically active purine (B94841) nucleoside analogues. These analogues are integral to the development of antiviral and anticancer therapeutics. The regioselectivity of the glycosylation of 2,6-dichloropurine, specifically at the N7 or N9 positions of the purine ring, is a critical factor that dictates the biological activity of the resulting nucleoside. This document provides detailed application notes and experimental protocols for the regioselective glycosylation of 2,6-dichloropurine, with a focus on methods to achieve desired N7 and N9 isomers.

Core Concepts in Regioselective Glycosylation

The glycosylation of 2,6-dichloropurine typically involves the reaction of a protected glycosyl donor with the purine base. The regiochemical outcome, favoring either the N7 or N9 isomer, is influenced by several factors including the choice of catalyst, solvent, temperature, and the method used to activate the purine. The Vorbrüggen glycosylation, which utilizes silylated heterocyclic bases and a Lewis acid catalyst, is a widely employed and effective method for this transformation.[1][2][3]

Controlling the regioselectivity is paramount as N7- and N9-glycosylated purine derivatives often exhibit distinct biological properties. While N9-glycosylated purines are more common in nature and as therapeutic agents, there is growing interest in the synthesis and evaluation of N7-isomers for their potential as novel drug candidates.[3]

Data Presentation: Regioselectivity of 2,6-Dichloropurine Glycosylation

The following tables summarize the quantitative data on the regioselective glycosylation of 2,6-dichloropurine under various conditions, highlighting the influence of different catalysts on the N7/N9 isomer ratio.

Table 1: Influence of Lewis Acid Catalysts on N7/N9 Selectivity

CatalystSolventTemperature (°C)N7:N9 RatioPredominant IsomerReference
SnCl₄Acetonitrile60High N7N7[1][2]
TiCl₄Dichloroethane (DCE)Room TempExclusive N7N7[3]
TMSOTfAcetonitrile75-80Almost Exclusive N9N9[4]
FeCl₃Dichloroethane (DCE)Not specifiedMostly N9N9[3]

Experimental Protocols

Protocol 1: N9-Regioselective Glycosylation of 2,6-Dichloropurine (Vorbrüggen Method)

This protocol describes the synthesis of 9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-2,6-dichloro-9H-purine, a key intermediate for various purine nucleoside analogues.[4]

Materials:

  • 2,6-Dichloropurine

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Dry Acetonitrile

  • Tetra-O-acetyl-D-ribofuranose

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

  • Standard laboratory glassware and stirring equipment

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • To a stirred suspension of 2,6-dichloropurine (1.0 eq) in dry acetonitrile, add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.1 eq).

  • Heat the mixture at 40°C for 30 minutes, or until a clear solution is obtained, indicating the formation of the silylated purine.

  • In a separate flask, dissolve tetra-O-acetyl-D-ribofuranose (1.0 eq) in dry acetonitrile.

  • Add the solution of the glycosyl donor to the silylated purine solution.

  • Add TMSOTf (0.2 eq) to the reaction mixture.

  • Stir the resulting reaction mixture at 75-80°C for 2.5-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and process it through an appropriate workup and purification procedure (e.g., quenching, extraction, and column chromatography) to isolate the desired 9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-2,6-dichloro-9H-purine.

Protocol 2: N7-Regioselective Glycosylation of 2,6-Dichloropurine

This protocol focuses on achieving N7-selectivity using specific Lewis acid catalysts.[1][2][3]

Materials:

  • 2,6-Dichloropurine

  • N,O-Bis(trimethylsilyl)acetamide (BSA) or other silylating agent

  • Dry Dichloroethane (DCE) or Acetonitrile

  • Protected glycosyl donor (e.g., peracetylated ribose)

  • Titanium tetrachloride (TiCl₄) or Tin tetrachloride (SnCl₄)

  • Standard laboratory glassware and stirring equipment under inert atmosphere

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Prepare the silylated 2,6-dichloropurine in situ as described in Protocol 1.

  • Dissolve the protected glycosyl donor (1.0 eq) in the chosen dry solvent (DCE for TiCl₄, Acetonitrile for SnCl₄).

  • Add the solution of the glycosyl donor to the silylated purine solution.

  • Cool the reaction mixture to the appropriate temperature (e.g., 0°C or room temperature).

  • Slowly add the Lewis acid catalyst (TiCl₄ or SnCl₄, typically 1.0-1.2 eq) to the stirred reaction mixture under an inert atmosphere.

  • Allow the reaction to proceed at the specified temperature, monitoring its progress by TLC.

  • Upon completion, quench the reaction carefully (e.g., with a saturated solution of sodium bicarbonate) and perform an aqueous workup.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it in vacuo.

  • Purify the crude product by column chromatography to separate the N7-glycosylated product from any N9-isomer and other impurities.

Mandatory Visualizations

experimental_workflow_N9_glycosylation cluster_silylation Silylation of 2,6-Dichloropurine cluster_glycosylation Glycosylation Reaction cluster_workup Workup and Purification start 2,6-Dichloropurine + BSA in Acetonitrile silylation Heat at 40°C start->silylation silylated_purine Silylated Purine (Clear Solution) silylation->silylated_purine add_donor Add Glycosyl Donor silylated_purine->add_donor glycosyl_donor Tetra-O-acetyl-D-ribofuranose in Acetonitrile glycosyl_donor->add_donor add_catalyst Add TMSOTf add_donor->add_catalyst reaction Stir at 75-80°C add_catalyst->reaction workup Quenching, Extraction reaction->workup purification Column Chromatography workup->purification product N9-Glycosylated Product purification->product

Caption: Workflow for N9-Regioselective Glycosylation.

logical_relationship_regioselectivity cluster_catalyst Choice of Lewis Acid Catalyst cluster_outcome Regiochemical Outcome start Regioselective Glycosylation of 2,6-Dichloropurine catalyst_sncl4 SnCl₄ start->catalyst_sncl4 catalyst_ticl4 TiCl₄ start->catalyst_ticl4 catalyst_tmsotf TMSOTf start->catalyst_tmsotf n7_isomer N7-Glycosylated Product catalyst_sncl4->n7_isomer Favors catalyst_ticl4->n7_isomer Highly Selective n9_isomer N9-Glycosylated Product catalyst_tmsotf->n9_isomer Highly Selective

References

Application Notes and Protocols for the Enzymatic Synthesis of Arabinonucleosides from Purine Ribosides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arabinonucleosides, structural analogs of natural ribonucleosides, are a cornerstone in the development of antiviral and anticancer therapeutics. Their unique stereochemistry at the 2'-position of the sugar moiety confers resistance to metabolic degradation and provides a basis for their potent biological activity. Traditional chemical synthesis of these compounds often involves complex, multi-step procedures with challenges in achieving stereoselectivity. Enzymatic synthesis presents a highly efficient and stereospecific alternative, leveraging the catalytic prowess of nucleoside phosphorylases to produce high-purity arabinonucleosides under mild reaction conditions.[1][2]

These application notes provide a detailed overview and experimental protocols for the enzymatic synthesis of purine (B94841) arabinonucleosides from their corresponding ribosides, primarily through transglycosylation reactions catalyzed by recombinant E. coli nucleoside phosphorylases.

Core Principles

The enzymatic synthesis of arabinonucleosides from purine ribosides is predominantly achieved through a transglycosylation reaction. This process involves the transfer of an arabinofuranosyl group from a donor molecule to a purine base. The key enzymes mediating this transfer are Purine Nucleoside Phosphorylase (PNP) and, in some methodologies, Uridine Phosphorylase (UP).[1]

There are two primary strategies for this enzymatic conversion:

  • One-Step Transglycosylation using an Arabinose Donor: This method utilizes a pre-synthesized arabinonucleoside, such as 1-β-D-arabinofuranosyluracil (Ara-U), as the arabinose donor. In the presence of PNP and UP, the arabinose moiety is transferred from Ara-U to the target purine base, which is generated in situ from the corresponding purine riboside by PNP.[1]

  • Two-Step (One-Pot) Synthesis via Arabinose-1-Phosphate: This approach involves the enzymatic generation of α-D-arabinofuranose-1-phosphate (A1P) as a key intermediate. The purine riboside is first phosphorolytically cleaved by PNP to yield the purine base and ribose-1-phosphate. In a coupled reaction, an arabinose donor is used to generate A1P, which then reacts with the purine base, catalyzed by PNP, to form the desired arabinonucleoside.[2][3]

A critical technique to drive the reaction equilibrium towards synthesis is arsenolysis . In the presence of arsenate, PNP catalyzes the formation of an unstable α-D-ribose-1-arsenate from the starting riboside, which rapidly hydrolyzes. This irreversible step effectively removes the riboside substrate, pushing the overall reaction towards the formation of the arabinonucleoside product.[1][4]

Data Presentation

Table 1: Enzymatic Synthesis of C6-Substituted 2-Chloropurine Arabinonucleosides via Transglycosylation
CompoundAmino Acid Amide Residue (R)Conversion into Arabinonucleoside (%) (HPLC)Final Yield (%)
1b Glycine9075
2b L-Alanine8570
3b L-Valine8268
4b L-Leucine8872
5b L-Isoleucine8671
6b L-Phenylalanine9278
7b L-Tyrosine8974
8b L-Serine9176
9b L-Threonine8772
10b L-Cysteine8469
11b L-Methionine8368
12b L-Proline8065

Data summarized from a study on the synthesis of purine arabinosides with chiral amino acid amides at the C6 position. The conversion was determined by HPLC analysis of the reaction mixture.[1]

Table 2: Antiproliferative Activity of Synthesized Arabinonucleosides
CompoundIC50 on U937 cell line (µM)
Nelarabine (positive control)3
Serine derivative (8b)16
2-chloroadenosine>50

This table presents the half-maximal inhibitory concentration (IC50) values, indicating the potency of the compounds in inhibiting the proliferation of the human acute myeloid leukemia cell line U937.[1]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Synthesis of Arabinonucleosides using Ara-U as an Arabinose Donor

This protocol describes a one-step transglycosylation reaction.

Materials:

  • Purine riboside (substrate)

  • 1-β-D-arabinofuranosyluracil (Ara-U)

  • Recombinant E. coli Purine Nucleoside Phosphorylase (PNP)

  • Recombinant E. coli Uridine Phosphorylase (UP)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Sodium arsenate (optional, for arsenolysis)

  • HPLC system for reaction monitoring and product analysis

Procedure:

  • Reaction Setup:

    • Dissolve the purine riboside and Ara-U in 50 mM potassium phosphate buffer (pH 7.0). A typical molar ratio of purine riboside to Ara-U is 1:5.[1]

    • The final concentration of the purine riboside is typically in the range of 1-5 mM.

  • Enzyme Addition:

    • Add recombinant E. coli PNP to the reaction mixture. A typical concentration is 0.80 units per 1 µmol of the purine riboside substrate.[1]

    • Add recombinant E. coli UP to the reaction mixture. A typical concentration is 0.18 units per 1 µmol of Ara-U.[1]

  • Incubation:

    • Incubate the reaction mixture at 52 °C.[1]

    • Monitor the progress of the reaction by HPLC at regular intervals (e.g., every 24 hours) until the conversion of the starting riboside reaches a plateau (typically 3-5 days).[1]

  • Reaction Termination and Product Purification:

    • Terminate the reaction by heating the mixture to 100 °C for 5 minutes to denature the enzymes.

    • Centrifuge the mixture to pellet the denatured proteins.

    • Purify the arabinonucleoside product from the supernatant using preparative HPLC or other suitable chromatographic techniques.

Protocol 2: Enzymatic Synthesis of Arabinonucleosides involving Arsenolysis

This protocol enhances product yield by driving the reaction equilibrium forward.

Materials:

  • Same as Protocol 1, with the addition of sodium arsenate.

Procedure:

  • Reaction Setup:

    • Follow the same procedure as in Protocol 1 for dissolving the purine riboside and Ara-U.

    • Add sodium arsenate to the reaction mixture. The concentration of arsenate should be optimized for the specific reaction but is typically in the range of 10-50 mM.

  • Enzyme Addition and Incubation:

    • Follow steps 2 and 3 from Protocol 1. The presence of arsenate will lead to the irreversible phosphorolysis of the starting purine riboside, enhancing the conversion to the arabinonucleoside.[1]

  • Reaction Termination and Product Purification:

    • Follow step 4 from Protocol 1 for reaction termination and product purification.

Visualizations

Enzymatic Synthesis Pathway

Enzymatic_Synthesis_of_Arabinonucleosides cluster_arsenolysis Arsenolysis Pathway Purine_Riboside Purine Riboside Purine_Base Purine Base Purine_Riboside->Purine_Base PNP R1P Ribose-1-Phosphate Purine_Riboside->R1P Arabinonucleoside Arabinonucleoside (Product) Purine_Base->Arabinonucleoside PNP Ara_U Ara-U (Arabinose Donor) Uracil Uracil Ara_U->Uracil UP A1P Arabinose-1-Phosphate Ara_U->A1P A1P->Arabinonucleoside Pi Pi Arabinonucleoside->Pi Pi->Purine_Riboside Pi->Ara_U Asi Asi R1As Ribose-1-Arsenate (Unstable) Ribose Ribose Purine_Riboside_As Purine Riboside Purine_Base_As Purine Base Purine_Riboside_As->Purine_Base_As PNP R1As_As Ribose-1-Arsenate (Unstable) Purine_Riboside_As->R1As_As Ribose_As Ribose R1As_As->Ribose_As Hydrolysis Asi_As Asi R1As_As->Asi_As Asi_As->Purine_Riboside_As

Caption: Enzymatic synthesis of arabinonucleosides.

Experimental Workflow

Experimental_Workflow Start Start: Prepare Reaction Mixture (Purine Riboside, Ara-U, Buffer) Add_Enzymes Add Enzymes (PNP and UP) Start->Add_Enzymes Incubation Incubate at 52°C Add_Enzymes->Incubation Monitoring Monitor Reaction by HPLC Incubation->Monitoring Monitoring->Incubation Continue Incubation Termination Terminate Reaction (Heat Denaturation) Monitoring->Termination Reaction Complete Centrifugation Centrifuge to Remove Denatured Protein Termination->Centrifugation Purification Purify Product (Preparative HPLC) Centrifugation->Purification Analysis Analyze Final Product (HPLC, NMR, MS) Purification->Analysis End End: Pure Arabinonucleoside Analysis->End

Caption: Experimental workflow for arabinonucleoside synthesis.

Conclusion

The enzymatic synthesis of purine arabinonucleosides offers a robust, efficient, and highly selective alternative to traditional chemical methods. The protocols outlined in these application notes provide a foundation for researchers to produce a variety of purine arabinonucleosides for applications in drug discovery and development. The use of recombinant nucleoside phosphorylases, coupled with techniques such as arsenolysis, allows for high conversion rates and yields under mild, environmentally friendly conditions. The adaptability of this enzymatic platform holds significant promise for the synthesis of novel arabinonucleoside analogs with enhanced therapeutic potential.

References

Application Notes and Protocols for 2,6-Dichloropurine Riboside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropurine (B15474) riboside is a synthetic nucleoside analog that serves as a crucial intermediate in the synthesis of various biologically active compounds, including potential antiviral and anticancer agents.[1] Its purine (B94841) scaffold, modified with two chlorine atoms, provides reactive sites for further chemical modifications, making it a versatile building block in medicinal chemistry and drug discovery. Understanding its solubility and stability is paramount for its effective use in experimental settings. These application notes provide detailed information on the solubility and storage of 2,6-Dichloropurine riboside, along with protocols for its handling and use.

Physicochemical Properties

PropertyValueSource
CAS Number 13276-52-3[2][3][4][5]
Molecular Formula C₁₀H₁₀Cl₂N₄O₄[2][3][4][5]
Molecular Weight 321.12 g/mol [2][3][4]
Appearance White to off-white crystalline powder-
Purity ≥95%[2]

Solubility

Quantitative solubility data for this compound in various solvents is not extensively published. However, based on available information from chemical suppliers and related compounds, the following qualitative solubility profile has been established.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleA stock solution can be prepared in DMSO.[4]
Water Sparingly soluble-
Ethanol Sparingly soluble-
Methanol Sparingly soluble-
Phosphate-Buffered Saline (PBS) Sparingly solubleSolubility in aqueous buffers is generally low.

To obtain quantitative solubility data, it is recommended to perform experimental solubility assessments. A detailed protocol for determining aqueous solubility is provided below.

Storage and Stability

Proper storage of this compound is critical to maintain its integrity and prevent degradation.

ConditionRecommendationRationale
Long-Term Storage Store at -20°C.Minimizes chemical degradation over extended periods.
Short-Term Storage Store at 0-4°C.Suitable for storage over a few days to weeks.[4]
Protection Keep in a tightly sealed container, away from moisture and light.The compound is potentially hygroscopic and light-sensitive.[2]

Stock solutions prepared in DMSO should be stored at -20°C or -80°C for long-term use.[6] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for Preparation of Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh a precise amount of this compound. For a 10 mM stock solution, this would be 3.21 mg for 1 mL of DMSO.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol for Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard shake-flask method to determine the thermodynamic solubility of this compound in an aqueous buffer (e.g., PBS, pH 7.4).[7]

Materials:

  • This compound (solid)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Calibrated analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial (e.g., 2 mg into 1 mL of PBS).

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.[7]

  • Separation of Undissolved Solid:

    • Centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.

  • Filtration:

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to avoid artificially high solubility readings.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same buffer.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method (HPLC or UV-Vis spectrophotometry).

    • Construct a calibration curve from the standard solutions and determine the concentration of this compound in the supernatant. This concentration represents the thermodynamic solubility.

Biological Activity and Signaling Pathways

This compound itself is primarily a synthetic intermediate. Its biological effects are manifested through its conversion into various derivatives that can act as antiviral or anticancer agents. The general mechanism of action for many purine nucleoside analogs involves their intracellular phosphorylation to the corresponding triphosphates. These triphosphates can then compete with natural nucleoside triphosphates for incorporation into newly synthesized DNA or RNA strands by viral or cellular polymerases. This incorporation leads to chain termination or dysfunctional nucleic acids, ultimately inhibiting viral replication or cell proliferation.[8]

Derivatives of 2,6-dichloropurine have been shown to induce cell cycle arrest, particularly at the G2/M phase, and to trigger apoptosis in cancer cell lines.[9] While the specific signaling pathways directly targeted by this compound are not well-defined, the downstream consequences of its derivatives' actions converge on the fundamental processes of cell division and survival.

Signaling_Pathway cluster_0 Cellular Uptake and Metabolism cluster_1 Inhibition of Nucleic Acid Synthesis cluster_2 Downstream Cellular Effects This compound This compound Intracellular Kinases Intracellular Kinases This compound->Intracellular Kinases Phosphorylation This compound Triphosphate This compound Triphosphate Intracellular Kinases->this compound Triphosphate DNA/RNA Polymerases DNA/RNA Polymerases This compound Triphosphate->DNA/RNA Polymerases Competitive Inhibition DNA/RNA Synthesis DNA/RNA Synthesis DNA/RNA Polymerases->DNA/RNA Synthesis Inhibition G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest DNA/RNA Synthesis->G2/M Cell Cycle Arrest Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis

Caption: General mechanism of action for purine nucleoside analogs.

Experimental Workflows

The following diagram illustrates a typical workflow for preparing and using this compound in a cell-based assay.

Experimental_Workflow Start Start Weigh Compound Weigh Compound Start->Weigh Compound Prepare Stock Solution (DMSO) Prepare Stock Solution (DMSO) Weigh Compound->Prepare Stock Solution (DMSO) Store Stock Solution (-20°C/-80°C) Store Stock Solution (-20°C/-80°C) Prepare Stock Solution (DMSO)->Store Stock Solution (-20°C/-80°C) Dilute Stock for Working Concentration Dilute Stock for Working Concentration Prepare Stock Solution (DMSO)->Dilute Stock for Working Concentration Store Stock Solution (-20°C/-80°C)->Dilute Stock for Working Concentration Treat Cells Treat Cells Dilute Stock for Working Concentration->Treat Cells Incubate Incubate Treat Cells->Incubate Perform Assay Perform Assay Incubate->Perform Assay Data Analysis Data Analysis Perform Assay->Data Analysis End End Data Analysis->End

Caption: Workflow for cell-based assays using this compound.

The diagram below outlines the logical steps for determining the aqueous solubility of this compound.

Solubility_Workflow Start Start Add Excess Solid to Aqueous Buffer Add Excess Solid to Aqueous Buffer Start->Add Excess Solid to Aqueous Buffer Equilibrate (24-48h with agitation) Equilibrate (24-48h with agitation) Add Excess Solid to Aqueous Buffer->Equilibrate (24-48h with agitation) Centrifuge to Pellet Excess Solid Centrifuge to Pellet Excess Solid Equilibrate (24-48h with agitation)->Centrifuge to Pellet Excess Solid Filter Supernatant (0.22 µm) Filter Supernatant (0.22 µm) Centrifuge to Pellet Excess Solid->Filter Supernatant (0.22 µm) Analyze Samples and Standards (HPLC/UV-Vis) Analyze Samples and Standards (HPLC/UV-Vis) Filter Supernatant (0.22 µm)->Analyze Samples and Standards (HPLC/UV-Vis) Prepare Standard Solutions Prepare Standard Solutions Prepare Standard Solutions->Analyze Samples and Standards (HPLC/UV-Vis) Calculate Solubility Calculate Solubility Analyze Samples and Standards (HPLC/UV-Vis)->Calculate Solubility End End Calculate Solubility->End

Caption: Workflow for determining aqueous solubility.

References

Application Notes and Protocols for 2,6-Dichloropurine Riboside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the safe handling, storage, and disposal of 2,6-Dichloropurine (B15474) riboside. Additionally, detailed protocols for its application in common research assays are outlined, alongside a discussion of its likely mechanism of action within cellular signaling pathways.

Safety and Handling

2,6-Dichloropurine riboside and its precursor, 2,6-Dichloropurine, are hazardous compounds that require strict adherence to safety protocols. The primary hazards are acute oral toxicity, skin and eye irritation, and potential respiratory irritation.[1][2]

1.1 Hazard Identification and Classification

The following table summarizes the key hazard information.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)GHS06DangerH301: Toxic if swallowed[3]
Skin Corrosion/Irritation (Category 2)GHS07WarningH315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation (Category 2)GHS07WarningH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory SystemGHS07WarningH335: May cause respiratory irritation[1]

1.2 Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US).[2]Protects against splashes and dust, preventing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Gloves must be inspected before use.[2]Prevents skin contact and subsequent irritation.
Body Protection Wear appropriate protective clothing to prevent skin exposure. A lab coat is mandatory. Fire/flame resistant and impervious clothing is recommended for larger quantities.[2]Minimizes the risk of skin contact and contamination of personal clothing.
Respiratory Protection Use a dust mask (e.g., N95) or a full-face respirator if ventilation is inadequate, exposure limits are exceeded, or irritation is experienced.[3]Protects the respiratory tract from irritation due to dust or vapors.

1.3 First Aid Measures

In case of accidental exposure, immediate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if skin irritation occurs.[2]
Eye Contact Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][4][5]

1.4 Handling and Storage

AspectProcedure
Handling Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust and aerosols. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[1][2] For long-term storage, -20°C is recommended.[6]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
CAS Number 13276-52-3[7]
Molecular Formula C₁₀H₁₀Cl₂N₄O₄[7]
Molecular Weight 321.12 g/mol [8]
Appearance White to Off-White Solid[9]
Purity ≥95%[6]
Storage Temperature -20°C[6]

Disposal Guidelines

Dispose of this compound and its containers in accordance with local, regional, and national hazardous waste regulations.[1]

3.1 Waste Disposal Workflow

G start Start: Unused or Waste This compound decision1 Is the material contaminated? start->decision1 recycle Recycle if regulations permit. decision1->recycle No no_recycle Do not attempt to recycle. decision1->no_recycle Yes container Place in a suitable, sealed, and properly labeled hazardous waste container. recycle->container no_recycle->container disposal_facility Arrange for disposal by a licensed chemical destruction plant or controlled incineration. container->disposal_facility end End of Disposal Process disposal_facility->end

A decision workflow for the proper disposal of this compound.

Experimental Protocols

The following are generalized protocols for common assays involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

4.1 Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound in a given cancer cell line.

StepProcedure
1. Cell Seeding Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment Prepare serial dilutions of this compound in complete medium from a stock solution (e.g., in DMSO). The final concentrations should typically range from low nanomolar to high micromolar. Remove the old medium and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO, typically ≤ 0.5% v/v).[10]
3. Incubation Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
4. MTT Assay Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.[10]
5. Data Acquisition Measure the absorbance at 570 nm using a microplate reader.[11]
6. Data Analysis Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[10]

4.2 Protocol 2: Antiviral Activity Assay (Plaque Reduction Assay)

This protocol assesses the ability of this compound to inhibit viral replication.

StepProcedure
1. Cell Seeding Seed a suitable host cell line (e.g., Vero, Huh-7) in 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.
2. Compound Treatment and Viral Infection When cells are confluent, remove the growth medium. In separate tubes, prepare serial dilutions of this compound in a serum-free medium. Add a known titer of the virus to each drug dilution and to a no-drug control. Incubate for 1 hour to allow the virus to adsorb to the cells.
3. Overlay After the adsorption period, remove the virus-drug mixture and overlay the cell monolayer with a medium containing a solidifying agent (e.g., agarose (B213101) or methylcellulose) and the corresponding concentration of this compound.
4. Incubation Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for viral plaques to form (typically 2-10 days, depending on the virus).
5. Plaque Visualization After incubation, fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize the plaques.
6. Data Analysis Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control. Determine the EC50 (the concentration of the compound that inhibits 50% of plaque formation).[12]

4.3 Experimental Workflow Diagram

G start Start: Prepare Stock Solution of this compound cell_seeding Seed Cells in Multi-well Plates start->cell_seeding incubation1 Incubate for 24h for Cell Attachment cell_seeding->incubation1 treatment Treat Cells with Serial Dilutions of the Compound incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 assay Perform Cytotoxicity or Antiviral Assay incubation2->assay data_acquisition Data Acquisition (e.g., Plate Reader, Plaque Counting) assay->data_acquisition data_analysis Data Analysis (IC50 / EC50 Determination) data_acquisition->data_analysis end End of Experiment data_analysis->end

A generalized workflow for in vitro assays using this compound.

Mechanism of Action and Signaling Pathway

This compound, as a nucleoside analog, is likely to exert its biological effects by interfering with nucleic acid metabolism and cellular signaling pathways that are dependent on purine (B94841) nucleotides.[13][14]

5.1 Purinergic Signaling and Adenosine (B11128) Kinase

Purinergic signaling is a form of extracellular communication mediated by purine nucleotides and nucleosides, such as ATP and adenosine.[13][15] These molecules activate specific purinergic receptors on the cell surface, influencing a wide range of physiological processes.[16][17]

A key enzyme in regulating the intracellular levels of adenosine is adenosine kinase (ADK).[18][19] ADK catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP).[19] By converting adenosine to AMP, ADK plays a crucial role in maintaining low intracellular adenosine concentrations and in the salvage pathway for purine synthesis.[18][20]

5.2 Plausible Signaling Pathway for this compound

Given its structural similarity to adenosine, it is plausible that this compound acts as a substrate for adenosine kinase. Upon entering the cell, it is likely phosphorylated by ADK to form this compound monophosphate. This phosphorylated form can then interfere with cellular processes in several ways:

  • Inhibition of DNA/RNA Synthesis: The monophosphate form can be further phosphorylated to the di- and triphosphate forms. This compound triphosphate can then act as a competitive inhibitor of DNA and RNA polymerases, leading to the termination of nucleic acid chain elongation and thereby inhibiting cell proliferation and viral replication.[21]

  • Disruption of ATP-dependent Pathways: The accumulation of the phosphorylated analog could interfere with the function of other enzymes that utilize ATP as a substrate.

  • Induction of Apoptosis: By disrupting essential cellular processes, the compound can trigger programmed cell death (apoptosis).

The following diagram illustrates this proposed mechanism of action.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DCPR_ext This compound DCPR_int This compound DCPR_ext->DCPR_int Cellular Uptake ADK Adenosine Kinase (ADK) DCPR_int->ADK DCPR_MP This compound Monophosphate ADK->DCPR_MP Phosphorylation DCPR_TP This compound Triphosphate DCPR_MP->DCPR_TP Further Phosphorylation DCPR_TP->inhibition Polymerase DNA/RNA Polymerase NucleicAcid Nucleic Acid Synthesis Polymerase->NucleicAcid Apoptosis Apoptosis NucleicAcid->Apoptosis Inhibition leads to inhibition->Polymerase

A proposed signaling pathway for the action of this compound.

References

Application Notes and Protocols for the Industrial Scale-up of 2,6-Dichloropurine Riboside Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the industrial-scale production of 2,6-Dichloropurine (B15474) riboside, a key intermediate in the synthesis of various antiviral and antitumor nucleoside analogues. The focus is on a robust and scalable two-step chemical synthesis process, beginning with the glycosylation of 2,6-Dichloropurine with a protected ribose derivative, followed by deprotection to yield the final product. These application notes include a summary of the manufacturing process, quantitative data from scaled-up batches, detailed experimental protocols, and guidance on process optimization and quality control.

Introduction

2,6-Dichloropurine riboside is a critical building block in the pharmaceutical industry. Its efficient and cost-effective production at an industrial scale is paramount for the development of downstream active pharmaceutical ingredients (APIs). The synthesis of nucleoside analogues often faces challenges in controlling stereochemistry, achieving high purity, and ensuring a scalable and economically viable process. The protocol detailed herein is based on a proven industrial method that addresses these challenges through a streamlined, two-step approach.[1]

Overview of the Industrial Manufacturing Process

The industrial production of this compound is primarily achieved through a two-step chemical synthesis:

  • Step 1: Glycosylation. This step involves the coupling of 2,6-Dichloropurine with a protected ribose, specifically β-D-1,2,3,5-tetraacetyl ribofuranose, in the presence of a catalyst to form the protected intermediate, 2,6-dichloro-9-(β-D-2′,3′,5′-triacetyl ribofuranose)purine.

  • Step 2: Deprotection. The acetyl protecting groups are removed from the ribose moiety of the intermediate using acid-catalyzed methanolysis to yield the final product, this compound. The product is then purified by recrystallization.

This process has been demonstrated to be efficient and scalable, with high yields and stable quality.[1]

Quantitative Data from Industrial Scale-up

The following tables summarize quantitative data from several examples of the industrial-scale production of this compound, based on the process described in patent CN101012260A.

Table 1: Step 1 - Glycosylation of 2,6-Dichloropurine

ParameterExample 1Example 2Example 3
Input Reactants
2,6-Dichloropurine189 kg189 kg189 kg
β-D-1,2,3,5-tetraacetyl ribofuranose321 kg321 kg500 kg
CatalystBis(p-nitrophenol) phosphate (B84403) (1.6 kg)Bis(p-nitrophenol) phosphate (1.6 kg)Bis(p-fluorophenol) phosphate (1.8 kg)
SolventDichloroethane (600 L)Dichloroethane (600 L)None
Process Conditions
Reaction TemperatureRefluxRefluxReflux
Output
2,6-dichloro-9-(β-D-2′,3′,5′-triacetyl ribofuranose)purine304-344 kg263-295 kg286-344 kg
Conversion Rate 68-77%59-66%64-77%

Table 2: Step 2 - Deprotection and Purification

ParameterExample 1Example 2Example 3
Input Reactant
2,6-dichloro-9-(β-D-2′,3′,5′-triacetyl ribofuranose)purine304-344 kg263-295 kg286-344 kg
Reagents & Solvents
Methanol (B129727)Not specifiedNot specifiedNot specified
Concentrated Hydrochloric AcidDropped at 0-5°CDropped at 0-5°CDropped at 0-5°C
Solid Base (e.g., Sodium Bicarbonate)To pH 6.5-7.5To pH 6.5-7.5To pH 6.5-7.5
Recrystallization SolventIsopropanol (B130326)IsopropanolIsopropanol
Output
Refined this compound252-234 kg149-166 kg174-194 kg
Yield 81-88%79-88%80-89%

Table 3: Overall Process Yield

ParameterExample 1Example 2Example 3
Total Yield 67-79%46.6-58%54-68.5%

Detailed Experimental Protocols

Synthesis of 2,6-Dichloropurine (Precursor)

While several methods exist for the synthesis of 2,6-Dichloropurine, a common industrial approach involves the chlorination of a suitable purine (B94841) precursor.[2][3] One such method is the diazotization of 2-amino-6-chloropurine.[4]

Materials and Equipment:

  • 2-amino-6-chloropurine

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Ethyl acetate (B1210297)

  • Methanol

  • Large-scale reaction vessel with stirring and temperature control

  • Extraction and distillation apparatus

Protocol:

  • In a suitable reaction vessel, add 750 g of 1,3-dimethylimidazolium (B1194174) chloride and stir.

  • Add 150 g of concentrated hydrochloric acid.

  • Under stirring, add 100 g of 2-amino-6-chloropurine.

  • Maintain the temperature at 10°C and slowly add 55 g of sodium nitrite.

  • Allow the reaction to proceed for 2 hours at 10°C.

  • After the reaction is complete, perform extraction with ethyl acetate (4 x 500 ml).

  • Combine the organic layers, concentrate, and recrystallize the crude product from methanol to obtain 2,6-Dichloropurine.

Industrial Scale Production of this compound

This protocol is based on the process described in patent CN101012260A.

Step 1: Glycosylation

Materials and Equipment:

  • 2,6-Dichloropurine

  • β-D-1,2,3,5-tetraacetyl ribofuranose

  • Bis(p-nitrophenol) phosphate or Bis(p-fluorophenol) phosphate (catalyst)

  • Dichloroethane (solvent, optional)

  • 10,000 L stainless steel reaction vessel with heating, stirring, and vacuum capabilities

Protocol:

  • Charge the 10,000 L reaction vessel with 321 kg of β-D-1,2,3,5-tetraacetyl ribofuranose and 600 L of dichloroethane.

  • Under stirring, add 189 kg of 2,6-Dichloropurine and 1.6 kg of bis(p-nitrophenol) phosphate in batches.

  • Heat the mixture to reflux with continuous stirring.

  • Monitor the reaction progress. Once the reaction is complete, apply a vacuum to remove the solvent and the acetic acid generated during the reaction.

  • Dry the resulting product, 2,6-dichloro-9-(β-D-2′,3′,5′-triacetyl ribofuranose)purine, under vacuum.

Step 2: Deprotection and Purification

Materials and Equipment:

  • 2,6-dichloro-9-(β-D-2′,3′,5′-triacetyl ribofuranose)purine

  • Methanol

  • Concentrated hydrochloric acid

  • Solid base (e.g., sodium bicarbonate, sodium hydroxide)

  • Isopropanol

  • Reaction vessel with cooling and stirring capabilities

  • Filtration and drying equipment

Protocol:

  • In a suitable reaction vessel, add the 2,6-dichloro-9-(β-D-2′,3′,5′-triacetyl ribofuranose)purine obtained from Step 1 and methanol.

  • Cool the mixture to 0-5°C.

  • While maintaining the temperature at 0-5°C, slowly add concentrated hydrochloric acid.

  • Keep the reaction at this temperature until completion.

  • While still at 0-5°C, add a solid base to adjust the pH of the solution to 6.5-7.5.

  • Filter the mixture under reduced pressure.

  • Concentrate the filtrate to dryness to obtain the crude this compound.

  • Recrystallize the crude product from isopropanol to obtain the purified this compound.

Process Optimization and Quality Control

5.1. Critical Process Parameters (CPPs)

To ensure consistent product quality and yield, the following CPPs should be carefully monitored and controlled:

  • Temperature: The temperature during the deprotection step is critical and should be maintained between 0-5°C to minimize side reactions.

  • pH: The pH adjustment after deprotection is crucial for the isolation of the final product.

  • Reaction Time: Monitoring the reaction completion at each step is essential to optimize throughput and prevent the formation of impurities.

5.2. Process Analytical Technology (PAT)

Implementing PAT can enhance process understanding and control.[5] Techniques such as in-line High-Performance Liquid Chromatography (HPLC) or spectroscopic methods (e.g., Near-Infrared or Raman spectroscopy) can be used for real-time monitoring of reactant consumption and product formation.[6]

5.3. Impurity Profiling and Quality Control

A thorough impurity profile of the final product is essential to meet regulatory requirements.[7]

  • HPLC: This is the primary method for assessing the purity of this compound and quantifying any impurities.[7][8]

  • Mass Spectrometry (MS): Used for the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and identify any structural isomers.

The final product should meet pre-defined specifications for purity (typically >98%), residual solvents, and heavy metals.

Visualizations

Chemical Synthesis Pathway

G A 2,6-Dichloropurine C 2,6-dichloro-9-(β-D-2′,3′,5′-triacetyl ribofuranose)purine A->C Glycosylation (Catalyst, Reflux) B β-D-1,2,3,5-tetraacetyl ribofuranose B->C D This compound C->D Deprotection (MeOH, H+, 0-5°C)

Caption: Chemical synthesis pathway for this compound.

Industrial Production Workflow

G cluster_0 Step 1: Glycosylation cluster_1 Step 2: Deprotection & Purification A Charge Reactants (2,6-Dichloropurine, Protected Ribose, Catalyst) B Reaction at Reflux A->B C Solvent & Acetic Acid Removal (Vacuum) B->C D Intermediate Product: Protected Riboside C->D E Deprotection Reaction (Methanol, H+, 0-5°C) D->E Transfer F Neutralization (pH 6.5-7.5) E->F G Filtration F->G H Recrystallization (Isopropanol) G->H I Final Product: This compound H->I

Caption: Workflow for the industrial production of this compound.

Conclusion

The described two-step chemical synthesis provides a scalable and efficient pathway for the industrial production of this compound. By carefully controlling critical process parameters and implementing robust analytical methods for quality control, high-purity product suitable for the synthesis of pharmaceutical ingredients can be consistently manufactured. Further optimization using Process Analytical Technology can lead to enhanced process understanding and even greater efficiency.

References

Application Notes: The Role of 2,6-dichloro-2',3',5'-triacetyl-purine riboside in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine is a key synthetic intermediate in the field of medicinal chemistry and drug development. As a halogenated purine (B94841) nucleoside analog, it serves as a versatile scaffold and template for the synthesis of a wide range of biologically active compounds.[1][2] Its primary importance lies in its role as a precursor to novel antiviral and anticancer agents.[3][4] The two chlorine atoms at the 2 and 6 positions of the purine ring are excellent leaving groups, allowing for sequential and selective nucleophilic substitution reactions. This reactivity enables the systematic modification of the purine core to generate libraries of compounds for screening and lead optimization.

Applications in Research and Drug Development

  • Anticancer Therapeutics: Purine nucleoside analogs exhibit broad antitumor activity, particularly against indolent lymphoid malignancies.[5] The mechanisms often involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.[5] 2,6-dichloro-2',3',5'-triacetyl-purine riboside is a crucial starting material for producing derivatives that can be explored for these anticancer properties.

  • Antiviral Agents: The modification of the purine ring is a well-established strategy for developing antiviral drugs. This compound is an indispensable intermediate for creating purine nucleoside analogs designed to interfere with viral replication by inhibiting key enzymes like viral polymerases or reverse transcriptases.[6]

  • Biochemical Research: As a stable, modified nucleoside, it is used in biochemical studies to investigate nucleic acid metabolism and the function of enzymes involved in DNA and RNA synthesis.[3] Its ability to mimic natural purines allows researchers to probe the active sites of enzymes and understand the structural requirements for substrate binding and inhibition.[3]

The synthesis of this compound is a critical first step in many drug discovery pipelines that focus on purine-based therapeutics. The protocol detailed below describes a reliable and high-yielding method for its laboratory preparation.

Experimental Protocols: Synthesis of 2,6-dichloro-2',3',5'-triacetyl-purine riboside

This section provides a detailed methodology for the synthesis of 2,6-dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine via an improved Vorbrüggen glycosylation method.[7]

Reaction Scheme:

G cluster_0 Overall Reaction 2,6-Dichloropurine (B15474) 2,6-Dichloropurine plus + Tetra-O-acetyl-D-ribofuranose Tetra-O-acetyl-D-ribofuranose arrow TMSOTf, BSA Acetonitrile (B52724), 75-80 °C Product 2,6-dichloro-2',3',5'-triacetyl-purine riboside

Caption: Overall synthesis reaction scheme.

Materials and Reagents

ReagentSupplierPurity/Grade
2,6-DichloropurineCommercial Grade≥98%
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranoseCommercial Grade≥98%
N,O-Bis(trimethylsilyl)acetamide (BSA)Commercial GradeSynthesis Grade
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)Commercial GradeSynthesis Grade
Acetonitrile (MeCN), dryDistilled over CaH₂Anhydrous
Dichloromethane (B109758) (CH₂Cl₂)Commercial GradeACS Grade
Sodium bicarbonate (NaHCO₃)Commercial GradeACS Grade
Sodium sulfate (B86663) (Na₂SO₄), anhydrousCommercial GradeACS Grade
Ethanol (B145695) (EtOH)Commercial GradeReagent Grade

Equipment

  • Round-bottom flasks

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (Kieselgel 60 F254)

Detailed Synthesis Protocol

  • Silylation of 2,6-Dichloropurine:

    • To a stirred suspension of 2,6-dichloropurine (4.02 g, 21.2 mmol) in dry acetonitrile (50 mL), add N,O-Bis(trimethylsilyl)acetamide (BSA) (5.60 mL, 22.7 mmol).[7]

    • Heat the resulting mixture at 40 °C for 30 minutes, or until a clear solution is obtained. This indicates the formation of the silylated purine derivative.[7]

  • Glycosylation Reaction:

    • In a separate flask, dissolve 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (6.77 g, 21.3 mmol) in dry acetonitrile (35 mL).[7]

    • Add the solution of acetylated ribofuranose to the silylated purine solution.

    • To the combined mixture, add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.80 mL, 4.4 mmol) as the catalyst.[7]

    • Heat the reaction mixture to 75-80 °C and stir for 2.5-3 hours.[7]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in dichloromethane (CH₂Cl₂) (100 mL).[7]

    • Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of NaHCO₃ (3 x 25 mL) and water (1 x 25 mL).[7]

    • Dry the organic layer over anhydrous Na₂SO₄.[7]

    • Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product as a slightly yellow powder.[7]

  • Crystallization:

    • Crystallize the crude product from ethanol to obtain pure 2,6-dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine.[7]

Data Presentation

Summary of Synthesis and Product Characterization

ParameterValueReference
Yield 95% (8.95 g)[7]
Appearance Slightly yellow powder / White crystalline solid[7]
Melting Point 158-160 °C[7]
Molecular Formula C₁₆H₁₆Cl₂N₄O₇[2]
Molecular Weight 447.23 g/mol [8]
TLC Analysis Kieselgel 60 F254[7]

Visualizations

Experimental Workflow Diagram

G start Start: Reagents silylation 1. Silylation - Suspend 2,6-dichloropurine in dry MeCN - Add BSA - Heat to 40°C for 30 min start->silylation 2,6-Dichloropurine BSA, MeCN glycosylation 2. Glycosylation - Add solution of acetylated ribose - Add TMSOTf catalyst - Heat to 75-80°C for 2.5-3h silylation->glycosylation Clear silylated solution workup 3. Work-up - Evaporate solvent - Dissolve in CH2Cl2 - Wash with NaHCO3 (aq) and H2O glycosylation->workup Reaction complete (TLC) purification 4. Purification - Dry organic layer (Na2SO4) - Evaporate solvent - Crystallize from Ethanol workup->purification Crude product in CH2Cl2 product Final Product: 2,6-dichloro-2',3',5'-triacetyl-purine riboside purification->product Purified solid

Caption: Step-by-step workflow for the synthesis of the target compound.

Logical Relationship: Role as a Synthetic Intermediate

G cluster_apps Chemical Modifications (Nucleophilic Substitution) cluster_products Potential Biologically Active Analogs main 2,6-Dichloro-2',3',5'-triacetyl- purine riboside amino Amination (R-NH2) main->amino alkoxy Alkoxylation (R-OH) main->alkoxy thio Thiolation (R-SH) main->thio others Other Nucleophiles (Azides, Fluorides, etc.) main->others antiviral Antiviral Agents amino->antiviral Deacetylation & Further Synthesis anticancer Anticancer Agents amino->anticancer Deacetylation & Further Synthesis bioprobes Biochemical Probes amino->bioprobes Deacetylation & Further Synthesis alkoxy->antiviral Deacetylation & Further Synthesis alkoxy->anticancer Deacetylation & Further Synthesis alkoxy->bioprobes Deacetylation & Further Synthesis thio->antiviral Deacetylation & Further Synthesis thio->anticancer Deacetylation & Further Synthesis thio->bioprobes Deacetylation & Further Synthesis others->antiviral Deacetylation & Further Synthesis others->anticancer Deacetylation & Further Synthesis others->bioprobes Deacetylation & Further Synthesis

Caption: Role as a key intermediate for synthesizing diverse bioactive molecules.

References

Techniques for Purine Nucleoside Phosphorylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of common techniques for the phosphorylation of purine (B94841) nucleosides, a critical step in the synthesis of nucleotides and their analogs for various research and therapeutic applications. The following sections present a comparative analysis of enzymatic and chemical methods, detailed experimental protocols for key techniques, and visual representations of the underlying pathways and workflows.

Application Notes

The synthesis of purine nucleoside phosphates is fundamental for the development of antiviral and anticancer drugs, as well as for the preparation of molecular probes used in biochemical and cellular assays. The choice between enzymatic and chemical phosphorylation methods depends on several factors, including the desired regioselectivity, the scale of the synthesis, the stability of the starting nucleoside, and the available resources.

Enzymatic Methods offer high regioselectivity, typically targeting the 5'-hydroxyl group, and are performed under mild reaction conditions, which is advantageous for sensitive substrates. These methods often eliminate the need for protecting group chemistry, simplifying the overall synthetic route. Key enzymatic approaches include:

  • One-Pot Transglycosylation using Nucleoside Phosphorylases: This elegant method utilizes a combination of a pyrimidine (B1678525) nucleoside phosphorylase (PyNP) or uridine (B1682114) phosphorylase (UP) and a purine nucleoside phosphorylase (PNP). The PyNP first catalyzes the phosphorolysis of a readily available pyrimidine nucleoside (e.g., uridine or thymidine) to generate in situ ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate. Subsequently, the PNP catalyzes the transfer of the (deoxy)ribosyl moiety to a target purine base, yielding the desired purine nucleoside. This approach is particularly useful for the synthesis of nucleoside analogs.[1][2]

  • Multi-Enzyme Cascades: More complex one-pot systems can be designed to produce nucleoside monophosphates directly. For instance, a 2'-deoxyribosyltransferase can be coupled with a hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT) to synthesize purine deoxynucleoside monophosphates from a deoxynucleoside donor and a purine base in the presence of 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP).[1][3]

  • Nucleoside Kinases: These enzymes directly transfer a phosphate (B84403) group from a donor, typically ATP or GTP, to the 5'-hydroxyl of a nucleoside. While highly specific and efficient, the cost of the phosphate donor and the potential for product inhibition can be limiting factors for large-scale synthesis.

Chemical Methods provide a more direct and often more scalable approach to phosphorylation. However, they may require the use of protecting groups to achieve regioselectivity, especially if phosphorylation at positions other than the 5'-hydroxyl is desired.

  • Phosphorus Oxychloride (POCl₃): This is one of the most common and cost-effective phosphorylating agents. The reaction is typically carried out in a trialkyl phosphate solvent (e.g., triethyl phosphate or trimethyl phosphate) or in the presence of a base like pyridine (B92270) in an inert solvent such as dioxane.[4][5] The selectivity for the 5'-hydroxyl group is generally high due to its lower steric hindrance compared to the 2'- and 3'-hydroxyls. Pre-forming a complex between the nucleoside and the trialkyl phosphate can improve reaction rates and selectivity.[4]

Data Presentation: Comparison of Phosphorylation Techniques

The following tables summarize quantitative data for various purine nucleoside phosphorylation methods, providing a basis for comparison.

Table 1: Enzymatic Phosphorylation of Purine Nucleosides and Analogs

Enzyme SystemSubstrate (Purine Base/Nucleoside)ProductYield (%)Reaction Time (h)Reference(s)
A. migulanus PNP + B. borstelensis PyNP2,6-Diaminopurine + Uridine2,6-Diaminopurine ribonucleoside>90Not specified[2]
A. migulanus PNP + B. borstelensis PyNP2-Amino-6-chloropurine (B14584) + Uridine2-Amino-6-chloropurine ribonucleoside>90Not specified[2]
A. migulanus PNP + B. borstelensis PyNP6-Thioguanine + Uridine6-Thioguanine ribonucleoside>90Not specified[2]
E. coli PNP + Uridine Phosphorylase6-(Dimethylamino)purine + Thymidine2'-Deoxy-6-(dimethylamino)purine nucleoside81Not specified[1]
E. coli PNP + Uridine Phosphorylase2-Amino-6-chloropurine + Uridine2-Amino-6-chloropurine ribonucleoside76Not specified[1]
L. delbrueckii 2'-Deoxyribosyltransferase + T. themophilus HGXPRT2-Fluoroadenine + dInosine2-Fluoro-dAMPHigh0.3 - 2[3]
L. delbrueckii 2'-Deoxyribosyltransferase + T. themophilus HGXPRT6-Mercaptopurine + dInosine6-Mercapto-dIMPHigh0.3 - 2[3]

Table 2: Chemical Phosphorylation of Purine Nucleosides

MethodSubstrateProductYield (%)Reaction Time (h)Reference(s)
POCl₃ in Triethyl PhosphateGuanosine (B1672433)Guanosine-5'-monophosphate (B10773721)95.85[6]
POCl₃ in Triethyl PhosphateInosine (B1671953)Inosine-5'-monophosphate97.51 (initial) + 5[6]
POCl₃ and Pyridine in DioxaneThymidineThymidine-5'-phosphate>900.5[7]

Table 3: Kinetic Parameters of a Purine Nucleoside Phosphorylase

Enzyme SourceSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference(s)
Aeromonas hydrophilaInosine35451.3 x 10⁶[8]
Aeromonas hydrophilaGuanosine28421.5 x 10⁶[8]

Experimental Protocols

Protocol 1: One-Pot Enzymatic Synthesis of a Purine Nucleoside Analog

This protocol describes the synthesis of 2-amino-6-chloropurine ribonucleoside using a coupled enzyme system of pyrimidine nucleoside phosphorylase (PyNP) and purine nucleoside phosphorylase (PNP).[2]

Materials:

  • Uridine

  • 2-amino-6-chloropurine

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Purified Pyrimidine Nucleoside Phosphorylase (e.g., from Brevibacillus borstelensis)

  • Purified Purine Nucleoside Phosphorylase (e.g., from Aneurinibacillus migulanus)

  • Heating block or water bath

  • HPLC system for reaction monitoring and product analysis

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • Uridine (pentosyl donor, e.g., 20 mM)

      • 2-amino-6-chloropurine (acceptor base, e.g., 10 mM)

      • Potassium phosphate buffer (50 mM, pH 7.0)

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 55 °C) for 5 minutes.

  • Enzyme Addition:

    • Add the purified PyNP (e.g., 2 µg/mL) and PNP (e.g., 20 µg/mL) to the reaction mixture. The optimal enzyme ratio may need to be determined empirically.

  • Incubation:

    • Incubate the reaction mixture at 55 °C with gentle agitation.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC. The disappearance of the starting materials and the appearance of the product peak should be observed.

  • Reaction Termination and Product Purification:

    • Once the reaction has reached completion (or equilibrium), terminate it by heating to 95 °C for 5 minutes to denature the enzymes.

    • Centrifuge the mixture to pellet the denatured proteins.

    • The supernatant containing the product can be purified by preparative HPLC or other suitable chromatographic techniques.

Protocol 2: Chemical Phosphorylation of Guanosine using POCl₃

This protocol describes the 5'-phosphorylation of guanosine using phosphorus oxychloride in triethyl phosphate.[4][6]

Materials:

  • Guanosine

  • Triethyl phosphate (TEP)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Acetonitrile (optional, as co-solvent)

  • Pyridine (optional, as base)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask and septum

  • Syringes for reagent addition

  • Deionized water

  • Ion-exchange chromatography system for purification

Procedure:

  • Guanosine Suspension:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend guanosine (e.g., 1 equivalent) in triethyl phosphate.

  • Cooling:

    • Cool the suspension to -10 °C to 0 °C in an ice-salt or dry ice-acetone bath with stirring.

  • Addition of POCl₃:

    • Slowly add phosphorus oxychloride (e.g., 2-4 equivalents) to the cooled suspension via syringe while maintaining vigorous stirring. The reaction is exothermic.

  • Reaction:

    • Allow the reaction to proceed at 0 °C for several hours (e.g., 2-6 hours). The reaction progress can be monitored by TLC or HPLC.

  • Hydrolysis:

    • After the reaction is complete, cautiously quench the reaction by slowly adding cold water or an aqueous buffer while keeping the flask in the ice bath. This will hydrolyze any remaining POCl₃ and the intermediate dichlorophosphate.

  • Purification:

    • The resulting solution containing guanosine-5'-monophosphate can be purified by ion-exchange chromatography.[9]

    • Load the crude reaction mixture onto a pre-equilibrated anion-exchange column (e.g., DEAE-Sephadex or a silica-based weak anion exchanger).

    • Wash the column with a low concentration buffer to remove unreacted guanosine and other non-ionic impurities.

    • Elute the product using a salt gradient (e.g., triethylammonium (B8662869) bicarbonate or sodium chloride).

    • Collect and pool the fractions containing the desired product, and lyophilize to obtain the purified nucleoside monophosphate.

Mandatory Visualizations

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dichloropurine Riboside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-dichloropurine (B15474) riboside synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing 2,6-dichloropurine riboside?

A1: The primary methods for synthesizing this compound involve two main approaches:

  • Direct Glycosylation: This involves coupling the 2,6-dichloropurine base with a protected ribose derivative. The most prevalent method for this is the silyl-Hilbert-Johnson (or Vorbrüggen) reaction, which uses a silylated purine (B94841) base and a ribose derivative (like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in the presence of a Lewis acid catalyst.[1]

  • Modification of a Pre-existing Nucleoside: This strategy starts with a more readily available purine nucleoside, such as guanosine (B1672433) or 2-amino-6-chloropurine (B14584) riboside, and chemically modifies the purine ring to introduce the two chlorine atoms.[2][3] This often involves diazotization and chlorination steps.

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Reported yields for different methods include:

  • Diazotization of 2-amino-6-chloropurine nucleoside: ~43%[2]

  • Diazotization of a protected guanosine derivative followed by deprotection: ~50%[2]

  • Vorbrüggen glycosylation of 2,6-dichloropurine: Yields can be high, with some procedures reporting up to 81% for the protected nucleoside.[4] However, this can be lower depending on the specific conditions and purification success.

Q3: What are the main challenges encountered during the synthesis?

A3: The most common challenges include:

  • Poor Regioselectivity: During glycosylation, a mixture of N9 and N7 isomers is often formed. The N9 isomer is typically the desired product, and achieving high selectivity can be difficult.[5][6][7]

  • Low Yields: This can be due to incomplete reactions, side product formation, or difficulties in purification.

  • Harsh Reaction Conditions: Some methods, particularly those involving chlorination with reagents like phosphorus oxychloride, require harsh conditions that can lead to degradation of the starting materials or products.[8][9]

  • Deprotection Difficulties: The final deprotection step to remove acyl groups (like benzoyl) from the ribose moiety can sometimes be problematic, leading to incomplete removal or product degradation.[2]

Troubleshooting Guides

Issue 1: Low Yield in the Glycosylation Reaction (Vorbrüggen Method)

Q: My Vorbrüggen glycosylation of 2,6-dichloropurine is resulting in a low yield of the desired N9-riboside. What are the potential causes and how can I improve it?

A: Low yields in this reaction are a common issue. Here are several factors to investigate:

  • Inefficient Silylation: The purine base must be adequately silylated to ensure its solubility and nucleophilicity.

    • Solution: Ensure your 2,6-dichloropurine is thoroughly dried before silylation. Use a sufficient excess of the silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide - BSA or hexamethyldisilazane (B44280) - HMDS) and allow adequate time for the reaction to complete. Heating may be required.[10]

  • Choice and Amount of Lewis Acid Catalyst: The type and stoichiometry of the Lewis acid are critical.

    • Solution: Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is a highly effective catalyst for this reaction.[10] Other Lewis acids like SnCl₄ can also be used.[5][6] The optimal amount of catalyst should be determined empirically, but typically ranges from 1.0 to 2.0 equivalents.[11]

  • Reaction Temperature and Time: Sub-optimal temperature can lead to incomplete reaction or decomposition.

    • Solution: The reaction is often run at room temperature or slightly elevated temperatures (e.g., 75°C in CH₃CN).[10] Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged heating that could lead to side products.

  • Moisture Contamination: The reaction is highly sensitive to moisture, which can consume the silylating agent and the Lewis acid.

    • Solution: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).

G start Low Yield in Glycosylation silylation Check Silylation Step start->silylation catalyst Optimize Lewis Acid Catalyst start->catalyst conditions Adjust Reaction Conditions start->conditions purification Review Purification Method start->purification sub_silylation Inefficient Silylation? Ensure anhydrous conditions Use excess silylating agent Increase reaction time/temp silylation->sub_silylation Cause sub_catalyst Sub-optimal Catalyst? Try TMSOTf or SnCl4 Titrate catalyst amount (1.0-2.0 eq.) catalyst->sub_catalyst Cause sub_conditions Incorrect Temp/Time? Monitor by TLC Try room temp or 75°C Ensure inert atmosphere conditions->sub_conditions Cause sub_purification Product Loss during Purification? Optimize chromatography conditions Check for product precipitation purification->sub_purification Cause G center Regioselectivity (N9 vs. N7) catalyst Lewis Acid Catalyst (e.g., TMSOTf, SnCl4) center->catalyst influences solvent Solvent (e.g., Acetonitrile) center->solvent influences temp_time Temperature & Time (Thermodynamic Control) center->temp_time influences sterics Steric Hindrance (Protecting Groups) center->sterics influences catalyst->center Optimize for N9 temp_time->center Longer time/Higher temp favors N9 G cluster_synthesis Synthesis cluster_deprotection Deprotection silylation 1. Silylate 2,6-Dichloropurine glycosylation 2. Glycosylation (Vorbrüggen) silylation->glycosylation Add to protected ribose workup 3. Aqueous Work-up glycosylation->workup Quench reaction purify_protected 4. Chromatography workup->purify_protected Isolate crude protected_product Protected 2,6-Dichloropurine Riboside purify_protected->protected_product zemplen 5. Zemplén Deprotection (NaOMe) neutralize 6. Neutralization zemplen->neutralize purify_final 7. Final Purification neutralize->purify_final final_product 2,6-Dichloropurine Riboside purify_final->final_product protected_product->zemplen

References

identifying and minimizing side products in purine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for purine (B94841) synthesis. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize the formation of unwanted side products during in vitro enzymatic synthesis of purines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here you will find answers to common questions and detailed guides to troubleshoot specific issues you may encounter during your experiments.

Q1: My de novo synthesis reaction is showing low yield of the final purine nucleotide and multiple unexpected peaks on the chromatogram. What are the likely side products?

A.1: Problem Identification

In de novo purine synthesis, the pathway proceeds through a series of intermediates to produce Inosine Monophosphate (IMP), which is the precursor for both Adenosine Monophosphate (AMP) and Guanosine Monophosphate (GMP).[1] Low final product yield with the appearance of extra peaks often points to the accumulation of pathway intermediates or the formation of degradation products.

Potential Causes & Side Products:

  • Accumulation of Intermediates: If a downstream enzyme in your reconstituted pathway is inefficient or inhibited, upstream intermediates can accumulate. Key intermediates that might appear as side products include AICAR (aminoimidazole carboxamide ribonucleotide) and SAICAR (succinylaminoimidazole carboxamide ribonucleotide).

  • Formation of Purine Bases: The primary nucleotide product, IMP, can be dephosphorylated to inosine, which can be further broken down to the purine base hypoxanthine (B114508) . This is common if phosphatases are present as contaminants or if the reaction conditions are not optimal.

  • Oxidative Damage: Purines are susceptible to damage by reactive oxygen species (ROS), which can be generated under certain buffer conditions. This can lead to side products like 8-oxo-guanine .

  • Non-Enzymatic Degradation: At acidic pH, the N-glycosidic bond linking the purine base to the ribose sugar can be hydrolyzed, leading to the release of free purine bases (depurination).[2]

Recommended Actions:

  • Analyze Intermediates: Use an analytical method like HPLC-MS/MS to identify the unexpected peaks by comparing their mass-to-charge ratios against known pathway intermediates.

  • Check Enzyme Activity: Perform individual activity assays for each enzyme in your pathway to ensure they are all active under your reaction conditions.

  • Optimize Reaction Buffer: Ensure the pH of your buffer is stable and optimal for all enzymes. Consider de-gassing buffers and adding a reducing agent like Dithiothreitol (DTT) to minimize oxidative damage.

  • Control for Contaminants: Use highly purified enzymes and reagents to avoid contamination with phosphatases or nucleosidases.

Q2: I am trying to synthesize GMP from IMP, but I am seeing significant amounts of hypoxanthine and xanthine (B1682287). How can I fix this?

A.2: Problem Identification

The conversion of IMP to GMP is a two-step process catalyzed by IMP dehydrogenase (IMPDH) and GMP synthetase. The accumulation of hypoxanthine and xanthine indicates a bottleneck at these steps or the presence of competing side reactions.

Logical Troubleshooting Flow:

G Start High Xanthine/ Hypoxanthine Detected Check_IMPDH Is IMPDH activity optimal? Start->Check_IMPDH Check_GMPS Is GMP Synthetase activity optimal? Check_IMPDH->Check_GMPS Yes Optimize_IMPDH Optimize IMPDH Conditions: - Check pH (Optimal ~8.0) - Add K+ and DTT - Verify NAD+ concentration Check_IMPDH->Optimize_IMPDH No Check_XO Is Xanthine Oxidase (XO) contaminant present? Check_GMPS->Check_XO Yes Optimize_GMPS Optimize GMPS Conditions: - Verify ATP & Glutamine - Check Mg2+ concentration Check_GMPS->Optimize_GMPS No Add_Inhibitor Add Allopurinol (XO Inhibitor) Check_XO->Add_Inhibitor Yes Success Problem Resolved Check_XO->Success No Optimize_IMPDH->Success Optimize_GMPS->Success Add_Inhibitor->Success

Caption: Troubleshooting workflow for GMP synthesis.

Potential Causes & Minimization Strategies:

  • Suboptimal IMPDH Activity: IMP dehydrogenase (IMPDH) converts IMP to Xanthosine Monophosphate (XMP). This enzyme has specific requirements for optimal activity. Low activity will cause IMP to accumulate, which can then be degraded to hypoxanthine.

    • Solution: Ensure your reaction buffer is optimized for IMPDH. See the data table below for key parameters.[3][4]

  • Inefficient GMP Synthetase: GMP synthetase converts XMP to GMP. If this enzyme is not functioning correctly, XMP can accumulate and be dephosphorylated to xanthosine, and then to xanthine.

    • Solution: Verify the concentrations of required cofactors, including ATP and glutamine. Ensure the enzyme is active through an individual assay.

  • Contamination with Xanthine Oxidase: Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine to xanthine, and xanthine to uric acid.[5] If your enzyme preparations are contaminated with this enzyme, it will directly convert any generated hypoxanthine into xanthine.

    • Solution: Add a specific xanthine oxidase inhibitor, such as allopurinol, to your reaction mixture.[6] Use highly purified, recombinant enzymes to avoid this contaminant.

Data Presentation: Optimal Conditions for Human IMPDH

ParameterOptimal Range/ValueCommon Issue if Suboptimal
pH 8.0 - 8.8Decreased activity outside this range.[3][7]
Potassium (K+) Required activatorLower Vmax.[3][4]
Thiol Agent (DTT) 1 - 5 mMOxidation of catalytic cysteine, leading to inactivation.[3][8]
NAD+ (Cofactor) >250 µMBecomes rate-limiting.[7]
Temperature 25 - 37 °CDenaturation at higher temperatures.[7][8]
Q3: My salvage pathway reaction using HGPRT is producing unexpected purine analogs. What are the likely causes?

A.3: Problem Identification

The purine salvage pathway primarily uses Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) to recycle hypoxanthine and guanine (B1146940) into IMP and GMP, respectively.[9] The formation of unexpected products suggests issues with substrate specificity or contamination.

Potential Causes & Minimization Strategies:

  • Enzyme Promiscuity: While human HGPRT is highly specific for hypoxanthine and guanine, enzymes from other organisms (e.g., Plasmodium falciparum) can also utilize xanthine as a substrate, producing Xanthosine Monophosphate (XMP).[10] If you are using a non-human enzyme, you must characterize its substrate specificity.

    • Solution: If XMP is an undesired product, consider using human recombinant HGPRT, which has very low activity with xanthine.

  • Substrate Contamination: The purine base substrates (hypoxanthine, guanine) may be contaminated with other purine analogs (e.g., adenine, xanthine).

    • Solution: Verify the purity of your substrates using HPLC or LC-MS/MS before use. Purchase substrates from a reputable supplier with a certificate of analysis.

  • Incorrect Substrate: You may be inadvertently using a purine analog that is a known substrate for HGPRT, such as the drug 6-mercaptopurine, which would be converted to its corresponding nucleotide.

    • Solution: Double-check the identity and structure of all substrates added to the reaction.

Experimental Workflow: Identifying an Unknown Product

G Start Unknown Peak in Salvage Reaction Prep_Sample Prepare Reaction Sample (Quench & Filter) Start->Prep_Sample LCMS_Analysis LC-MS/MS Analysis Prep_Sample->LCMS_Analysis Get_Mass Determine Parent Ion Mass (m/z) LCMS_Analysis->Get_Mass Fragment_Ion Analyze MS2 Fragmentation Pattern LCMS_Analysis->Fragment_Ion Compare_DB Compare Mass & Fragments to Metabolite Database Get_Mass->Compare_DB Fragment_Ion->Compare_DB Identify Identify Putative Side Product Compare_DB->Identify Confirm Confirm Identity with Authentic Standard Identify->Confirm

Caption: Workflow for unknown side product identification.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Purine Nucleotides and Bases

Objective: To separate and quantify the target products (e.g., GMP, AMP) from substrates (IMP), intermediates (XMP), and common side products (hypoxanthine, xanthine).

Methodology:

  • Sample Preparation:

    • Stop the enzymatic reaction by adding an equal volume of 0.6 M perchloric acid to precipitate the enzyme.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Transfer the supernatant to a new tube and neutralize with 3 M potassium bicarbonate.

    • Centrifuge again to remove the potassium perchlorate (B79767) precipitate.

    • Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1 M Potassium Phosphate Buffer, pH 6.0.

    • Mobile Phase B: 100% Methanol.

    • Detection: UV absorbance at 254 nm.

    • Injection Volume: 20 µL.

    • Flow Rate: 1.0 mL/min.

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.01000
10.01000
25.08515
30.08515
32.01000
40.01000
  • Data Analysis:

    • Identify peaks based on the retention times of pure standards run under the same conditions.

    • Quantify the concentration of each compound by comparing its peak area to a standard curve generated from known concentrations of each analyte.

Data Presentation: Typical Retention Times

CompoundTypical Retention Time (min)
Xanthine~6.5
Hypoxanthine~8.0
IMP~11.5
XMP~12.5
GMP~14.0
AMP~18.5
(Note: Retention times are approximate and will vary based on the specific column, system, and exact mobile phase preparation.)

References

Technical Support Center: Purification of 2,6-Dichloropurine Riboside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,6-Dichloropurine (B15474) riboside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this important nucleoside analog.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 2,6-Dichloropurine riboside?

A1: The most frequently employed purification techniques for this compound and its intermediates are recrystallization and silica (B1680970) gel column chromatography. Recrystallization is often used as a final purification step to obtain highly pure crystalline material, while column chromatography is effective for separating the desired product from reaction byproducts and unreacted starting materials.[1][2]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities can include unreacted starting materials such as 2,6-dichloropurine and the protected ribose derivative, byproducts from the glycosylation reaction (e.g., the N7-isomer), and degradation products.[1] If a protected intermediate is synthesized first, then incomplete deprotection can also lead to impurities.

Q3: What purity level can I expect to achieve for this compound?

A3: Commercially available this compound is often supplied with a purity of 95% or higher, as determined by HPLC.[3][4] With careful purification, it is possible to achieve purities exceeding 99%.[5]

Q4: How can I assess the purity of my purified this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound.[3][5] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can be used to confirm the structure and identify any remaining impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Product does not crystallize The solution is not saturated enough.Concentrate the solution by carefully evaporating some of the solvent.
The chosen solvent is not appropriate.Select a solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures.
Presence of impurities inhibiting crystallization.Attempt a preliminary purification by column chromatography to remove significant impurities.
Lack of nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Oily precipitate forms instead of crystals The solution is supersaturated or cooled too quickly.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool down more slowly.
The melting point of the compound is lower than the boiling point of the solvent.Choose a lower-boiling solvent for recrystallization.
Low recovery of purified product Too much solvent was used for recrystallization.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
The crystals were washed with a solvent at room temperature.Always wash the crystals with a small amount of ice-cold recrystallization solvent.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of product from impurities Inappropriate mobile phase composition.Optimize the solvent system. For normal-phase silica gel chromatography, a gradient of increasing polarity (e.g., starting with a non-polar solvent like hexane (B92381) and gradually adding a more polar solvent like ethyl acetate (B1210297) or methanol) is often effective.
Column overloading.Reduce the amount of crude material loaded onto the column.
The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent before loading it onto the column.
Product elutes too quickly (low retention) The mobile phase is too polar.Decrease the polarity of the mobile phase.
Product does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Tailing of peaks in collected fractions Strong interaction between the compound and the stationary phase.Add a small amount of a modifier to the mobile phase, such as triethylamine (B128534) for basic compounds, to reduce tailing.
Degradation of the compound on the silica gel.Deactivate the silica gel by adding a small percentage of water or triethylamine to the slurry before packing the column.

Data Presentation

The following table summarizes quantitative data found for the purification of a key intermediate, 9-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)-2,6-dichloro-9H-purine, which is subsequently deprotected to yield this compound.

Purification MethodStarting MaterialSolvent SystemYieldPurityReference
CrystallizationCrude protected ribosideEthanol (B145695)95%Not specified[6]
Silica Gel ChromatographyCrude protected ribosideHexane-EtOAc gradient70%Not specified[1]

Experimental Protocols

Protocol 1: Purification of 9-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)-2,6-dichloro-9H-purine by Crystallization

This protocol is for the purification of the acetyl-protected intermediate.

  • Dissolution: Dissolve the crude 9-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)-2,6-dichloro-9H-purine residue in dichloromethane (B109758) (CH₂Cl₂).

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 times) and water (1 time).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product as a powder.

  • Crystallization: Dissolve the powder in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[6]

Protocol 2: Purification of this compound by Recrystallization

This protocol is for the final purification of the deprotected product.

  • Dissolution: In a reaction kettle, dissolve the crude this compound in isopropanol.

  • Heating: Gently heat the mixture to ensure complete dissolution.

  • Cooling: Allow the solution to cool down slowly to room temperature to initiate crystallization. Further cooling in an ice bath can enhance the yield.

  • Isolation: Collect the purified crystals by filtration.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.[7]

Protocol 3: Purification of Deprotected this compound by Silica Gel Column Chromatography

This protocol provides a starting point for the chromatographic purification of the final product.

  • Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent mixture (e.g., chloroform, CHCl₃) and gradually increase the polarity by adding a more polar solvent (e.g., methanol, MeOH). A typical gradient could be from 100% CHCl₃ to a mixture of CHCl₃:MeOH (e.g., 20:1, then 15:1, and finally 8:1).[1]

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Reaction Mixture extraction Solvent Extraction & Washing start->extraction Initial Work-up chromatography Column Chromatography extraction->chromatography Separation of Components recrystallization Recrystallization chromatography->recrystallization Final Polishing analysis Purity & Identity Check (HPLC, NMR, MS) recrystallization->analysis Quality Control end Pure this compound analysis->end Verified Product

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Tree cluster_problem Identify the Issue cluster_solution Implement Solution start Low Purity after Initial Purification check_tlc Analyze by TLC/HPLC start->check_tlc impurities_present Significant Impurities Remain check_tlc->impurities_present Impure low_yield Low Product Yield check_tlc->low_yield Pure but low quantity re_chromatograph Re-purify by Column Chromatography (Optimize mobile phase) impurities_present->re_chromatograph re_recrystallize Recrystallize from a different solvent impurities_present->re_recrystallize check_fractions Re-evaluate collected fractions low_yield->check_fractions optimize_conditions Optimize recrystallization conditions (e.g., solvent volume, cooling rate) low_yield->optimize_conditions

Caption: A troubleshooting decision tree for low purity issues.

References

optimizing reaction conditions for synthesizing dichloropurine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dichloropurine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you may encounter during the synthesis of 2,6-dichloropurine (B15474).

Issue 1: Low Yield in Chlorination Reactions

Q: My yield of 2,6-dichloropurine is consistently low when using xanthine (B1682287) and phosphorus oxychloride (POCl₃). What are the common causes and solutions?

A: Low yields in this reaction are a frequent issue, often stemming from the poor solubility of xanthine in phosphorus oxychloride and other organic solvents.[1] Several strategies can mitigate this:

  • Choice of Base: Standard tertiary amines like triethylamine (B128534) can be ineffective.[1] Using a weak nucleophilic organic base, such as an amidine (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene) or a guanidine (B92328) base, can significantly improve the dissolution of xanthine and facilitate the reaction.[1][2][3]

  • Reaction Conditions: The reaction often requires high temperatures. Some procedures call for heating in a sealed tube to maintain pressure and increase the reaction rate.[1][4] However, this is not always viable on an industrial scale.[1]

  • Alternative Reagents: The use of pyrophosphoryl chloride, formed by adding water to POCl₃, can convert xanthine to 2,6-dichloropurine at high temperatures in a sealed tube, but the reagent is complex to prepare.[1][5]

  • Solvent Choice: While xanthine has poor solubility in many common solvents, exploring options like N-methylpyridinone or using POCl₃ as both the reagent and solvent are common approaches.[1] Avoid carcinogenic solvents like HMPA and HMPT, even though they may show moderate yields.[1]

Q: I'm experiencing low yields when starting from 2-amino-6-chloropurine (B14584). How can I optimize this reaction?

A: The synthesis from 2-amino-6-chloropurine involves a diazotization reaction, which can be sensitive.[5][6] To improve yields:

  • Temperature Control: It is critical to maintain low temperatures (typically 0-10°C) during the addition of the diazotizing agent (e.g., sodium nitrite) to prevent the decomposition of the unstable diazonium salt intermediate.[4][7]

  • Acid Concentration: The reaction is typically run in a strong acid like hydrochloric acid. Ensure the correct concentration is used as specified in the protocol.[4][5]

  • Slow Reagent Addition: Add the sodium nitrite (B80452) solution slowly to the acidic suspension of 2-amino-6-chloropurine to maintain temperature and control the reaction rate.[4][7]

  • Use of Ionic Liquids: An extremely high yield (99%) has been reported using an ionic liquid (1,3-dimethylimidazolium chloride) as the solvent with sodium nitrite and hydrochloric acid.[4]

Issue 2: Difficult Reaction Workup and Purification

Q: The workup procedure after chlorination with POCl₃ is difficult and hazardous. How can I improve it?

A: Quenching excess POCl₃ is highly exothermic and must be done with extreme caution.[7][8]

  • Controlled Quenching: The most critical step is the slow, portion-wise addition of the reaction mixture to a vigorously stirred vessel of crushed ice or ice water.[7][8] A "reverse quench," where the reaction mixture is added to the cold quenching solution, is recommended.[8]

  • Neutralization: After quenching, the acidic solution must be carefully neutralized. Use a saturated aqueous solution of a base like sodium bicarbonate or sodium hydroxide, and monitor the pH to bring it to a neutral or slightly basic range (pH 7-9) before extraction.[7][8]

  • Extraction: Use an appropriate organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) for extraction.[5][9] Multiple extractions will ensure complete recovery of the product.[9]

  • Purification: Crude 2,6-dichloropurine can be purified by recrystallization from boiling water or an alcohol/water mixture, or by silica (B1680970) gel chromatography.[7][9][10]

Q: My final product is contaminated with phosphorus-containing impurities. How can I remove them?

A: Residual phosphorus compounds are a common issue after POCl₃ reactions.[8]

  • Thorough Washing: During workup, thoroughly wash the organic extracts with water and a saturated sodium bicarbonate solution to remove water-soluble phosphorus species.[8]

  • Distillation: If possible, removing excess POCl₃ by distillation under reduced pressure before the aqueous workup can simplify the process.[9][11]

  • Recrystallization: Recrystallization is often effective at removing baseline impurities. Recrystallizing from about 150 parts of boiling water has been reported as an effective method.[10]

Data Presentation: Comparison of Synthetic Routes

The following tables summarize quantitative data for different methods of synthesizing 2,6-dichloropurine.

Table 1: Chlorination of Xanthine with POCl₃ Using Various Bases[1]

BaseMolar Ratio (Base:Xanthine)Reaction Time (h)Yield (%)
DBU1.0485
DBN1.0482
TMG1.0465
Proton-Sponge1.0675
N,N-Diethylaniline1.024< 5

Reaction conditions: POCl₃ used as both reagent and solvent, reflux temperature.

Table 2: Comparison of Different Starting Materials and Conditions

Starting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
XanthinePOCl₃, PyridineN/A (Pressurized)180533[9]
Hypoxanthine 1-N-OxidePOCl₃, N,N-DimethylanilineN/AReflux328[9]
2-Amino-6-chloropurineNaNO₂, HClWater15-20132.4[5]
2-Amino-6-chloropurineNaNO₂, HCl1,3-dimethylimidazolium (B1194174) chloride10299[4]
Guanine (via 2-amino-6-chloropurine)NaNO₂, LiClGlacial Acetic Acid50-55427.2[5]

Experimental Protocols

Here are detailed methodologies for key synthetic routes.

Protocol 1: Chlorination of Xanthine using POCl₃ and DBU

This protocol is adapted from an industrially viable process.[1][2]

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer in a well-ventilated fume hood.

  • Reagents: To the flask, add xanthine (1 equivalent).

  • Solvent/Reagent Addition: Add phosphorus oxychloride (POCl₃), using it as both the chlorinating agent and the solvent (approx. 10-15 mL per gram of xanthine).

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 molar equivalent relative to xanthine).

  • Reaction: Heat the mixture to reflux and maintain for approximately 4 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup (Caution): After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic mixture to pH 7-8.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis from 2-Amino-6-chloropurine via Diazotization in an Ionic Liquid

This protocol describes a high-yield method reported in the literature.[4]

  • Setup: In a 2L reaction kettle equipped with a mechanical stirrer, add 750 g of the ionic liquid 1,3-dimethylimidazolium chloride ([DMIm]Cl).

  • Acidification: While stirring, add 150 g of concentrated hydrochloric acid.

  • Starting Material: Add 100 g of 2-amino-6-chloropurine to the stirred mixture.

  • Diazotization: Cool the mixture to 10°C. Slowly add 55 g of sodium nitrite. Maintain the temperature at 10°C and allow the reaction to proceed for 2 hours.

  • Extraction: After the reaction is complete, extract the mixture with ethyl acetate (4 x 500 mL).

  • Isolation: Combine the organic extracts, concentrate under reduced pressure, and recrystallize the crude product from methanol (B129727) to obtain 2,6-dichloropurine as white crystals.

Visualizations

Diagram 1: General Workflow for Dichloropurine Synthesis

G cluster_0 Synthesis cluster_1 Workup & Purification Start Select Starting Material (e.g., Xanthine, Hypoxanthine) Reaction Chlorination Reaction (e.g., with POCl3) Start->Reaction Add Reagents & Base Quench Quench Excess Reagent (e.g., POCl3 on ice) Reaction->Quench Cool Reaction Mixture Neutralize Neutralize pH Quench->Neutralize Extract Solvent Extraction Neutralize->Extract Purify Purification (Recrystallization / Chromatography) Extract->Purify Product Pure 2,6-Dichloropurine Purify->Product

Caption: General workflow from synthesis to purification of 2,6-dichloropurine.

Diagram 2: Troubleshooting Guide for Low Reaction Yield

G Start Low Yield Observed Q1 Is Starting Material Fully Consumed? Start->Q1 A1_No Incomplete Reaction Q1->A1_No No Q2 Significant Byproducts or Decomposition? Q1->Q2 Yes S1 Increase Reaction Time Increase Temperature Check Reagent Purity/Stoichiometry A1_No->S1 End Yield Improved S1->End A2_Yes Side Reactions Occurring Q2->A2_Yes Yes Q3 Product Lost During Workup? Q2->Q3 No S2 Lower Reaction Temperature Use Milder Base/Catalyst Ensure Inert Atmosphere A2_Yes->S2 S2->End A3_Yes Workup Inefficiency Q3->A3_Yes Yes Q3->End No S3 Optimize Extraction pH Use More Extraction Cycles Check Product Solubility A3_Yes->S3 S3->End

Caption: A logical flowchart for troubleshooting low yields in dichloropurine synthesis.

Diagram 3: Synthetic Route Selection Guide

G Start Goal: Synthesize 2,6-Dichloropurine Q_SM Primary Starting Material Available? Start->Q_SM SM1 Xanthine Q_SM->SM1 Xanthine SM2 Hypoxanthine (or its N-oxide) Q_SM->SM2 Hypoxanthine SM3 2-Amino-6-chloropurine Q_SM->SM3 2-Amino-6-Cl-purine Route1 Route 1: Direct Chlorination Reagents: POCl3, DBU Pros: Good yield with right base Cons: Xanthine solubility issues SM1->Route1 Route2 Route 2: Chlorination Reagents: POCl3, Amine Pros: Generally cleaner than xanthine Cons: May require N-oxide precursor SM2->Route2 Route3 Route 3: Diazotization Reagents: NaNO2, HCl Pros: Potentially very high yield Cons: Strict temperature control needed SM3->Route3

Caption: Decision tree for selecting a synthetic route based on available precursors.

References

Technical Support Center: Preventing N9/N7 Isomer Formation in Purine Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for purine (B94841) glycosylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselective synthesis of purine nucleosides, focusing on maximizing the formation of the desired N9 isomer over the N7 isomer.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions regarding the control of N9/N7 regioselectivity during purine glycosylation.

Q1: My purine glycosylation reaction is producing a mixture of N9 and N7 isomers. What are the key factors that influence the N9/N7 ratio?

A1: The formation of N9 and N7 isomers is a common challenge in purine nucleoside synthesis. The regioselectivity is influenced by a complex interplay of several factors:

  • Steric Hindrance: The N7 position is generally more sterically hindered than the N9 position due to the adjacent five-membered imidazole (B134444) ring. Bulky substituents on the purine base, particularly at the C6 position, can significantly favor N9 glycosylation by blocking access to the N7 nitrogen.[1][2]

  • Reaction Mechanism (SN1 vs. SN2): The reaction pathway plays a crucial role. SN1-type reactions, which proceed through an oxocarbenium ion intermediate, are often less selective.[3][4] SN2-type reactions, where the nucleobase directly attacks the anomeric carbon, can be more readily controlled to favor a specific isomer.[3][4]

  • Lewis Acid Catalyst: The choice and strength of the Lewis acid catalyst can dramatically influence the N9/N7 ratio.[4][5] Some Lewis acids may coordinate preferentially with one of the nitrogen atoms, directing the glycosylation to that site. For instance, studies have shown that catalysts like SnCl₄ or TiCl₄ can be used to favor N7 glycosylation under specific conditions, highlighting the importance of catalyst choice in directing the outcome.[6]

  • Solvent Effects: The polarity of the solvent can affect the reaction's regioselectivity. Differential solvation of the purine anion in solvent mixtures can be used to improve selectivity.[1][2]

  • Protecting Groups: The nature of the protecting groups on both the purine base and the glycosyl donor can influence the electronic properties and steric environment of the reaction center, thereby affecting the isomer ratio.[1][2]

Q2: How can I rationally choose a Lewis acid to improve N9 selectivity?

A2: The choice of a Lewis acid is critical for controlling regioselectivity. While there is no universal "best" Lewis acid, here are some guiding principles:

  • Hard and Soft Acid-Base (HSAB) Theory: The nitrogen atoms of the purine ring have different electronic properties. N7 is generally considered a "harder" Lewis base than N9. Therefore, a "hard" Lewis acid might preferentially coordinate to N7, leaving N9 more nucleophilic and available for glycosylation. Conversely, a "softer" Lewis acid might favor coordination at N9.

  • Catalyst Screening: It is often necessary to empirically screen a panel of Lewis acids. Common choices include TMSOTf, BF₃·Et₂O, SnCl₄, and TiCl₄.[4][6] The optimal catalyst will depend on the specific substrates and reaction conditions.

  • Organoboron Catalysts: Recent advancements have highlighted the use of arylboronic acids as effective catalysts for regio- and stereoselective N-glycosylations of purines.[7] These catalysts can simultaneously activate both the glycosyl donor and the purine, offering a high degree of control.[7]

Q3: I am observing a low yield of the desired N9 product. What are some common causes and solutions?

A3: Low yields in N9-selective purine glycosylation can stem from several issues. Here's a troubleshooting guide:

Potential Cause Recommended Solution(s)
Poor Regioselectivity * Modify the Purine Substrate: Introduce a bulky group at the C6 position to sterically hinder the N7 position.[1][2] * Optimize the Lewis Acid: Screen different Lewis acids to find one that favors N9 glycosylation for your specific substrate.[4][5] * Adjust Solvent System: Experiment with solvent mixtures of varying polarity to enhance N9 selectivity.[1][2]
Decomposition of Reactants * Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried, as moisture can lead to the decomposition of the glycosyl donor and Lewis acid. * Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Inefficient Reaction * Temperature Optimization: The reaction temperature can influence both the rate and selectivity. Experiment with a range of temperatures. * Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation.
Difficult Purification * Chromatography Optimization: The N9 and N7 isomers can be difficult to separate. Experiment with different solvent systems and stationary phases for column chromatography. * Recrystallization: If applicable, recrystallization can be an effective method for purifying the desired isomer.
Q4: Can enzymatic methods be used to achieve N9 selectivity?

A4: Yes, enzymatic glycosylation can be a powerful tool for achieving high regioselectivity. Enzymes, by nature, are highly specific catalysts. While chemical synthesis often struggles with isomer control, enzymatic methods can provide a direct route to the desired N9-glycosylated purine. However, it's important to note that some enzymes may naturally produce a mixture of isomers. For example, the enzymatic glycosylation of xanthine (B1682287) has been reported to yield both N9 and N7 regioisomers.[8] Therefore, careful selection or engineering of the enzyme is crucial for achieving the desired outcome.

Experimental Protocols & Data

Protocol: Lewis Acid-Catalyzed N9-Selective Glycosylation of 6-Chloropurine (B14466)

This protocol is a general guideline for a Lewis acid-catalyzed glycosylation reaction. Optimization of specific parameters may be required for different substrates.

Materials:

  • 6-Chloropurine

  • 1-Bromo-2-deoxy-3,5-di-O-(p-toluoyl)-α-D-ribofuranose (glycosyl donor)

  • Lewis Acid (e.g., TMSOTf, SnCl₄, BF₃·Et₂O)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Molecular sieves (activated)

Procedure:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 6-chloropurine and activated molecular sieves.

  • Add anhydrous solvent via syringe and stir the suspension.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).

  • In a separate flame-dried flask, dissolve the glycosyl donor in the anhydrous solvent.

  • Add the Lewis acid dropwise to the purine suspension.

  • Slowly add the solution of the glycosyl donor to the reaction mixture.

  • Allow the reaction to stir at the specified temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated NaHCO₃ solution).

  • Warm the mixture to room temperature and filter through a pad of celite.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to separate the N9 and N7 isomers.

Data: Effect of C6-Substituent on N9/N7 Ratio

The following table summarizes the effect of different substituents at the C6 position of 2-aminopurine (B61359) on the N9/N7 ratio during alkylation, which provides insights applicable to glycosylation.

C6-Substituent N9/N7 Ratio
Methoxy1.8 : 1
Isopropyl25 : 1

Data adapted from a study by Geen et al., as cited in Zhong, 2004.[2] This data clearly demonstrates that increasing the steric bulk at the C6 position significantly enhances N9 selectivity.

Visual Guides

Logical Flow for Troubleshooting Poor N9 Selectivity

troubleshooting_flow start Problem: Low N9/N7 Isomer Ratio check_sterics Is the C6 substituent on the purine sterically demanding? start->check_sterics modify_purine Action: Introduce a bulkier group at C6 (e.g., imidazole, triazole). check_sterics->modify_purine No check_lewis_acid Have different Lewis acids been screened? check_sterics->check_lewis_acid Yes modify_purine->check_lewis_acid screen_lewis_acids Action: Screen a panel of Lewis acids (e.g., TMSOTf, BF3·Et2O, SnCl4, arylboronic acids). check_lewis_acid->screen_lewis_acids No check_solvent Has the solvent system been optimized? check_lewis_acid->check_solvent Yes screen_lewis_acids->check_solvent optimize_solvent Action: Experiment with solvent polarity and mixtures (e.g., CH3CN/Toluene). check_solvent->optimize_solvent No solution Outcome: Improved N9 Selectivity check_solvent->solution Yes optimize_solvent->solution

Caption: Troubleshooting workflow for improving N9 regioselectivity.

General Mechanism: Lewis Acid-Catalyzed Glycosylation

glycosylation_mechanism cluster_activation Activation cluster_attack Nucleophilic Attack Donor Glycosyl Donor (e.g., with halide leaving group) Intermediate Oxocarbenium Ion Intermediate (SN1-like) or Activated Donor (SN2-like) Donor->Intermediate Coordination LewisAcid Lewis Acid (e.g., TMSOTf) LewisAcid->Intermediate Purine Purine (N9 and N7 sites) Intermediate->Purine Reaction N9_Product N9-Glycosyl Purine (Thermodynamic Product) Purine->N9_Product Attack from N9 N7_Product N7-Glycosyl Purine (Kinetic Product) Purine->N7_Product Attack from N7

References

Technical Support Center: Palladium-Catalyzed Cross-Coupling of Dichloropurines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions of dichloropurines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides.

Frequently Asked Questions (FAQs)

General Issues

Q1: My cross-coupling reaction with a dichloropurine substrate is sluggish or shows low conversion. What are the first steps to troubleshoot this?

A1: Low conversion is a frequent challenge that can stem from several factors. A systematic approach is crucial for effective troubleshooting.[1]

  • Reagent Quality: Verify the purity and integrity of your dichloropurine, coupling partner (e.g., boronic acid, alkyne, amine), and all reagents. Ensure solvents are anhydrous and appropriately degassed, as oxygen can deactivate the palladium catalyst.[1][2]

  • Catalyst and Ligand: The choice of palladium source and ligand is critical. For challenging substrates like dichloropurines, using a pre-catalyst can lead to cleaner formation of the active catalytic species.[3] Consider switching to more electron-rich or sterically hindered phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) which can improve catalytic activity, especially for less reactive aryl chlorides.[2] N-heterocyclic carbene (NHC) ligands have also shown to be effective.[4]

  • Reaction Conditions: Increasing the catalyst loading or reaction temperature may improve conversion. However, be mindful that high temperatures can also lead to side reactions or degradation of sensitive functional groups.[1][3]

Q2: I am observing significant formation of side products. What are the common side reactions and how can I minimize them?

A2: Side product formation can significantly reduce the yield of your desired substituted purine (B94841). Common side reactions include:

  • Homocoupling: This is the coupling of two molecules of the same starting material (e.g., two boronic acid molecules in a Suzuki coupling or two terminal alkynes in a Sonogashira coupling).[2][5] To minimize homocoupling, ensure the reaction is thoroughly degassed and maintained under an inert atmosphere, as oxygen can promote this side reaction, particularly in Sonogashira couplings (Glaser coupling).[2][6] Optimizing the ligand and palladium source can also help if the transmetalation step is slow.[2]

  • Dehalogenation/Protodeboronation: This involves the replacement of a halogen on the purine ring with a hydrogen atom or the cleavage of the C-B bond in the boronic acid. This can be promoted by the presence of water or other protic sources.[1][7] Using anhydrous conditions and fresh, high-purity reagents is essential.[1][2] For Suzuki reactions, using a slight excess of the boronic acid (1.2-1.5 equivalents) can sometimes compensate for protodeboronation.[2]

  • Hydrolysis of Dichloropurine: Dichloropurines can be susceptible to hydrolysis under certain conditions, leading to the formation of purinones. This can be influenced by the choice of base and solvent. Screening different bases and ensuring the reaction is not heated for prolonged periods can mitigate this issue.

Q3: My palladium catalyst appears to be deactivating. What are the potential causes and solutions?

A3: Catalyst deactivation can lead to incomplete reactions. Several factors can contribute to this:

  • Oxygen: Palladium(0) catalysts are sensitive to oxidation. It is crucial to perform the reaction under a strict inert atmosphere (e.g., nitrogen or argon).[1]

  • Inhibition by Substrate/Products: The nitrogen atoms in the purine ring can coordinate to the palladium center and inhibit catalysis.[2] The choice of a suitable bulky ligand can often mitigate this effect by sterically shielding the metal center.[2]

  • Formation of Palladium Black: The precipitation of palladium black indicates catalyst decomposition. This can be caused by high temperatures, incorrect ligand-to-metal ratios, or impurities. Using well-defined pre-catalysts or optimizing reaction conditions can help prevent this.[8]

Reaction-Specific Issues

Suzuki-Miyaura Coupling

Q4: I am struggling with regioselectivity in the Suzuki-Miyaura coupling of a dichloropurine. How can I control which chlorine atom reacts?

A4: The regioselectivity of cross-coupling on dichloropurines is influenced by the electronic and steric environment of the chlorine atoms. Generally, the C6 position is more reactive than the C2 position.[9] However, selectivity can be tuned:

  • Ligand Control: The choice of ligand can significantly influence regioselectivity. For instance, in related dihalopyridines, bulky monophosphine ligands have been shown to favor reaction at a less sterically hindered position, while diphosphine ligands can promote reaction at the more electron-deficient position.[4]

  • Reaction Conditions: Carefully optimizing the solvent, base, and temperature can also influence the selective reaction at one position over the other.[4][9]

Buchwald-Hartwig Amination

Q5: My Buchwald-Hartwig amination of a dichloropurine is not working well. What are the key parameters to optimize?

A5: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. For dichloropurines, consider the following:

  • Ligand Choice: This is a critical parameter. For less reactive aryl chlorides, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often required to facilitate the catalytic cycle.[2]

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically used. Ensure the base is fresh and handled under anhydrous conditions.[2] Weaker bases like potassium carbonate (K₂CO₃) can also be effective and may be necessary for substrates with base-sensitive functional groups.[10]

  • Catalyst Inhibition: As with other cross-couplings, the purine nitrogen can inhibit the palladium catalyst. Employing appropriate ligands can help overcome this issue.[2]

Sonogashira Coupling

Q6: I am getting a lot of alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can I prevent this?

A6: Glaser coupling is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used.

  • Inert Atmosphere: This oxidative process is highly sensitive to the presence of oxygen. Rigorous degassing of the solvent and maintaining a strict inert atmosphere throughout the reaction are paramount.[2][5]

  • Copper-Free Conditions: While a copper co-catalyst can increase reactivity, it also promotes homocoupling.[11] Consider using copper-free Sonogashira conditions. In this case, the choice of palladium catalyst and ligand becomes even more critical.[2]

  • Amine Base: An amine base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) is typically used. It acts as both a base and sometimes as a solvent. Ensure it is anhydrous and of high purity.[2]

Data Presentation: Troubleshooting Parameters

The following tables summarize key parameters that can be varied to troubleshoot and optimize palladium-catalyzed cross-coupling reactions of dichloropurines.

Table 1: Common Palladium Catalysts and Ligands

Catalyst/Pre-catalystCommon LigandsCoupling Reaction(s)Key Characteristics
Pd(PPh₃)₄Triphenylphosphine (built-in)Suzuki, SonogashiraGeneral purpose, but can be less effective for challenging substrates.
Pd₂(dba)₃XPhos, SPhos, RuPhos, dppfSuzuki, Buchwald-HartwigVersatile Pd(0) source, requires addition of a ligand.
Pd(OAc)₂Buchwald or Josiphos ligandsSuzuki, Buchwald-HartwigCommon Pd(II) precatalyst, requires in situ reduction.[12]
PdCl₂(dppf)dppf (built-in)SuzukiEffective for a range of Suzuki couplings.[8]
PEPPSI™-IPrIPr (NHC ligand)SuzukiHighly active for C4-selective couplings in dichloropyridines.[4]

Table 2: Solvent and Base Selection Guide

Coupling ReactionCommon SolventsCommon BasesNotes
Suzuki-Miyaura Toluene, Dioxane, DMF, Acetonitrile (often with water)K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The solubility of the base is crucial.[2] Aqueous conditions can be beneficial but may lead to hydrolysis.[9][13]
Buchwald-Hartwig Toluene, DioxaneNaOtBu, LHMDS, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are often required for aryl chlorides.[2]
Sonogashira THF, DMF, Acetonitrile, TriethylamineEt₃N, DIPEAThe amine often serves as both the base and a co-solvent.[2]

Experimental Protocols

General Protocol for a Troubleshooting Screen (Suzuki-Miyaura Coupling)

This protocol outlines a parallel screening approach to quickly identify improved reaction conditions.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the dichloropurine substrate in the chosen anhydrous solvent (e.g., dioxane).

    • Prepare a separate stock solution of the boronic acid.

    • Prepare stock solutions of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) in water if applicable, or have them pre-weighed.

    • Prepare stock solutions of the palladium pre-catalyst and ligand in the reaction solvent.

  • Reaction Setup:

    • In an array of reaction vials (e.g., in a 24-well plate), add the dichloropurine stock solution.

    • Add the boronic acid stock solution to each vial.

    • Add the appropriate base to each designated vial.

    • Add the catalyst/ligand stock solution to each vial.

    • Seal the vials under an inert atmosphere (e.g., in a glovebox or using a manifold).

  • Reaction and Monitoring:

    • Place the reaction block on a magnetic stirring hotplate set to the desired temperature.

    • Monitor the progress of the reactions at set time points (e.g., 2h, 6h, 24h) by taking small aliquots for LC-MS or GC-MS analysis.

  • Analysis:

    • Compare the conversion to the desired product and the formation of side products across the different conditions to identify the optimal catalyst, ligand, base, and solvent combination.

Visualizations

Troubleshooting_Workflow Start Low Yield or No Reaction CheckReagents Verify Reagent Quality (Purity, Anhydrous, Degassed) Start->CheckReagents CheckReagents->Start Reagents Bad OptimizeCatalyst Optimize Catalyst System CheckReagents->OptimizeCatalyst Reagents OK ScreenLigands Screen Ligands (e.g., Buchwald, NHC) OptimizeCatalyst->ScreenLigands VaryCatalystLoading Vary Catalyst Loading OptimizeCatalyst->VaryCatalystLoading OptimizeConditions Optimize Reaction Conditions ScreenLigands->OptimizeConditions VaryCatalystLoading->OptimizeConditions ScreenBases Screen Bases (e.g., Carbonates, Phosphates, t-Butoxides) OptimizeConditions->ScreenBases ScreenSolvents Screen Solvents (e.g., Toluene, Dioxane, DMF) OptimizeConditions->ScreenSolvents VaryTemperature Vary Temperature OptimizeConditions->VaryTemperature SideReactions Significant Side Products? ScreenBases->SideReactions ScreenSolvents->SideReactions VaryTemperature->SideReactions Homocoupling Homocoupling: - Rigorous Degassing - Copper-free (Sonogashira) - Optimize Ligand SideReactions->Homocoupling Yes Dehalogenation Dehalogenation: - Anhydrous Conditions - Fresh Reagents SideReactions->Dehalogenation Yes Success Successful Reaction SideReactions->Success No Homocoupling->Success Dehalogenation->Success

Caption: A decision-tree workflow for troubleshooting low-yielding cross-coupling reactions.

Palladium_Catalytic_Cycle Pd0 Pd(0)Lu2099 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Lu2099-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Ar-Pd(II)Lu2099-R Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Ar_R Ar-R RedElim->Ar_R ArX Ar-X ArX->OxAdd R_M R-M R_M->Transmetal

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[14]

References

Technical Support Center: Deprotection of Acetylated Ribosides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotection of acetylated ribosides.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the deprotection of acetylated ribosides, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Incomplete Deprotection Insufficient Reagent/Catalyst: The amount of base (e.g., NaOMe), acid, or enzyme is not adequate for the complete removal of all acetyl groups.Increase the amount of the deprotecting agent. For Zemplén deacetylation, even a catalytic amount should suffice, but a slight increase may be necessary for less reactive substrates.[1]
Low Reaction Temperature: The reaction may be too slow at room temperature, especially for sterically hindered acetyl groups.Gentle heating can be applied to increase the reaction rate. However, this should be done cautiously to avoid side reactions.[1]
Poor Solubility: The acetylated riboside is not fully dissolved in the reaction solvent, limiting its accessibility to the deprotecting agent.Ensure complete dissolution of the starting material. A co-solvent can be used if necessary, but its compatibility with the reaction conditions must be verified.[1]
Deactivated Reagent: The deprotecting agent, such as sodium methoxide (B1231860), may have been deactivated by exposure to moisture or air.Use freshly prepared or properly stored reagents to ensure their activity.[1]
Side Reactions (e.g., Acyl Migration, Glycosidic Bond Cleavage) Harsh Reaction Conditions: Strong acidic or basic conditions, or prolonged reaction times, can lead to undesired side reactions.[2][3]Use milder deprotection methods. For sensitive substrates, consider enzymatic hydrolysis which proceeds under neutral pH.[1][4] Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed to minimize exposure to harsh conditions.[1]
Presence of Sensitive Functional Groups: The riboside may contain other functional groups that are labile to the chosen deprotection conditions.Select a deprotection method that is compatible with the other functional groups present in the molecule. For instance, use basic conditions for acid-sensitive groups and vice versa.[1]
Lack of Regioselectivity (in partial deprotection) Steric Hindrance: Acetyl groups at different positions (e.g., 2', 3', 5') have different steric environments, which can influence their reactivity.For regioselective deprotection, enzymatic methods often offer higher selectivity compared to chemical methods due to the specific nature of enzyme-substrate interactions.[5][6]
Reaction Conditions: The choice of solvent, temperature, and reagent can influence the regioselectivity of the deprotection reaction.Carefully screen different reaction conditions to optimize for the desired regioselectivity. Some chemical methods using reagents like dibutyltin (B87310) oxide have shown selectivity.[7][8]
Product Degradation Instability of the Deprotected Riboside: The final product may be unstable under the workup or purification conditions.Ensure that the workup and purification steps are performed under conditions that maintain the stability of the deprotected riboside. This may involve using neutralized solutions and avoiding excessive heat.
Difficulty in Product Purification Formation of Salt Byproducts: Basic or acidic deprotection methods generate salts that need to be removed from the final product.For Zemplén deacetylation, an ion-exchange resin (H+ form) can be used to neutralize the base and facilitate purification.[9] Standard chromatographic techniques can also be employed.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the complete deprotection of acetylated ribosides?

A1: The primary methods for complete de-O-acetylation are:

  • Basic Hydrolysis (Zemplén Deacetylation): This is a widely used method that employs a catalytic amount of a base, typically sodium methoxide (NaOMe) in methanol (B129727). It is generally mild and effective for removing O-acetyl groups.[1][9]

  • Acidic Hydrolysis: This method uses acids such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) to cleave the acetyl groups. It is suitable for substrates that are sensitive to basic conditions.[1][3]

  • Enzymatic Hydrolysis: Enzymes like lipases can be used to remove acetyl groups under very mild and neutral conditions (e.g., pH 7). This method is highly selective and ideal for sensitive substrates.[1][4]

Q2: How do I choose the right deprotection method for my specific riboside derivative?

A2: The choice of method depends on the overall stability of your molecule:

  • For ribosides with acid-sensitive groups (e.g., certain glycosidic bonds), basic conditions like the Zemplén deacetylation are preferred.[1]

  • For ribosides with base-sensitive functionalities , acidic deprotection would be the more appropriate choice.[1]

  • For highly sensitive substrates where both acidic and basic conditions could cause degradation or side reactions, enzymatic hydrolysis is the recommended method due to its mildness and high selectivity.[1][4]

Q3: How can I monitor the progress of my deprotection reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. The deacetylated product is more polar than the acetylated starting material and will therefore have a lower Rf value (it will travel a shorter distance up the TLC plate).[1] By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product.[1]

Q4: Can I selectively deprotect only one acetyl group from a peracetylated riboside?

A4: Yes, regioselective deprotection is possible, though it can be challenging. Enzymatic methods, using lipases like Candida antarctica lipase (B570770) B (CALB), often provide excellent regioselectivity for the primary 5'-O-acetyl group due to steric accessibility.[5] Some chemical methods have also been developed for regioselective deprotection, but they may require more careful optimization of reaction conditions.[5]

Q5: What are the typical reaction conditions for a Zemplén deacetylation?

A5: A typical Zemplén deacetylation involves dissolving the acetylated riboside in dry methanol and then adding a catalytic amount of sodium methoxide (as a solution in methanol) at 0°C. The reaction is then typically stirred at room temperature until completion, as monitored by TLC. The reaction is quenched by neutralizing the base, often with an ion-exchange resin.[9]

Experimental Workflow & Protocols

Below is a generalized workflow for the deprotection of acetylated ribosides, followed by a detailed protocol for the commonly used Zemplén deacetylation.

General Deprotection Workflow

Deprotection_Workflow Start Start with Acetylated Riboside Setup Reaction Setup: - Dissolve in appropriate solvent - Add deprotection reagent  (Base, Acid, or Enzyme) Start->Setup Monitor Monitor Reaction (e.g., by TLC) Setup->Monitor Incomplete Incomplete Reaction? Monitor->Incomplete Workup Reaction Workup: - Quench reaction - Neutralize (if necessary) Purification Purification: - Extraction - Chromatography Workup->Purification End Isolated Deprotected Riboside Purification->End Incomplete->Monitor Adjust conditions (e.g., add more reagent, heat) Incomplete->Workup Yes

A generalized workflow for the deprotection of acetylated ribosides.
Protocol: Zemplén Deacetylation of a Peracetylated Riboside

Materials:

  • Peracetylated riboside

  • Anhydrous methanol (MeOH)

  • Sodium methoxide (NaOMe) solution (e.g., 0.5 M in MeOH)

  • Cation exchange resin (H+ form, e.g., Dowex 50WX8)

  • TLC plates (silica gel)

  • Appropriate TLC eluent system (e.g., dichloromethane/methanol mixture)

Procedure:

  • Dissolution: Dissolve the peracetylated riboside (1 equivalent) in anhydrous methanol.

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents) dropwise while stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC. The reaction is typically complete within 30 minutes to a few hours. The product spot should have a lower Rf than the starting material.

  • Neutralization: Once the reaction is complete, add the cation exchange resin to the reaction mixture and stir until the pH of the solution is neutral (check with pH paper).

  • Filtration and Concentration: Filter off the resin and wash it with methanol. Combine the filtrate and the washings, and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography if necessary to obtain the pure deacetylated riboside.

Data Summary: Comparison of Deprotection Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Zemplén Deacetylation Catalytic NaOMe in MeOH0°C to room temperatureMild, fast, and generally high yielding for O-acetyl groups.[1][10]Not suitable for base-sensitive molecules; can be non-selective for N-acetyl groups.[2]
Acidic Hydrolysis HCl or TFA in a protic solventRoom temperature to refluxEffective for base-sensitive substrates.[1]Harsh conditions can cleave acid-labile groups like glycosidic bonds.[1][3]
Enzymatic Hydrolysis Lipases (e.g., CALB, Amano Lipase A) in bufferpH 7, 25-45°CHighly selective (O- vs. N-acetyl, and regioselective), very mild conditions.[4][5]Enzymes can be expensive, and reaction times can be longer.
Ammonia/Methanol Saturated NH3 in MeOHRoom temperatureA common and effective method for complete deacetylation.Can be slower than Zemplén deacetylation; requires handling of ammonia.
Triethylamine-catalyzed Methanolysis Triethylamine in aqueous methanolMicrowave irradiation or conventional heatingFast reaction times (minutes under microwave), simple workup.[10]May not be suitable for all substrates; requires specific equipment for microwave-assisted synthesis.

References

Technical Support Center: Optimizing Catalyst Selection for Purine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Catalyst Selection in Purine (B94841) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize catalytic reactions for the synthesis of purine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for purine synthesis?

A1: The most prevalent methods involve transition-metal-catalyzed cross-coupling reactions. These include:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds, typically for the synthesis of aryl- or vinyl-substituted purines.

  • Buchwald-Hartwig Amination: Formation of C-N bonds to introduce amine functionalities.[1][2]

  • Sonogashira Coupling: Creation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.

  • Heck Coupling: Vinylation of aryl halides.

  • C-H Bond Functionalization: Direct functionalization of C-H bonds on the purine core or its substituents, which avoids the need for pre-functionalized starting materials.[3]

Q2: My reaction yield is low. What are the first things I should check?

A2: For low yields in purine synthesis, systematically check the following:

  • Catalyst Activity: Ensure your catalyst, especially palladium(0) complexes, has not decomposed due to exposure to air or moisture.[4]

  • Reagent Purity: Impurities in substrates, solvents, or bases can poison the catalyst.[5]

  • Reaction Conditions: Verify that the temperature, reaction time, and stirring are optimal. Monitor the reaction progress by TLC or LC-MS.

  • Inert Atmosphere: Many catalytic systems are sensitive to oxygen. Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., argon or nitrogen).[5]

Q3: How do I choose the right ligand for my palladium-catalyzed reaction?

A3: Ligand selection is critical and substrate-dependent. For challenging substrates like electron-rich or sterically hindered purines, bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[1][6] A screening of different ligand classes is highly recommended to find the optimal one for your specific transformation.[3][7][8][9][10]

Q4: I'm observing significant side product formation. How can I improve selectivity?

A4: Poor selectivity can arise from multiple reactive sites on the purine core or from competing reaction pathways. To improve selectivity:

  • Ligand and Catalyst Choice: The steric and electronic properties of the ligand and metal center can direct the reaction to a specific site.[11]

  • Reaction Temperature: Lowering the temperature can sometimes favor the desired kinetic product.

  • Blocking Groups: Temporarily protecting reactive sites on the purine ring can direct the functionalization to the desired position.

  • Base and Solvent: The choice of base and solvent can significantly influence the reaction's regioselectivity.

Q5: My catalyst seems to have deactivated. What are the common causes and can it be regenerated?

A5: Catalyst deactivation is a common issue. Key causes include:

  • Catalyst Poisoning: Heteroatoms in the purine ring (nitrogen) or impurities (sulfur, etc.) can coordinate to the metal center and inhibit its catalytic activity.[11]

  • Formation of Palladium Black: Agglomeration of the palladium catalyst into an inactive black precipitate can occur due to high temperatures, impurities, or inappropriate solvent choice.[5][12]

  • Ligand Degradation: Phosphine ligands can be sensitive to oxidation.

Regeneration of palladium on carbon (Pd/C) is possible through specific washing and calcination procedures to remove adsorbed impurities.[13][14] For homogeneous catalysts, regeneration is more complex and often not practical on a lab scale.

Troubleshooting Guides

Problem 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig)
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of catalyst or a pre-catalyst that forms the active Pd(0) species more reliably (e.g., G3 or G4 Buchwald precatalysts).[15] - Ensure rigorous inert atmosphere techniques (degas solvents, use a glovebox or Schlenk line).[5]
Inappropriate Ligand - Screen a panel of ligands with varying steric and electronic properties (e.g., bulky biarylphosphines, ferrocenyl phosphines, NHCs).[3][7][8][9][10] - For Buchwald-Hartwig amination, bidentate ligands like BINAP or DPPF can be effective for primary amines.[1]
Ineffective Base - The choice of base is critical. For Suzuki coupling, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common.[16][17] - For Buchwald-Hartwig amination, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[18] - Ensure the base is anhydrous if the reaction is moisture-sensitive.
Poor Substrate Reactivity - The reactivity of aryl halides generally follows the trend: I > Br > Cl. For less reactive aryl chlorides, more active catalyst systems (e.g., with bulky, electron-rich ligands) and higher temperatures may be necessary.[5]
Catalyst Poisoning - Purify starting materials and solvents to remove potential poisons. - The purine substrate itself can act as a ligand and inhibit the catalyst. Increasing catalyst and/or ligand loading may help.
Formation of Palladium Black - Lower the reaction temperature. - Change the solvent (e.g., THF has been anecdotally reported to sometimes promote Pd black formation).[12] - Ensure high purity of all reagents.
Problem 2: Poor Regioselectivity in C-H Functionalization
Potential Cause Troubleshooting Steps
Multiple Accessible C-H Bonds - Utilize directing groups on the purine scaffold to guide the catalyst to a specific C-H bond. - Modify the electronic properties of the purine ring with electron-donating or electron-withdrawing groups to favor functionalization at a particular position.
Steric Hindrance - Employ less sterically demanding catalysts and reagents. - If trying to functionalize a sterically hindered position, a more active catalyst system and higher temperatures might be required.
Thermodynamic vs. Kinetic Control - Vary the reaction temperature. Lower temperatures may favor the kinetically preferred product, while higher temperatures can lead to the thermodynamically more stable product.
Problem 3: Low Yield in Copper-Catalyzed N-Arylation
Potential Cause Troubleshooting Steps
Catalyst Inactivity/Oxidation - Use a fresh source of the copper(I) or copper(II) salt. - If using a Cu(I) catalyst, maintain a strict inert atmosphere to prevent oxidation to the less active Cu(II) state.
Inappropriate Ligand - While some reactions proceed without a ligand, many benefit from the use of ligands such as diamines, amino acids, or phenanthrolines to stabilize the copper center and facilitate the reaction.[11]
Unsuitable Base - Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The solubility and strength of the base can significantly impact the reaction rate.[19]
Homocoupling of Aryl Halide - Optimize the reaction temperature and catalyst loading to disfavor this side reaction.

Data Presentation

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of 6-Chloropurines
Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene100N/AGood[17]
Pd(PPh₃)₄K₂CO₃DME/H₂O85N/AGood[17]
Pd(OAc)₂ / XantphosCs₂CO₃Toluene1001-273-94[6]
Pd(OAc)₂ / RuPhosCs₂CO₃Toluene1001-264[6]

Note: Yields are highly substrate-dependent. This table provides a general comparison based on reported data for different 6-chloropurine (B14466) derivatives.

Table 2: Influence of Base on Suzuki-Miyaura Coupling Yield
BaseSolventTemperature (°C)Yield (%)
Na₂CO₃EtOH/H₂OReflux98
K₂CO₃EtOH/H₂OReflux95
K₃PO₄EtOH/H₂OReflux85
NaOHEtOH/H₂OReflux70
KOHEtOH/H₂OReflux72
NaOAcEtOH/H₂OReflux65
TEAEtOH/H₂OReflux50

Data adapted from a study on a model Suzuki-Miyaura reaction and illustrates the significant impact of the base on the reaction outcome.[16]

Table 3: Comparison of Catalyst Performance in Copper-Catalyzed N-Arylation of Pyrrole (B145914)
CatalystBaseTemperature (°C)Time (h)Conversion (%)
CuO/AB (3 mol%)Cs₂CO₃180851
CuO/AB (3 mol%)Cs₂CO₃1801881
CuO/AB (5 mol%)KOH180189
CuO/AB (5 mol%)K₂CO₃1801871
CuO/AB (5 mol%)KOtBu1801872
CuO/AB (5 mol%)Cs₂CO₃1801892

Data from a study on the N-arylation of pyrrole with iodobenzene, demonstrating the effect of catalyst loading, base, and reaction time.[19] CuO/AB refers to copper(II) oxide on acetylene (B1199291) black.

Experimental Protocols

Protocol 1: High-Throughput Screening of Catalysts and Ligands for Buchwald-Hartwig Amination

This protocol is adapted for a 24-well plate format to efficiently screen multiple catalysts and ligands.

Materials:

  • Aryl halide (e.g., 6-chloropurine derivative)

  • Amine

  • Palladium pre-catalysts (e.g., Buchwald G3 or G4 precatalysts)

  • Phosphine ligands

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

  • 24-well reaction block with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation (in a glovebox):

    • To each vial in the 24-well block, add a stir bar.

    • Add the pre-weighed palladium pre-catalyst and ligand to the designated vials. Commercial screening kits are available with pre-weighed catalysts.[17]

    • Add the base to each vial.

  • Stock Solution Preparation:

    • Prepare a stock solution of the aryl halide and a separate stock solution of the amine in the chosen anhydrous, degassed solvent.

  • Reaction Setup:

    • Dispense the aryl halide stock solution into each well.

    • Dispense the amine stock solution into each well.

    • Seal the reaction block with a cap mat.

  • Reaction Execution:

    • Transfer the sealed reaction block to a pre-heated hotplate with stirring capabilities.

    • Heat the reaction at the desired temperature (e.g., 80-110 °C) for a set time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • Cool the reaction block to room temperature.

    • Add an internal standard and a quenching solution to each well.

    • Analyze the reaction outcomes by LC-MS or GC-MS to determine conversion and identify the most promising conditions.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Halopurine

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a halopurine with an arylboronic acid.

Materials:

  • Halopurine (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water (4:1) or toluene)

  • Schlenk flask or round-bottom flask with reflux condenser

  • Magnetic stir bar and stir plate with heating

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the halopurine, arylboronic acid, palladium catalyst, and base.

    • Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition:

    • Add the degassed solvent(s) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Check Catalyst Activity & Handling start->check_catalyst check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions catalyst_issue Catalyst Inactive or Decomposed? check_catalyst->catalyst_issue reagent_issue Reagent Problem? check_reagents->reagent_issue conditions_issue Suboptimal Conditions? check_conditions->conditions_issue use_fresh_catalyst Use Fresh Catalyst / Pre-catalyst catalyst_issue->use_fresh_catalyst Yes improve_inert_tech Improve Inert Atmosphere Technique catalyst_issue->improve_inert_tech Yes ligand_issue Inappropriate Ligand? catalyst_issue->ligand_issue No reagent_issue->conditions_issue No purify_reagents Purify Starting Materials & Solvents reagent_issue->purify_reagents Yes check_stoichiometry Verify Stoichiometry of Reagents reagent_issue->check_stoichiometry Yes optimize_temp_time Optimize Temperature & Reaction Time conditions_issue->optimize_temp_time Yes screen_solvents_bases Screen Solvents & Bases conditions_issue->screen_solvents_bases Yes conditions_issue->ligand_issue No success Improved Yield use_fresh_catalyst->success improve_inert_tech->success purify_reagents->success check_stoichiometry->success optimize_temp_time->success screen_solvents_bases->success screen_ligands Screen New Ligands ligand_issue->screen_ligands Yes ligand_issue->success No (Consult Literature for Specific Substrate) screen_ligands->success

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Experimental_Workflow_Suzuki cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - Halopurine - Boronic Acid - Catalyst - Base purge Evacuate & Backfill with Inert Gas (3x) prep_reagents->purge setup_glassware Oven-dry & Assemble Glassware (Schlenk Flask) setup_glassware->purge add_solvent Add Degassed Solvent purge->add_solvent heat_stir Heat & Stir (e.g., 90 °C, 12h) add_solvent->heat_stir monitor Monitor byTLC / LC-MS heat_stir->monitor quench_extract Cool, Quench, & Extract with Organic Solvent monitor->quench_extract dry_concentrate Dry & Concentrate Organic Layers quench_extract->dry_concentrate chromatography Purify by Column Chromatography dry_concentrate->chromatography analysis Characterize Product (NMR, MS) chromatography->analysis

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Catalyst_Selection_Logic start Define Transformation (e.g., C-N, C-C bond) reaction_type Select Reaction Type start->reaction_type suzuki Suzuki-Miyaura (C-C) reaction_type->suzuki Aryl/Vinyl buchwald Buchwald-Hartwig (C-N) reaction_type->buchwald Amine other_rxn Other (Sonogashira, Heck, etc.) reaction_type->other_rxn catalyst_choice Initial Catalyst Choice suzuki->catalyst_choice buchwald->catalyst_choice other_rxn->catalyst_choice pd_cat Palladium-based catalyst_choice->pd_cat Standard cu_cat Copper-based (for N-arylation) catalyst_choice->cu_cat Alternative for C-N ni_cat Nickel-based (cost-effective alternative) catalyst_choice->ni_cat Alternative ligand_screening Perform Ligand Screening pd_cat->ligand_screening cu_cat->ligand_screening ni_cat->ligand_screening base_solvent_screening Screen Bases & Solvents ligand_screening->base_solvent_screening optimization Optimize Conditions (Temp, Concentration, Time) base_solvent_screening->optimization final_protocol Final Optimized Protocol optimization->final_protocol

References

troubleshooting low yields in enzymatic synthesis of nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve yields in the enzymatic synthesis of nucleosides.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is extremely low or non-existent. What is the first step in troubleshooting?

When facing low or no product formation, a systematic approach is necessary. The initial focus should be on verifying the integrity of the core reaction components: the enzyme and the substrates.

  • Confirm Enzyme Activity: The enzyme is the most critical component. Ensure it has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to denaturation and loss of activity.[1] If possible, perform a standard activity assay using a known, reliable substrate to confirm the enzyme is viable.[1]

  • Verify Substrate Integrity: Check the purity and concentration of both the sugar donor (e.g., uridine) and the nucleobase acceptor. Impurities in substrate preparations can act as inhibitors.[1] UDP-sugar donors, in particular, can degrade if not stored or handled properly.[1]

  • Perform a Control Reaction: Set up a control experiment using a substrate combination that has previously worked well in your lab or is well-established in the literature.[1] This will help determine if the issue lies with the general reaction setup or with a specific new substrate.

Q2: How can I determine if my enzyme is being inhibited?

Enzyme inhibition is a common cause of low yields and can occur in several ways.

  • Product Inhibition: High concentrations of the synthesized nucleoside product or byproducts (like UDP) can bind to the enzyme and inhibit its activity.[1] To test for this, run a time-course experiment and analyze samples at different intervals. If the reaction rate slows down and stops before the substrate is consumed, product inhibition may be the cause.

  • Substrate Inhibition: While less common, very high concentrations of a substrate can sometimes inhibit the enzyme.[2] This can happen if the enzyme has a second, lower-affinity binding site that, when occupied, reduces catalytic activity.[2]

  • Inhibition by Phosphate (B84403): In transglycosylation reactions catalyzed by nucleoside phosphorylases, phosphate is both a reactant and a potential inhibitor. While essential for the initial phosphorolysis of the sugar donor, excessive phosphate concentrations can negatively impact the overall yield by shifting the reaction equilibrium away from product synthesis.[3][4] The negative effect of phosphate is more pronounced for product nucleosides with a high equilibrium constant (K) of phosphorolysis.[3]

  • Inhibition by Impurities: Contaminants in the substrate preparations or endogenous compounds from the enzyme's expression host can act as inhibitors.[1] Purifying the substrates may be necessary to resolve this issue.[1]

Q3: My nucleobase acceptor has poor solubility in the aqueous buffer. How can this be addressed?

Low solubility of hydrophobic substrates, such as certain purine (B94841) bases like guanine, is a frequent challenge that limits their availability to the enzyme.[5][6]

  • Use of Co-solvents: Adding a small amount of a water-miscible organic solvent, such as DMSO or methanol (B129727), can significantly improve the solubility of the aglycone.[1] It is critical to optimize the co-solvent concentration, as high levels can denature the enzyme.

  • Substrate Feeding (Fed-Batch): A fed-batch approach, where the poorly soluble substrate is added gradually over the course of the reaction, can maintain a low but consistent concentration in the solution, preventing precipitation while feeding the reaction.[1]

  • pH Optimization: The solubility of many nucleobases is pH-dependent. Adjusting the reaction buffer pH may improve solubility. However, any changes must remain within the optimal pH range for enzyme activity.[7]

Q4: The reaction stops before completion, leaving significant amounts of starting material. What is happening?

This often points to the reaction reaching its thermodynamic equilibrium.

  • Reversibility of the Reaction: Many nucleoside phosphorylase-catalyzed reactions are reversible.[8][9] The reaction will proceed until the ratio of products to reactants reaches a state of equilibrium, after which no net change will occur.

  • Favorable vs. Unfavorable Equilibria: The thermodynamic equilibrium for purine nucleoside phosphorylases (PNPs) generally favors nucleoside synthesis.[8][10] However, for pyrimidine (B1678525) nucleoside phosphorylases (PyNPs), the equilibrium often favors the reverse reaction (phosphorolysis).[8][9]

  • Driving the Equilibrium: To improve yields, you can shift the equilibrium toward the product. A common strategy is to use a large excess of one of the starting materials, typically the cheaper and more stable sugar donor.[11] For pyrimidine nucleoside synthesis, multi-enzyme systems are often employed to overcome unfavorable equilibria.[8]

Q5: How do I best purify my final nucleoside product?

Downstream processing is a critical step, as product mixtures often contain residual substrates, byproducts, and salts.[12][13] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for purifying nucleosides.[14][15]

  • Method Selection: The choice of HPLC method depends on the physicochemical properties of your target nucleoside.[14]

    • Reversed-Phase (RP-HPLC): The most common method for moderately polar compounds.

    • Hydrophilic Interaction Chromatography (HILIC): Ideal for highly polar nucleosides that are poorly retained in reversed-phase systems.[14]

    • Ion-Exchange Chromatography (IEX): Used for charged nucleosides or to separate them from other charged molecules in the reaction mixture.[16]

  • Sample Preparation: Before injection, the sample should be properly prepared by filtering it to remove particulates and any precipitated protein.[14]

  • Fraction Collection and Analysis: Collect the fractions corresponding to your product peak. The purity of these fractions should then be confirmed using analytical HPLC and the product identity verified by mass spectrometry (MS).[14]

Data Presentation

Table 1: Effect of Phosphate Concentration on Final Yield in Transglycosylation Reactions

This table demonstrates the varying negative effects of phosphate on the synthesis of different nucleosides. The yield of nucleosides with a high equilibrium constant of phosphorolysis (K₂) is more severely impacted by excess phosphate.[3]

Target NucleosideK₂ (Equilibrium Constant)Yield with 0.2 equiv. PhosphateYield with 1 equiv. PhosphateYield with 10 equiv. Phosphate
5-Fluorouridine0.0389%88%88%
5-Chlorouridine0.0685%84%81%
5-Bromouridine0.0880%79%73%
5-Iodouridine0.1272%71%61%
5-Ethynyluridine0.3545%38%22%

Data adapted from experiments performed with 1 mM uridine (B1682114) as a sugar donor and 0.5 mM nucleobase at pH 9 and 60°C.[3] Phosphate equivalents are relative to the starting nucleobase concentration.

Table 2: General Troubleshooting Summary
IssuePotential CauseRecommended Solution
No Product Inactive enzymeConfirm enzyme viability with an activity assay; ensure proper storage (-80°C).[1]
Degraded substrateVerify substrate purity and concentration; use fresh substrates.[1]
Low Yield Suboptimal pH or TemperatureDetermine the optimal pH and temperature for your specific enzyme.[5][10] Typical ranges are pH 6-8 and 50-70°C.[5][10]
Poor substrate solubilityAdd a co-solvent like DMSO (optimize concentration) or use a fed-batch approach.[1]
Product/Phosphate InhibitionPerform a time-course experiment; optimize the initial phosphate concentration.[1][3]
Reaction Stalls Thermodynamic EquilibriumIncrease the molar ratio of the sugar donor to the acceptor base to shift the equilibrium.[11]
Low Recovery After Purification Inefficient purification methodSelect the appropriate HPLC method (RP, HILIC, IEX) based on product polarity and charge.[14]

Visualizations and Workflows

Troubleshooting_Workflow start Low or No Product Yield check_enzyme Is the enzyme active? (Run control reaction/assay) start->check_enzyme check_substrates Are substrates pure and stable? check_enzyme->check_substrates Yes troubleshoot_enzyme Troubleshoot Enzyme - Use fresh enzyme stock - Check storage conditions check_enzyme->troubleshoot_enzyme No check_conditions Are reaction conditions optimal? (pH, Temp, Time) check_substrates->check_conditions Yes troubleshoot_substrates Troubleshoot Substrates - Purify substrates - Address solubility (co-solvents) - Verify concentration check_substrates->troubleshoot_substrates No check_inhibition Is inhibition occurring? check_conditions->check_inhibition Yes optimize_conditions Optimize Conditions - Run pH & Temp gradients - Perform time-course study check_conditions->optimize_conditions No check_equilibrium Is the reaction reaching equilibrium prematurely? check_inhibition->check_equilibrium No troubleshoot_inhibition Troubleshoot Inhibition - Lower initial phosphate - Dilute reaction - Check for product inhibition check_inhibition->troubleshoot_inhibition Yes success Yield Improved troubleshoot_enzyme->success troubleshoot_substrates->success optimize_conditions->success optimize_ratio Optimize Substrate Ratio - Increase sugar donor excess check_equilibrium->optimize_ratio Yes check_equilibrium->success No, review all steps troubleshoot_inhibition->success optimize_ratio->success

A general workflow for troubleshooting low yields in enzymatic reactions.

The two-step reversible pathway of nucleoside synthesis via transglycosylation.

HPLC_Selection start Start: Target Nucleoside Properties q1 Is the molecule highly polar and poorly retained in RP-HPLC? start->q1 q2 Does it carry a significant charge at a workable pH? q1->q2 No ans_hilic Use Hydrophilic Interaction Chromatography (HILIC) q1->ans_hilic Yes q3 Is it a racemic mixture? q2->q3 No ans_iex Use Ion-Exchange Chromatography (IEX) q2->ans_iex Yes ans_rphplc Use Reversed-Phase HPLC (RP-HPLC) q3->ans_rphplc No ans_chiral Use Chiral HPLC q3->ans_chiral Yes

Decision tree for selecting the optimal HPLC purification method.[14]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Transglycosylation

This protocol provides a starting point for the synthesis of a target nucleoside using a sugar donor (e.g., uridine) and a nucleobase acceptor, catalyzed by nucleoside phosphorylases.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture in a suitable buffer (e.g., 50 mM Glycine buffer, pH 7-9).[3]

    • Add the sugar donor (e.g., 1 mM Uridine).[3]

    • Add the nucleobase acceptor (e.g., 0.5 mM of the target base).[3]

    • Add phosphate source (e.g., K₂HPO₄). The optimal concentration must be determined experimentally, starting with a low molar ratio relative to the acceptor base (e.g., 0.2 equivalents, or 0.1 mM in this case) to minimize inhibition.[3]

  • Enzyme Addition:

    • Add the required nucleoside phosphorylase(s). If synthesizing a purine nucleoside from a pyrimidine donor, both a pyrimidine nucleoside phosphorylase (PyNP) and a purine nucleoside phosphorylase (PNP) will be needed.[3][8] The optimal enzyme concentration should be determined, but a starting point could be in the range of 2-5 U/mL.[3]

  • Incubation:

    • Incubate the reaction at the enzyme's optimal temperature (e.g., 50-65°C) with gentle agitation.[5][10]

    • Monitor the reaction progress over time (e.g., 1-24 hours) by taking aliquots.

  • Reaction Quenching and Analysis:

    • To stop the reaction, quench the aliquots by adding an equal volume of cold methanol or by heat inactivation (e.g., 95°C for 5 minutes).[10]

    • Centrifuge the quenched samples to pellet the enzyme and any precipitates.

    • Analyze the supernatant by analytical HPLC to determine the conversion of the acceptor base to the product nucleoside.[3]

Protocol 2: General Workflow for HPLC Purification

This protocol outlines the key steps for purifying a target nucleoside from the crude reaction mixture.[14]

  • Sample Preparation:

    • Quench the entire reaction mixture as described above.

    • Centrifuge the mixture at high speed to remove the enzyme and any insoluble material.

    • Filter the supernatant through a 0.22 µm syringe filter before injection to protect the HPLC column.

  • Method Development:

    • Select an appropriate column and mobile phase based on the properties of your nucleoside (see decision tree above).

    • For a new compound, start with a broad gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the approximate retention time of your product.

    • Optimize the gradient to achieve good separation between your product and any remaining substrates or byproducts.

  • Preparative HPLC Run:

    • Equilibrate the preparative HPLC column with the initial mobile phase conditions.

    • Inject the filtered sample onto the column.

    • Run the optimized gradient method.

  • Fraction Collection:

    • Collect the eluent in fractions as the product peak emerges from the detector. Automated fraction collectors are ideal for this purpose.

  • Purity Analysis and Solvent Evaporation:

    • Analyze small aliquots of the collected fractions using analytical HPLC to identify the purest fractions containing your target compound.

    • Pool the pure fractions.

    • Remove the solvent using a rotary evaporator or a lyophilizer to obtain the purified solid product.

References

Technical Support Center: Improving Regioselectivity in N7-Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of N7-nucleosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during their experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the synthesis of N7-nucleosides, particularly when aiming for high regioselectivity.

Issue 1: Low Yield of the Desired N7-Isomer and/or a Mixture of N7/N9-Isomers

Low yields of the N7-isomer and the formation of a mixture with the thermodynamically more stable N9-isomer are common challenges in purine (B94841) alkylation and glycosylation.[1][2] The N7-isomer is often the kinetically favored product, requiring carefully controlled reaction conditions to isolate.[2][3]

Possible Cause Suggested Solution
Thermodynamic Control Favors N9-Isomer: Prolonged reaction times or elevated temperatures can lead to the isomerization of the initially formed N7-product to the more stable N9-isomer.[1][2]- Optimize Reaction Time and Temperature: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to capture the kinetic N7-product at its maximum concentration before significant isomerization occurs. Reactions are often best performed at room temperature or below.[2] For instance, in the tert-butylation of 6-chloropurine (B14466), reacting at 50°C led to the rapid formation of the N7-isomer but also other isomers.[1]
Inappropriate Choice of Lewis Acid Catalyst: The type and amount of Lewis acid catalyst significantly influence the regioselectivity.- Select an Appropriate Lewis Acid: Tin(IV) chloride (SnCl₄) has been shown to be an effective catalyst for promoting N7-selectivity in the glycosylation and alkylation of purines.[1][2][4][5] Other Lewis acids like titanium tetrachloride (TiCl₄) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can also be used, but their effectiveness may vary depending on the substrate.[2][4] - Optimize Catalyst Loading: The amount of catalyst is crucial. For the tert-butylation of 6-chloropurine, 2.1 equivalents of SnCl₄ relative to the purine derivative yielded the best results.[1][2]
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway and the stability of intermediates, thereby affecting regioselectivity.[6]- Choose a Non-coordinating Solvent: Solvents like 1,2-dichloroethane (B1671644) (DCE) are often preferred for N7-selective reactions.[1] Acetonitrile (ACN) can also be used, but in some cases, it may favor the formation of the N9-isomer, especially at higher temperatures.[1][2]
Inefficient Silylation: Incomplete silylation of the purine nucleobase can lead to poor reactivity and a mixture of products.- Ensure Complete Silylation: Use a sufficient excess of a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture to ensure the formation of a clear solution, indicating complete silylation before adding the catalyst and electrophile.[1][2] The reaction may not proceed if the silylation step is omitted.[2]
Steric Hindrance at the N9 Position: Bulky substituents on the purine ring or the electrophile can influence the accessibility of the N7 and N9 positions.- Utilize Steric Shielding: In some cases, bulky substituents at the C6 position of the purine can sterically hinder the N9 position, favoring attack at the N7 position.[7][8][9][10]

Issue 2: Difficulty in Separating N7 and N9-Isomers

The similar physicochemical properties of N7 and N9-isomers can make their separation by chromatography challenging.

Possible Cause Suggested Solution
Co-elution during Chromatography: The isomers may have very similar retention times on standard silica (B1680970) gel columns.- Optimize Chromatographic Conditions: Employ high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., reversed-phase or normal-phase) and a carefully optimized mobile phase. - Utilize Preparative TLC: For small-scale separations, preparative thin-layer chromatography can be an effective tool.
Inability to Distinguish Isomers by Standard Spectroscopic Methods: ¹H NMR spectra of the isomers can be very similar.- Employ Advanced NMR Techniques: Use 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) to unambiguously determine the site of substitution.[2] A key diagnostic feature in ¹³C NMR is the chemical shift difference between C5 and C8 carbons (Δδ), which is typically larger for N7-isomers compared to N9-isomers.[2]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between kinetic and thermodynamic control in N7-nucleoside synthesis?

A1: In the context of N7-nucleoside synthesis, the N7-isomer is often the kinetically controlled product, meaning it is formed faster but is less stable. The N9-isomer is typically the thermodynamically controlled product, which is more stable and will be the predominant product if the reaction is allowed to reach equilibrium, often at higher temperatures or longer reaction times.[1][2][6] To favor the N7-isomer, reactions should be run under conditions that favor kinetic control, such as lower temperatures and shorter reaction times.[2]

Q2: How does the substituent at the C6 position of the purine ring affect N7-selectivity?

A2: The substituent at the C6 position plays a significant role in directing the regioselectivity of the reaction.[2] Electron-withdrawing groups, such as chlorine, can enhance the reactivity of the purine ring and influence the electronic distribution, which can favor N7-alkylation or glycosylation.[1][4] Furthermore, bulky substituents at C6 can sterically hinder the N9 position, thereby promoting substitution at the less hindered N7 position.[7][8][9][10]

Q3: Can protecting groups be used to improve N7-selectivity?

A3: Yes, protecting groups can be strategically employed to block the N9 position, forcing the reaction to occur at the N7 position. However, this often involves a multi-step synthesis including protection and deprotection steps, which can be laborious.[1] Direct alkylation methods that do not require protecting groups are often sought for their efficiency.[1][2]

Q4: What is the Vorbrüggen method and why is it commonly used for nucleoside synthesis?

A4: The Vorbrüggen method is a widely used procedure for the synthesis of nucleosides that involves the reaction of a silylated nucleobase with an electrophile (such as a protected sugar halide or acetate) in the presence of a Lewis acid catalyst.[1][4][11] Silylating the nucleobase increases its solubility in organic solvents and enhances its nucleophilicity. While this method traditionally favors the formation of the thermodynamically stable N9-isomer, recent studies have shown that by carefully selecting the reaction conditions (catalyst, solvent, temperature), it can be adapted to favor the formation of the kinetic N7-isomer.[1][2][4]

Experimental Protocols

Key Experiment: N7-Selective tert-Butylation of 6-Chloropurine [1][2]

This protocol describes a method for the direct and regioselective synthesis of 7-(tert-butyl)-6-chloro-7H-purine under kinetically controlled conditions.

Materials:

  • 6-Chloropurine

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Tin(IV) chloride (SnCl₄)

  • tert-Butyl bromide

  • Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a suspension of 6-chloropurine (1.0 eq) in anhydrous DCE, add BSA (1.5 eq) under an argon atmosphere.

  • Heat the mixture at 76-80 °C for 30 minutes until a clear solution is obtained. This indicates the complete silylation of the purine.

  • Cool the reaction mixture in an ice bath.

  • Slowly add SnCl₄ (2.1 eq) to the cooled solution.

  • Remove the ice bath and stir the mixture at room temperature for 10 minutes.

  • Add tert-butyl bromide (3.0 eq) and continue stirring at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 19 hours.

  • Upon completion, quench the reaction and work up to isolate the product.

  • Purify the crude product by column chromatography to obtain the desired N7-isomer.

Quantitative Data Summary

The following table summarizes the effect of various reaction parameters on the regioselectivity of the tert-butylation of 6-chloropurine.

Table 1: Influence of Reaction Conditions on N7/N9 Selectivity

Parameter Condition N7:N9 Ratio Yield of N7-Isomer (%) Reference
Catalyst SnCl₄ (2.1 eq)Highly selective75[1][2]
TiCl₄Lower selectivityNot reported[2]
TMSOTfLower selectivityNot reported[2]
Solvent DCEHigh N7-selectivity75[1]
ACNFavors N9 at 80°CPredominantly N9[1][2]
Temperature Room TemperatureKinetic control (N7)75[1]
80 °C (in ACN)Thermodynamic control (N9)Predominantly N9[1][2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis silylation Silylation of Purine (e.g., with BSA) cooling Cooling (Ice Bath) silylation->cooling catalyst_add Addition of Lewis Acid (e.g., SnCl4) cooling->catalyst_add electrophile_add Addition of Electrophile (e.g., Alkyl Halide) catalyst_add->electrophile_add stirring Stirring at Room Temperature (Kinetic Control) electrophile_add->stirring workup Quenching & Workup stirring->workup purification Purification (Column Chromatography) workup->purification analysis Isomer Characterization (NMR, MS) purification->analysis

Caption: Workflow for the N7-selective synthesis of nucleosides.

troubleshooting_logic cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low N7-Selectivity temp High Temperature? start->temp time Long Reaction Time? start->time catalyst Suboptimal Catalyst/Loading? start->catalyst solvent Inappropriate Solvent? start->solvent lower_temp Lower Temperature temp->lower_temp shorter_time Reduce Reaction Time time->shorter_time optimize_catalyst Use SnCl4, Optimize Loading catalyst->optimize_catalyst change_solvent Use Non-coordinating Solvent (DCE) solvent->change_solvent

Caption: Troubleshooting logic for low N7-regioselectivity.

References

Validation & Comparative

A Comparative Analysis of 2,6-Dichloropurine Riboside and 6-Chloropurine Riboside Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two purine (B94841) nucleoside analogs: 2,6-dichloropurine (B15474) riboside and 6-chloropurine (B14466) riboside. Both compounds are recognized for their potential as anticancer and antiviral agents, primarily functioning as antimetabolites that interfere with nucleic acid synthesis and induce apoptosis. This document synthesizes available experimental data to offer an objective comparison of their performance, outlines relevant experimental methodologies, and visualizes key cellular pathways.

At a Glance: Key Differences in Activity

While both 2,6-dichloropurine riboside and 6-chloropurine riboside are precursors in the synthesis of various bioactive nucleoside analogs, their distinct chemical structures—the presence of a second chlorine atom at the 2-position in this compound—can influence their reactivity and biological efficacy. Direct comparative studies providing quantitative data such as IC50 values from the same experimental setup are limited in the public domain. However, based on the broader understanding of purine analog chemistry, the additional chloro group in this compound can offer an additional site for chemical modification, potentially leading to derivatives with altered activity profiles.

As a class of compounds, purine nucleoside analogs are known to exert their cytotoxic effects through several mechanisms, including the inhibition of DNA synthesis and the induction of programmed cell death (apoptosis).[1]

Quantitative Data Summary

CompoundCell LineAssay TypeActivity Metric (e.g., IC50, GI50)Reference
This compound Data not availableData not availableData not available
6-Chloropurine Riboside Data not availableData not availableData not available

Note: This table is illustrative. Specific quantitative data from direct comparative studies is needed for a complete analysis.

Mechanism of Action: A Shared Pathway

The primary mechanism of action for purine nucleoside analogs like this compound and 6-chloropurine riboside involves their intracellular conversion to triphosphate derivatives. These triphosphates can then interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[1]

General Signaling Pathway for Purine Nucleoside Analogs

The following diagram illustrates the generalized mechanism of action for this class of compounds.

PurineAnalogPathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Purine_Analog Purine Nucleoside Analog (e.g., this compound, 6-Chloropurine Riboside) Transport Nucleoside Transporters Purine_Analog->Transport Uptake Phosphorylation1 Nucleoside Kinase Phosphorylation2 Nucleotide Kinases Phosphorylation1->Phosphorylation2 Triphosphate Analog Triphosphate Phosphorylation2->Triphosphate DNA_Polymerase DNA Polymerase Triphosphate->DNA_Polymerase RNA_Polymerase RNA Polymerase Triphosphate->RNA_Polymerase Apoptosis Induction of Apoptosis DNA_Inhibition Inhibition of DNA Synthesis DNA_Polymerase->DNA_Inhibition RNA_Inhibition Inhibition of RNA Synthesis RNA_Polymerase->RNA_Inhibition DNA_Inhibition->Apoptosis RNA_Inhibition->Apoptosis

Caption: Generalized mechanism of purine nucleoside analogs.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound and 6-chloropurine riboside typically involves in vitro cell-based assays. The following are detailed methodologies for common experiments.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound and 6-chloropurine riboside in cell culture medium. Replace the existing medium with the medium containing the compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway.

  • Cell Seeding and Treatment: Seed and treat cells with the compounds in a white-walled 96-well plate as described for the MTT assay.

  • Reagent Addition: After the incubation period, add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 1-2 hours to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Experimental Workflow for Cytotoxicity and Apoptosis Assays

The following diagram outlines a typical workflow for evaluating the cytotoxic and apoptotic effects of these compounds.

ExperimentalWorkflow cluster_setup Experiment Setup cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Cancer Cell Line) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Serial Dilutions) Treatment Treat Cells with Compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate (e.g., 24-72h) Treatment->Incubation MTT_Assay MTT Assay (Viability) Incubation->MTT_Assay Caspase_Assay Caspase-Glo Assay (Apoptosis) Incubation->Caspase_Assay Data_Acquisition Readout (Absorbance/Luminescence) MTT_Assay->Data_Acquisition Caspase_Assay->Data_Acquisition IC50_Calc IC50 Calculation & Statistical Analysis Data_Acquisition->IC50_Calc

Caption: Workflow for in vitro activity assessment.

Conclusion

Both this compound and 6-chloropurine riboside are important purine nucleoside analogs with established roles as precursors in the development of therapeutic agents. Their primary mechanism of action is consistent with other antimetabolites in this class, involving the disruption of nucleic acid synthesis and the induction of apoptosis. While a direct, quantitative comparison of their potency from a single study is not currently available, the presence of an additional chlorine atom on this compound provides a rationale for potential differences in activity and offers further opportunities for synthetic derivatization. Further head-to-head studies are warranted to fully elucidate the comparative activity of these two compounds.

References

Comparative Analysis of Synthesis Routes for 2,6-Dichloropurine Riboside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates like 2,6-dichloropurine (B15474) riboside is of paramount importance. This nucleoside analog serves as a crucial building block for various antiviral and antitumor agents.[1] This guide provides a comparative analysis of two primary synthetic routes to 2,6-dichloropurine riboside: direct glycosylation of 2,6-dichloropurine and diazotization of 2-amino-6-chloropurine (B14584) riboside derivatives.

Comparison of Synthesis Routes

The two primary methods for synthesizing this compound are the direct glycosylation of 2,6-dichloropurine and the diazotization of a corresponding amino-purine precursor. The glycosylation route, particularly the Vorbrüggen method, is a convergent strategy where the purine (B94841) base and the ribose moiety are coupled. In contrast, the diazotization route is a linear approach that modifies an existing amino-purine nucleoside.

ParameterGlycosylation RouteDiazotization Route
Starting Materials 2,6-Dichloropurine, 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose2-Amino-6-chloropurine, Ribose (for initial nucleoside synthesis), or pre-formed 2-amino-6-chloropurine riboside
Key Steps 1. Glycosylation (e.g., Vorbrüggen reaction) 2. Deprotection (deacetylation)1. (Optional: Synthesis of 2-amino-6-chloropurine riboside) 2. Protection of ribose hydroxyl groups (acetylation) 3. Diazotization 4. Deprotection (deacetylation)
Reaction Conditions Glycosylation: Lewis acid catalyst (e.g., TMSOTf), silylating agent (e.g., BSA), acetonitrile (B52724), elevated temperature. Deprotection: Methanolic ammonia (B1221849) or HCl in methanol (B129727) followed by base.[1][2]Diazotization: Sodium nitrite (B80452) in concentrated HCl at low temperature, or non-aqueous conditions with TMS-Cl and an organic nitrite.[1][3]
Intermediate Yield ~95% for the protected nucleoside.[4]~85% for the protected this compound via non-aqueous diazotization.[3]
Overall Yield 46.6% to 79%.[2]43% to 50%.[1]
Product Purity Typically high, with purities of 95% or greater being commercially available.[5]Not explicitly stated in all sources, but the final product requires purification.
Advantages High overall yield, shorter route, readily available starting materials.Utilizes a common and well-established transformation.
Disadvantages Requires careful control of glycosylation conditions to ensure regioselectivity (N9 vs. N7).[6]Can involve multiple protection/deprotection steps, potentially lower overall yield.

Experimental Protocols

Route 1: Glycosylation of 2,6-Dichloropurine

This route involves the direct coupling of 2,6-dichloropurine with a protected ribose derivative, followed by the removal of the protecting groups. The Vorbrüggen glycosylation is a commonly employed method for the key coupling step.

Step 1: Synthesis of 9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-2,6-dichloro-9H-purine [4]

  • To a stirred suspension of 2,6-dichloropurine (4.02 g, 21.2 mmol) in dry acetonitrile (50 mL), add N,O-Bis(trimethylsilyl)acetamide (BSA) (5.60 mL, 22.7 mmol).

  • Heat the mixture at 40 °C for 30 minutes until a clear solution is obtained.

  • To this solution, add a solution of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (6.77 g, 21.3 mmol) in dry acetonitrile (35 mL).

  • Add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.80 mL, 4.4 mmol) to the reaction mixture.

  • Stir the reaction at 70 °C for 4 hours.

  • After cooling to room temperature, pour the mixture into a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Extract the aqueous layer with dichloromethane (B109758) (3 x 100 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (3 x 25 mL) and water (1 x 25 mL), and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the product as a slightly yellow powder (8.95 g, 95% yield). The product can be further purified by crystallization from ethanol.

Step 2: Deprotection to this compound [1][2]

  • Dissolve the protected nucleoside from Step 1 in methanol.

  • Add concentrated hydrochloric acid dropwise at 0-5 °C and stir until the reaction is complete (monitored by TLC).

  • Adjust the pH to 6.5-7.5 with a solid base such as sodium bicarbonate or sodium hydroxide.

  • Filter the mixture under reduced pressure and concentrate the filtrate to dryness to obtain the crude this compound.

  • Recrystallize the crude product from isopropanol (B130326) to obtain the purified product.

Route 2: Diazotization of 2-Amino-6-chloropurine Riboside

This route involves the conversion of the 2-amino group of a pre-formed 2-amino-6-chloropurine nucleoside to a chloro group via a diazonium salt intermediate. A non-aqueous method for the diazotization of the protected nucleoside is presented here for a higher yield.

Step 1: Synthesis of 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-2,6-dichloropurine [3]

  • To a solution of 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-2-amino-6-chloropurine (1 mmol) in dichloromethane, add trimethylsilyl chloride (TMS-Cl) and benzyltriethylammonium nitrite (BTEA-NO2).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction mixture can be worked up by washing with water and drying the organic layer.

  • Evaporation of the solvent yields the crystalline product in approximately 85% yield without the need for column chromatography.

Step 2: Deprotection to this compound [1]

  • Dissolve the protected this compound from the previous step in a saturated solution of ammonia in methanol.

  • Stir the solution at room temperature until the deacetylation is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the residue by chromatography to obtain this compound.

Visualizing the Synthesis Pathways

Glycosylation_Route cluster_step1 Step 1: Glycosylation cluster_step2 Step 2: Deprotection DCP 2,6-Dichloropurine Glycosylation Vorbrüggen Glycosylation (TMSOTf, BSA, MeCN, 70°C) DCP->Glycosylation TAR 1,2,3,5-Tetra-O-acetyl- β-D-ribofuranose TAR->Glycosylation Protected_Product 9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl) -2,6-dichloro-9H-purine (Yield: ~95%) Glycosylation->Protected_Product Intermediate Deprotection Deacetylation (HCl/MeOH then Base, or NH3/MeOH) Protected_Product->Deprotection Final_Product This compound (Overall Yield: 47-79%) Deprotection->Final_Product

Caption: Glycosylation Synthesis Route for this compound.

Diazotization_Route cluster_step1 Step 1: Protection cluster_step2 Step 2: Diazotization cluster_step3 Step 3: Deprotection ACPR 2-Amino-6-chloropurine Riboside Protection Acetylation ACPR->Protection Protected_ACPR 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl) -2-amino-6-chloropurine Protection->Protected_ACPR Diazotization Nonaqueous Diazotization (TMS-Cl, BTEA-NO2, DCM) Protected_ACPR->Diazotization Protected_Product 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl) -2,6-dichloro-9H-purine (Yield: ~85%) Diazotization->Protected_Product Intermediate Deprotection Deacetylation (NH3/MeOH) Protected_Product->Deprotection Final_Product This compound (Overall Yield: 43-50%) Deprotection->Final_Product

Caption: Diazotization Synthesis Route for this compound.

References

A Comparative Guide to the In Vitro Antiproliferative Activity of 2,6-Dichloropurine Riboside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antiproliferative activity of 2,6-Dichloropurine riboside against other established purine (B94841) nucleoside analogs, Fludarabine and Cladribine. The information presented is supported by experimental data from various studies to aid in research and drug development decisions.

Comparative Analysis of Antiproliferative Activity

The antiproliferative effects of this compound and its analogs, along with the comparator drugs Fludarabine and Cladribine, have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological processes, such as cell proliferation. A lower IC50 value indicates greater potency.

The following table summarizes the IC50 values for these compounds in different cancer cell lines as reported in various studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.

CompoundCell LineCancer TypeIC50 (µM)
This compound derivative MCF-7Breast Cancersingle-digit µM
HCT-116Colon Cancersingle-digit µM
A-375Melanomasingle-digit µM
G-361Melanomasingle-digit µM
Fludarabine Huh7Liver Cancer28.4 ± 19.2
HCT116Colon Cancer8.0 ± 3.4
MCF7Breast Cancer15.2 ± 0.1
Cladribine Huh7Liver Cancer0.9 ± 0.7
HCT116Colon Cancer<0.1
MCF7Breast Cancer2.4 ± 2.4
Novel 6,9-disubstituted purine analog (Compound 12) Huh7Liver Cancer0.08
Novel 6,9-disubstituted purine analog (Compound 22) Huh7Liver Cancer0.13
Novel 6,9-disubstituted purine analog (Compound 25) HepG2Liver Cancer<0.1

Note: The IC50 values for the this compound derivative are described as being in the single-digit micromolar range[1]. The IC50 values for Fludarabine and Cladribine in Huh7, HCT116, and MCF7 cells are from a comparative study on novel purine analogues[2]. The IC50 values for the novel 6,9-disubstituted purine analogs are from a study comparing them to standard chemotherapeutic agents, including Fludarabine and Cladribine[3].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key in vitro assays used to assess antiproliferative activity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compounds (e.g., this compound, Fludarabine, Cladribine) and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Colony Formation Assay for Clonogenic Survival

The colony formation assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. A colony is defined as consisting of at least 50 cells. This assay determines the long-term effects of a compound on cell proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Trypsin-EDTA

  • 6-well plates

  • Crystal Violet staining solution (0.5% in methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration.

  • Incubation: Remove the compound-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 7-14 days, allowing colonies to form.

  • Colony Fixation and Staining: Wash the colonies with PBS, fix them with methanol (B129727) for 15 minutes, and then stain with Crystal Violet solution for 15 minutes.

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (containing ≥50 cells) in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the control group.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Validating Antiproliferative Activity cluster_assays In Vitro Assays MTT MTT Assay Analysis Data Analysis (IC50 Determination) MTT->Analysis Colony Colony Formation Assay Colony->Analysis Start Cancer Cell Line Culture Treatment Treatment with This compound & Alternatives Start->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation Incubation->MTT Incubation->Colony Comparison Comparative Analysis of Antiproliferative Activity Analysis->Comparison

Caption: Experimental workflow for in vitro validation.

Signaling Pathway

Purine analogs like this compound exert their antiproliferative effects primarily through the induction of apoptosis, often initiated via the mitochondrial pathway.[4][5][6][7][8]

signaling_pathway Proposed Apoptotic Pathway of this compound cluster_cell Cancer Cell DCPR This compound DNA_damage DNA Damage & Inhibition of DNA Synthesis DCPR->DNA_damage Inhibits DNA polymerase and ribonucleotide reductase Mitochondrion Mitochondrion DNA_damage->Mitochondrion Stress Signal Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway.

References

Probing the Chloro-Environment in 2,6-Dichloropurine Ribonucleoside: A Comparative Guide to 35Cl NQR Spectroscopy and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 35Cl Nuclear Quadrupole Resonance (NQR) spectroscopy for the characterization of 2,6-dichloropurine (B15474) ribonucleoside, a key precursor in the synthesis of antiviral and anticancer therapeutics. The performance of 35Cl NQR is objectively compared with alternative analytical methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific research needs.

Executive Summary

Understanding the electronic environment of the chlorine atoms in 2,6-dichloropurine ribonucleoside is crucial for predicting its reactivity and optimizing the synthesis of its derivatives. 35Cl NQR spectroscopy offers a direct and sensitive probe of the carbon-chlorine (C-Cl) bonds, providing unique insights into the local electronic structure. This guide compares the application of 35Cl NQR with solid-state Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the analysis of this important molecule. While 35Cl NQR excels in discerning subtle differences in the electronic environments of the two chlorine atoms, techniques like solid-state NMR provide complementary information on the overall molecular structure, and HPLC-MS is invaluable for separation and identification in complex mixtures.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for characterizing 2,6-dichloropurine ribonucleoside depends on the specific information required. 35Cl NQR spectroscopy, solid-state NMR, and HPLC-MS each offer distinct advantages and limitations.

Analytical TechniquePrincipleInformation ObtainedAdvantagesLimitations
35Cl NQR Spectroscopy Measures the transition frequencies of the 35Cl nucleus between its quadrupole energy levels in the absence of an external magnetic field. These frequencies are highly sensitive to the electric field gradient (EFG) at the nucleus.35Cl NQR frequencies (νQ), asymmetry parameters (η), and C-Cl bond character. Provides information on the electronic distribution around the chlorine atoms.Highly sensitive to the local electronic environment of the chlorine atoms. Can distinguish between chemically non-equivalent chlorine sites. Does not require an external magnet.Only applicable to solid-state samples. Provides limited information about the overall molecular structure.
Solid-State 35Cl NMR Spectroscopy Measures the interaction of the 35Cl nucleus with an external magnetic field, modulated by the quadrupolar interaction and chemical shielding.Quadrupolar coupling constants (CQ), asymmetry parameters (ηQ), and isotropic chemical shifts (δiso). Provides information on both the local electronic environment and the chemical environment of the chlorine atoms.Provides more comprehensive information than NQR, including chemical shift data. Can distinguish between chemically and crystallographically different chlorine sites.[1]Requires a high-field magnet. Spectra can be broad and complex, often requiring advanced techniques like magic-angle spinning (MAS).
HPLC-Mass Spectrometry (HPLC-MS) Separates the compound from a mixture using liquid chromatography, followed by ionization and mass-to-charge ratio analysis.Retention time, molecular weight, and fragmentation pattern.Excellent for separation, identification, and quantification of the compound in complex mixtures. High sensitivity.Provides limited information about the electronic structure of the C-Cl bonds. Fragmentation may not always provide unambiguous structural information.

Quantitative Data Presentation

The following table summarizes the experimental data obtained from the 35Cl NQR analysis of a derivative of 2,6-dichloropurine ribonucleoside, 2,6-dichloro-9β-(2S,3S,5S-tri-O-acetyl-D-ribofuranosyl)purine, at 77 K.[2] This is compared with typical data that would be expected from solid-state 35Cl NMR and the type of data generated by Mass Spectrometry for the parent compound, 2,6-dichloropurine.

Parameter35Cl NQR Spectroscopy[2]Solid-State 35Cl NMR (Expected)Mass Spectrometry (of 2,6-Dichloropurine)[3]
Chlorine Site Cl-2 Cl-6 Cl-2 & Cl-6
NQR Frequency (νQ) Lower than Cl-6Higher than Cl-2N/A
Asymmetry Parameter (η) 0.1940.191ηQ would be determined
Double Bond Character (ρπ) 0.1280.127N/A
Quadrupolar Coupling Constant (CQ) N/AN/AExpected to be distinct for Cl-2 and Cl-6
Isotropic Chemical Shift (δiso) N/AN/AExpected to be distinct for Cl-2 and Cl-6
Molecular Ion (m/z) N/AN/AN/A
Key Fragments (m/z) N/AN/AN/A

Signaling Pathway and Mechanism of Action

2,6-disubstituted purines, structurally related to 2,6-dichloropurine ribonucleoside, have been identified as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis.[4][5] Inhibition of Aurora kinases disrupts multiple stages of cell division, leading to mitotic arrest and apoptosis, making them attractive targets for anticancer drug development. A notable example is reversine, a 2,6-disubstituted purine (B94841) that acts as an ATP-competitive inhibitor of Aurora kinases.[5]

G cluster_0 Cell Cycle Progression cluster_1 Aurora Kinase Activity cluster_2 Cellular Outcomes G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis AuroraA Aurora A Kinase AuroraB Aurora B Kinase Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly Mitotic_Arrest Mitotic Arrest Chromosome_Segregation Chromosome Segregation AuroraB->Chromosome_Segregation Cytokinesis Cytokinesis AuroraB->Cytokinesis Centrosome_Maturation->Mitotic_Arrest Spindle_Assembly->Mitotic_Arrest Apoptosis Apoptosis Chromosome_Segregation->Apoptosis Polyploidy Polyploidy Cytokinesis->Polyploidy 2_6_Dichloropurine_Ribonucleoside_Analog 2,6-Disubstituted Purine (e.g., Reversine) 2_6_Dichloropurine_Ribonucleoside_Analog->AuroraA Inhibits 2_6_Dichloropurine_Ribonucleoside_Analog->AuroraB Inhibits

Caption: Inhibition of Aurora Kinases by 2,6-Disubstituted Purines.

Experimental Protocols

35Cl NQR Spectroscopy

Objective: To determine the 35Cl NQR frequencies and asymmetry parameters of the two chlorine atoms in 2,6-dichloro-9β-(2S,3S,5S-tri-O-acetyl-D-ribofuranosyl)purine.

Methodology: [2]

  • A polycrystalline sample of the compound is synthesized and recrystallized.

  • The sample is placed in a sample coil of a pulsed Fourier-transform (FT) NQR spectrometer.

  • Measurements are carried out at 77 K (liquid nitrogen temperature).

  • A spin-echo mapping spectroscopy method is used to record the broad NQR spectra.

  • To achieve a satisfactory signal-to-noise ratio, approximately 1000 accumulations of the spin-echo signal are recorded with a recycle time of 150 ms.

  • The asymmetry parameter (η) of the electric field gradient tensor is determined using a two-dimensional nutation spin-echo NQR spectroscopy method.

Solid-State 35Cl NMR Spectroscopy (Representative Protocol)

Objective: To obtain the 35Cl quadrupolar coupling constant and chemical shift tensor parameters.

Methodology:

  • A powdered sample of 2,6-dichloropurine ribonucleoside is packed into a zirconia rotor (e.g., 4 mm diameter).

  • The rotor is placed in a solid-state NMR probe.

  • Spectra are acquired on a high-field solid-state NMR spectrometer (e.g., 14.1 T or higher).

  • Magic-angle spinning (MAS) is applied at a moderate spinning speed (e.g., 10-15 kHz) to average anisotropic interactions.

  • A WURST-QCPMG (Wideband, Uniform Rate, and Smooth Truncation Quadrupolar Carr-Purcell-Meiboom-Gill) pulse sequence can be used to acquire the broad 35Cl NMR spectra.

  • The spectra are processed, and the quadrupolar and chemical shift parameters are extracted by spectral simulation.

HPLC-MS Analysis (Representative Protocol)

Objective: To separate and identify 2,6-dichloropurine ribonucleoside and determine its molecular weight and fragmentation pattern.

Methodology:

  • A solution of 2,6-dichloropurine ribonucleoside is prepared in a suitable solvent (e.g., methanol/water mixture).

  • The sample is injected into an HPLC system equipped with a C18 reversed-phase column.

  • A gradient elution is performed using a mobile phase consisting of two solvents (e.g., A: water with 0.1% formic acid; B: acetonitrile (B52724) with 0.1% formic acid).

  • The eluent from the HPLC is directed to the electrospray ionization (ESI) source of a mass spectrometer.

  • Mass spectra are acquired in positive ion mode over a suitable m/z range.

  • Tandem mass spectrometry (MS/MS) is performed on the molecular ion to obtain fragmentation data for structural elucidation.

Logical Workflow for Analysis

The selection and application of these analytical techniques can be approached in a logical sequence to gain a comprehensive understanding of 2,6-dichloropurine ribonucleoside.

G cluster_0 Primary Analysis cluster_1 In-depth Characterization cluster_2 Data Integration & Interpretation Start Start: Characterization of 2,6-Dichloropurine Ribonucleoside Purity_ID Purity Assessment & Identification Start->Purity_ID HPLC_MS HPLC-MS Purity_ID->HPLC_MS Electronic_Structure Detailed Electronic Structure of C-Cl Bonds NQR 35Cl NQR Spectroscopy Electronic_Structure->NQR For high sensitivity to local electronic environment Overall_Structure Overall Molecular Structure & Conformation ssNMR Solid-State 35Cl NMR Overall_Structure->ssNMR For comprehensive structural information HPLC_MS->Electronic_Structure Proceed if pure HPLC_MS->Overall_Structure Proceed if pure Final_Analysis Correlate Reactivity with Spectroscopic Parameters NQR->Final_Analysis ssNMR->Final_Analysis

Caption: Logical workflow for the analysis of 2,6-dichloropurine ribonucleoside.

Conclusion

35Cl NQR spectroscopy stands out as a powerful technique for the detailed investigation of the electronic environment of chlorine atoms in 2,6-dichloropurine ribonucleoside. Its high sensitivity to the electric field gradient makes it uniquely suited for distinguishing the reactivity of the two chlorine atoms in the purine ring. For a more comprehensive structural analysis, solid-state 35Cl NMR provides complementary data, including chemical shifts. When dealing with sample purity and identification in complex matrices, HPLC-MS is the method of choice. The synergistic use of these techniques, guided by a logical workflow, can provide a complete picture of the physicochemical properties of 2,6-dichloropurine ribonucleoside, thereby accelerating the development of novel therapeutics.

References

Comparative Reactivity of C2 and C6 Chlorine Atoms in Dichloropurine Riboside: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Introduction

2,6-Dichloropurine (B15474) riboside is a critical starting material in the synthesis of a wide array of biologically active nucleoside analogues, including potential antiviral and anticancer agents. The differential reactivity of the chlorine atoms at the C2 and C6 positions of the purine (B94841) ring is a key factor in devising synthetic strategies. This guide provides a comprehensive comparison of the reactivity of these two positions, supported by experimental data and detailed protocols, to aid researchers in the strategic design of novel purine derivatives.

Theoretical Basis for Reactivity Difference

The generally accepted higher reactivity of the C6 chlorine atom compared to the C2 chlorine atom in nucleophilic aromatic substitution (SNAr) reactions is well-established.[1] This phenomenon can be attributed to the greater electron deficiency at the C6 position. The nitrogen atoms in the purine ring exert a significant influence on the electronic distribution. The C6 position is flanked by one nitrogen atom (N1), while the C2 position is situated between two nitrogen atoms (N1 and N3). This proximity to two electronegative nitrogen atoms leads to a more pronounced electron-withdrawing effect at C2, which, contrary to initial intuition, results in a lower reactivity towards nucleophilic attack.

Experimental evidence from ³⁵Cl Nuclear Quadrupole Resonance (NQR) spectroscopy on 2,6-dichloropurine ribonucleoside corroborates this chemical non-equivalence.[2] The differing NQR frequencies for the chlorine atoms at the C2 and C6 positions provide a physical basis for their distinct chemical environments and, consequently, their different reactivities.[2]

Comparative Reactivity in Nucleophilic Aromatic Substitution

The primary mode of functionalization for 2,6-dichloropurine riboside is through nucleophilic aromatic substitution (SNAr). Experimental evidence consistently demonstrates that the C6 position is significantly more susceptible to nucleophilic attack than the C2 position. This allows for a sequential and regioselective functionalization strategy, which is a cornerstone of purine chemistry.

Quantitative Comparison of Reactivity
PositionNucleophileReaction ConditionsYield (%)Reference
C6 CyclohexylamineEtOH, Et₃N, Microwave, 90°C, 1.5 h65[3]
C6 MethylcyclohexylamineEtOH, Et₃N, Microwave, 90°C, 1.5 hHigher than C6 with cyclohexylamine[3]
C6 Various AminesWater, Microwave, 10 minGood to High[4][5]
C2 (on 6-substituted purine)AnilineN-methyl-2-pyrrolidone, 150°C, 14 h70-74[3]

Experimental Protocols

The following protocols provide detailed methodologies for the selective substitution at the C6 and C2 positions of the dichloropurine riboside scaffold.

Protocol 1: Selective Nucleophilic Substitution at the C6 Position

This protocol describes a typical procedure for the selective amination of 2,6-dichloropurine at the C6 position using microwave-assisted synthesis.

Materials:

Procedure:

  • To a solution of 2,6-dichloropurine (1.0 equivalent) in ethanol, add the desired amine (1.1 equivalents) and triethylamine (1.1 equivalents).[3]

  • Irradiate the reaction mixture in a microwave reactor at 90°C for 1.5 hours.[3]

  • Upon completion, cool the reaction mixture, which should result in the precipitation of the product.[3]

  • Filter the white precipitate and wash with cold ethanol.[3]

  • Purify the crude product by silica gel chromatography to yield the 2-chloro-N⁶-substituted-purine.[3]

Protocol 2: Nucleophilic Substitution at the C2 Position

This protocol outlines a general procedure for the substitution at the C2 position, which typically requires more forcing conditions after the C6 position has been functionalized.

Materials:

  • 2-Chloro-N⁶-substituted-purine (product from Protocol 1)

  • Aniline (or other nucleophile)

  • N-methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for purification

Procedure:

  • Dissolve the 2-chloro-N⁶-substituted-purine (1.0 equivalent) in N-methyl-2-pyrrolidone.[3]

  • Add the desired nucleophile (e.g., aniline, 3.0 equivalents).[3]

  • Heat the reaction mixture at 150°C for 14 hours.[3]

  • After cooling, add ice-water to the reaction mixture and extract with ethyl acetate.[3]

  • Wash the combined organic layers with ice-water and brine, then dry over anhydrous magnesium sulfate.[3]

  • Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to obtain the 2,6-disubstituted purine derivative.[3]

Visualizing the Synthetic Strategy

The logical workflow for the sequential functionalization of this compound is depicted below.

G A This compound B Nucleophilic Attack at C6 A->B Milder Conditions C 2-Chloro-6-substituted Purine Riboside B->C D Nucleophilic Attack at C2 C->D Harsher Conditions E 2,6-Disubstituted Purine Riboside D->E

Caption: Sequential substitution of this compound.

The following diagram illustrates the general signaling pathway of a synthesized purine derivative, highlighting its potential as a kinase inhibitor.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Signal Transduction Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Purine_Derivative Synthesized Purine Derivative Purine_Derivative->Kinase_Cascade Inhibition Cell_Cycle_Progression Cell Cycle Progression Transcription_Factor->Cell_Cycle_Progression

Caption: Potential mechanism of action for a purine derivative.

Conclusion

The differential reactivity of the C2 and C6 chlorine atoms in this compound provides a robust platform for the regioselective synthesis of diverse purine nucleoside analogues. The greater electrophilicity of the C6 position allows for its preferential substitution under milder conditions, while the less reactive C2 position can be functionalized subsequently under more forcing conditions. This established reactivity profile, supported by the experimental data and protocols presented in this guide, offers a clear roadmap for researchers engaged in the design and development of novel purine-based therapeutics. The strategic exploitation of this reactivity difference is paramount to the efficient and controlled synthesis of target molecules with desired biological activities.

References

A Comparative Guide to the Biological Activity of 2,6-Dichloropurine Riboside and Other Purine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 2,6-Dichloropurine riboside against other well-established purine (B94841) analogs: Fludarabine, Cladribine (B1669150), and Pentostatin. The information presented is supported by experimental data to aid in research and drug development decisions.

Introduction to Purine Analogs

Purine analogs are a class of antimetabolites that mimic the structure of natural purines, such as adenine (B156593) and guanine.[1] These molecules can interfere with the synthesis of DNA and RNA, leading to the inhibition of cell proliferation and the induction of programmed cell death (apoptosis).[1] This mechanism of action makes them effective therapeutic agents, particularly in the treatment of hematological malignancies.[2] This guide will delve into the specific biological activities of this compound and compare it with Fludarabine, Cladribine, and Pentostatin, highlighting their mechanisms of action, effects on cellular processes, and cytotoxic profiles.

Mechanism of Action

The therapeutic efficacy of purine analogs stems from their ability to disrupt critical cellular processes. While they share a common theme of interfering with nucleic acid metabolism, their specific molecular targets and downstream effects can vary.

This compound: This purine analog acts as a precursor for the synthesis of other biologically active nucleosides.[3] Its primary mechanism is thought to involve its intracellular conversion into metabolites that can be incorporated into DNA and RNA, leading to the disruption of their synthesis and function. The presence of two chlorine atoms on the purine ring enhances its chemical reactivity, making it a versatile building block for the synthesis of other purine derivatives.[4]

Fludarabine: Fludarabine is a fluorinated purine nucleoside analog.[5] Following administration, it is converted to its active triphosphate form, F-ara-ATP.[5] F-ara-ATP primarily works by inhibiting DNA polymerase, an enzyme crucial for DNA replication and repair.[6] It can also be incorporated into both DNA and RNA, leading to chain termination and inhibition of transcription.[7]

Cladribine: Cladribine is a chlorinated deoxyadenosine (B7792050) analog.[8] A key feature of its structure is the presence of a chlorine atom at the 2-position of the purine ring, which makes it resistant to deamination by adenosine (B11128) deaminase (ADA).[8] Inside the cell, cladribine is phosphorylated to its active triphosphate form, which then gets incorporated into DNA, leading to DNA strand breaks and subsequent apoptosis.[9]

Pentostatin: Also known as 2'-deoxycoformycin, Pentostatin is a potent inhibitor of the enzyme adenosine deaminase (ADA).[10] ADA is a key enzyme in the purine salvage pathway, responsible for the deamination of adenosine and deoxyadenosine.[10] By inhibiting ADA, Pentostatin leads to the accumulation of intracellular deoxyadenosine and its triphosphate metabolite, dATP, which is toxic to lymphocytes.[10]

Comparative Biological Activity

The cytotoxic effects of these purine analogs have been evaluated in various cancer cell lines. The following tables summarize their growth inhibitory potential, typically represented as GI50 values (the concentration required to inhibit cell growth by 50%).

Table 1: Comparative Cytotoxicity (GI50 in µM) of Purine Analogs in Leukemia Cell Lines

Cell LineThis compoundFludarabineCladribine
CCRF-CEM Data Not Available0.0450.018
HL-60(TB) Data Not Available0.0410.015
K-562 Data Not Available0.120.045
MOLT-4 Data Not Available0.020.012
RPMI-8226 Data Not Available0.280.02
SR Data Not Available0.0180.01

Table 2: Comparative Cytotoxicity (GI50 in µM) of Purine Analogs in Non-Small Cell Lung Cancer Cell Lines

Cell LineThis compoundFludarabineCladribine
A549/ATCC Data Not Available190.5
EKVX Data Not Available0.030.01
HOP-62 Data Not Available150.3
HOP-92 Data Not Available0.040.02
NCI-H226 Data Not Available180.6
NCI-H23 Data Not Available170.4
NCI-H322M Data Not Available160.35
NCI-H460 Data Not Available140.25
NCI-H522 Data Not Available0.050.015

Table 3: Comparative Cytotoxicity (GI50 in µM) of Purine Analogs in Colon Cancer Cell Lines

Cell LineThis compoundFludarabineCladribine
COLO 205 Data Not Available130.2
HCC-2998 Data Not Available110.15
HCT-116 Data Not Available120.18
HCT-15 Data Not Available100.12
HT29 Data Not Available140.25
KM12 Data Not Available90.1
SW-620 Data Not Available150.3

Table 4: Comparative Cytotoxicity (GI50 in µM) of Purine Analogs in CNS Cancer Cell Lines

Cell LineThis compoundFludarabineCladribine
SF-268 Data Not Available80.1
SF-295 Data Not Available70.08
SF-539 Data Not Available90.12
SNB-19 Data Not Available60.07
SNB-75 Data Not Available8.50.11
U251 Data Not Available7.50.09

Table 5: Comparative Cytotoxicity (GI50 in µM) of Purine Analogs in Melanoma Cell Lines

Cell LineThis compoundFludarabineCladribine
LOX IMVI Data Not Available0.030.01
MALME-3M Data Not Available100.15
M14 Data Not Available90.12
SK-MEL-2 Data Not Available110.2
SK-MEL-28 Data Not Available120.22
SK-MEL-5 Data Not Available80.1
UACC-257 Data Not Available70.09
UACC-62 Data Not Available60.08

Effects on Cell Cycle and Apoptosis

Purine analogs exert their cytotoxic effects by inducing cell cycle arrest and apoptosis.

  • This compound: While specific studies on the cell cycle effects of this compound are limited, its derivatives have been shown to induce G2/M cell cycle arrest and apoptosis.[11]

  • Fludarabine: Fludarabine has been shown to induce a G0/G1 cell cycle arrest in chronic lymphocytic leukemia (B-CLL) cells. This arrest is followed by the induction of apoptosis.

  • Cladribine: Cladribine is a potent inducer of apoptosis in various leukemia cell lines. It can trigger both caspase-dependent and -independent apoptotic pathways.

  • Pentostatin: By causing an accumulation of dATP, Pentostatin inhibits ribonucleotide reductase, leading to an S-phase cell cycle arrest and subsequent apoptosis.[9]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by these purine analogs.

Fludarabine_Pathway Fludarabine Fludarabine F_ara_A F-ara-A Fludarabine->F_ara_A Dephosphorylation F_ara_ATP F-ara-ATP (Active form) F_ara_A->F_ara_ATP Phosphorylation DNA_Polymerase DNA Polymerase F_ara_ATP->DNA_Polymerase Inhibition Ribonucleotide_Reductase Ribonucleotide Reductase F_ara_ATP->Ribonucleotide_Reductase Inhibition DNA_Synthesis DNA Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Disruption leads to

Fludarabine's Mechanism of Action.

Cladribine_Pathway Cladribine Cladribine Cladribine_TP Cladribine Triphosphate (Active form) Cladribine->Cladribine_TP Phosphorylation DNA_Incorporation Incorporation into DNA Cladribine_TP->DNA_Incorporation DNA_Strand_Breaks DNA Strand Breaks DNA_Incorporation->DNA_Strand_Breaks Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis

Cladribine's Mechanism of Action.

Pentostatin_Pathway Pentostatin Pentostatin ADA Adenosine Deaminase (ADA) Pentostatin->ADA Inhibition Deoxyadenosine Deoxyadenosine dATP dATP Accumulation Deoxyadenosine->dATP Phosphorylation Ribonucleotide_Reductase Ribonucleotide Reductase dATP->Ribonucleotide_Reductase Inhibition DNA_Synthesis DNA Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Disruption leads to

Pentostatin's Mechanism of Action.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

6.1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[8]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the purine analogs for the desired exposure time.

  • After treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

6.2. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.[5]

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with the purine analogs.

  • Wash the cells with PBS and fix them in ice-cold 70% ethanol for at least 30 minutes.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • The data is then analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

6.3. In Vitro Kinase Inhibition Assay

This assay is used to determine the inhibitory effect of the purine analogs on specific kinase activity.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the purine analogs.

  • In a 384-well plate, add the kinase, its substrate, and the diluted purine analog.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence, which correlates with the amount of ADP produced and thus the kinase activity.

  • Calculate the percentage of kinase inhibition for each concentration of the purine analog to determine the IC50 value.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the biological activity of purine analogs.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Data Analysis & Interpretation Compound_Synthesis Compound Synthesis/ Acquisition Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Compound_Synthesis->Cytotoxicity_Screening Mechanism_Studies Mechanism of Action Studies Cytotoxicity_Screening->Mechanism_Studies Data_Analysis Data Analysis (IC50/GI50 Calculation) Cytotoxicity_Screening->Data_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis_Assay Apoptosis Assay Mechanism_Studies->Apoptosis_Assay Kinase_Assay Kinase Inhibition Assay Mechanism_Studies->Kinase_Assay Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis Kinase_Assay->Data_Analysis Pathway_Analysis Signaling Pathway Analysis Data_Analysis->Pathway_Analysis Comparative_Analysis Comparative Analysis Pathway_Analysis->Comparative_Analysis

General workflow for evaluating purine analogs.

Conclusion

This guide provides a comparative overview of the biological activities of this compound, Fludarabine, Cladribine, and Pentostatin. While Fludarabine, Cladribine, and Pentostatin are well-characterized purine analogs with established mechanisms of action and extensive cytotoxicity data, there is a comparative lack of publicly available, comprehensive data for this compound. The provided experimental protocols and workflows offer a framework for researchers to conduct their own comparative studies. Further investigation into the cytotoxic profile and specific molecular targets of this compound is warranted to fully understand its potential as a therapeutic agent.

References

A Comparative Guide to 2,6-Dichloropurine Riboside and its Deaza-Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of 2,6-dichloropurine (B15474) riboside and its deaza-analogs, focusing on their synthesis, mechanisms of action, and biological activities. The information is intended for researchers, scientists, and professionals in drug development. While direct comparative studies are limited, this guide synthesizes available data to highlight key differences and potential research directions.

Introduction: Structural Modifications and Therapeutic Potential

2,6-Dichloropurine riboside is a synthetic purine (B94841) nucleoside that serves as a versatile precursor for the synthesis of various biologically active molecules, including potential antitumor and antiviral agents.[1][2] Its chemical structure, featuring chlorine atoms at the 2 and 6 positions of the purine ring, makes it amenable to nucleophilic substitution, allowing for the introduction of diverse functional groups.

Deaza-analogs of purine nucleosides are compounds in which one or more nitrogen atoms in the purine ring are replaced by a carbon atom. This modification can significantly alter the compound's electronic properties, metabolic stability, and biological activity.[3] For instance, the replacement of the N7 atom with a carbon atom in 7-deazapurine nucleosides makes the five-membered ring more electron-rich and allows for further substitutions at the C7 position.[4] These modifications can lead to enhanced binding to enzymes or improved base-pairing in nucleic acids.[4]

This guide will focus on a comparative analysis of this compound and its potential 1-deaza and 7-deaza analogs, which represent key structural variations with distinct biological implications.

Synthesis of this compound and its Deaza-Analogs

The synthesis of this compound and its deaza-analogs typically involves the glycosylation of the corresponding purine or deazapurine base with a protected ribose derivative.

This compound: A common method for the synthesis of this compound involves the diazotization of a 2-amino-6-chloropurine (B14584) nucleoside precursor.[2]

Deaza-Analogs: The synthesis of deaza-analogs often starts from a deazapurine core. For example, 1-deaza-6-thioguanosine has been synthesized from 2-amino-6-chloro-1-deazapurine.[5] A similar strategy could be adapted for the synthesis of 1-deaza-2,6-dichloropurine riboside. The synthesis of 7-deaza-analogs can be achieved through glycosylation of a 7-deazapurine base.[6]

Mechanism of Action and Cellular Pathways

Purine nucleoside analogs can exert their biological effects through various mechanisms, including the inhibition of key enzymes in purine metabolism and incorporation into nucleic acids.

This compound: While primarily a synthetic intermediate, 2,6-dichloropurine has been shown to interact with purine nucleoside phosphorylase (PNP) from Helicobacter pylori.[7] Its biological activity is likely dependent on its conversion to other derivatives.

Deaza-Analogs:

  • Inhibition of Purine Metabolism: Deaza-analogs are known to inhibit crucial enzymes in the purine salvage pathway. For example, 9-deazapurine ribonucleosides are potent inhibitors of purine nucleoside phosphorylase (PNP).[4] Inhibition of PNP can lead to the accumulation of deoxyguanosine triphosphate (dGTP), which in turn inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis, ultimately triggering apoptosis in rapidly dividing cells.[8] 7-Deazaadenosine derivatives have been identified as potent inhibitors of adenosine (B11128) kinases.[4]

  • Incorporation into DNA and RNA: Some 7-deaza-analogs are activated by phosphorylation in cancer cells and subsequently incorporated into both RNA and DNA.[4] This incorporation can lead to the inhibition of protein synthesis and DNA damage, respectively.[4]

The following diagrams illustrate the key metabolic pathways and potential points of intervention for these compounds.

Purine_Salvage_Pathway Purine Salvage Pathway and Points of Inhibition Hypoxanthine (B114508) Hypoxanthine IMP IMP Hypoxanthine->IMP HGPRT Inosine (B1671953) Inosine Inosine->Hypoxanthine PNP Guanine Guanine GMP GMP Guanine->GMP HGPRT Guanosine Guanosine Guanosine->Guanine PNP Adenine Adenine AMP AMP Adenine->AMP APRT Adenosine Adenosine Adenosine->Inosine ADA Adenosine->AMP AK PNP Purine Nucleoside Phosphorylase (PNP) HGPRT HGPRT AK Adenosine Kinase (AK) Deaza_analogs_PNP Deaza-analogs (e.g., 9-deazapurines) Deaza_analogs_PNP->PNP Deaza_analogs_AK Deaza-analogs (e.g., 7-deazaadenosines) Deaza_analogs_AK->AK

Caption: Inhibition of the Purine Salvage Pathway by Deaza-analogs.

De_Novo_Purine_Synthesis De Novo Purine Synthesis and Potential Inhibition R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP dNTPs dNTPs IMP->dNTPs RR RR Ribonucleotide Reductase DNA DNA Synthesis dNTPs->DNA Deaza_analogs_RR Deaza-analog metabolites Deaza_analogs_RR->RR

Caption: Inhibition of De Novo Purine Synthesis by Deaza-analog Metabolites.

Comparative Performance Data

Direct comparative data for this compound and its specific deaza-analogs is scarce. The following tables summarize available data for related compounds to provide a basis for inferred comparison.

Table 1: Cytotoxicity of 1-Deazapurine Nucleosides in Human Ovarian Cancer Cell Lines

CompoundRR1R2A2780 IC50 (µM)[8]AG6000 (dCK deficient) IC50 (µM)[8]
125 cC5H9ClOH732
129 cC5H9HOH>100>100
137 HClH2.510
143 CH2-PhClH0.81.2
165 cC5H9ClH1.21.8

Data from a study on various 1-deazapurine nucleosides.[8] The similar sensitivity of wild-type and dCK-deficient cells suggests that the activation of these compounds is largely independent of deoxycytidine kinase.[8][9]

Table 2: Inhibitory Activity of Deaza-analogs against Purine Metabolizing Enzymes

CompoundEnzyme TargetKi ValueSource
1-deaza-EHNA Adenosine Deaminase (ADA)1.2 x 10⁻⁷ M[10]
3-deaza-EHNA Adenosine Deaminase (ADA)6.3 x 10⁻⁹ M[10]
7-deaza-EHNA Adenosine Deaminase (ADA)4 x 10⁻⁴ M[10]
9-deazaguanosine Purine Nucleoside Phosphorylase (PNP)29 x 10⁻⁷ M[4]
9-deazainosine Purine Nucleoside Phosphorylase (PNP)20 x 10⁻⁷ M[4]
5'-deoxy-5'-iodo-9-deazainosine Purine Nucleoside Phosphorylase (PNP)1.8 x 10⁻⁷ M[4]

This data, from studies on deaza-analogs of other purine nucleosides, indicates that the position of the deaza modification significantly impacts enzyme inhibitory activity.

Experimental Protocols

To facilitate direct comparison, the following experimental protocols are proposed.

Synthesis of a 1-Deaza-2,6-dichloropurine Riboside Analog

This protocol is adapted from the synthesis of 1-deaza-6-thioguanosine.[5]

  • Starting Material: 2-Amino-6-chloro-1-deazapurine.

  • Protection: Acetylate the 2-amino group using a standard procedure (e.g., acetic anhydride (B1165640) in pyridine).

  • Glycosylation: React the N2-acetyl derivative with a protected ribofuranosyl chloride (e.g., 2,3,5-tri-O-acetyl-D-ribofuranosyl chloride) in the presence of a molecular sieve (e.g., Linde 4A) to form the blocked nucleoside.

  • Diazotization and Chlorination: Deacetylate the 2-amino group and then perform a Sandmeyer-type reaction to convert the 2-amino group to a chloro group.

  • Deprotection: Remove the protecting groups from the ribose moiety to yield the final product.

  • Purification and Characterization: Purify the product by chromatography and characterize using NMR and mass spectrometry.

Biochemical Assays for Enzyme Inhibition

Purine Nucleoside Phosphorylase (PNP) Inhibition Assay: [10][11]

  • Principle: The activity of PNP is measured by monitoring the phosphorolysis of a substrate like inosine to hypoxanthine. The subsequent conversion of hypoxanthine to uric acid by xanthine (B1682287) oxidase can be monitored spectrophotometrically at 293 nm.

  • Reagents:

    • PNP assay buffer (e.g., 50 mM potassium phosphate, pH 7.4).

    • Recombinant human PNP.

    • Inosine (substrate).

    • Xanthine oxidase (coupling enzyme).

    • Test compounds (this compound and its deaza-analogs) dissolved in DMSO.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the PNP enzyme, assay buffer, and varying concentrations of the inhibitor.

    • Initiate the reaction by adding the inosine substrate and xanthine oxidase.

    • Monitor the increase in absorbance at 293 nm over time.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the percentage of inhibition relative to a control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Adenosine Kinase (AK) Inhibition Assay: [12][13]

  • Principle: The activity of AK is determined by measuring the amount of ADP produced from the phosphorylation of adenosine. The Transcreener® ADP² Assay is a common method that uses a fluorescent tracer that is displaced from an antibody by ADP, leading to a change in fluorescence.

  • Reagents:

    • Assay buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35).

    • Recombinant human adenosine kinase.

    • Adenosine (substrate).

    • ATP (co-substrate).

    • Transcreener® ADP² Assay Kit (contains ADP antibody, tracer, and detection buffer).

    • Test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 384-well plate, add the adenosine kinase and the test compound.

    • Initiate the kinase reaction by adding a mixture of adenosine and ATP.

    • Incubate at room temperature to allow for ADP production.

    • Stop the reaction and detect the produced ADP by adding the Transcreener® ADP² detection mix.

    • Read the fluorescence polarization on a plate reader.

  • Data Analysis:

    • Use an ADP/ATP standard curve to convert the fluorescence signal to the concentration of ADP produced.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value from a dose-response curve.

Cell-Based Cytotoxicity Assay

Sulphorhodamine B (SRB) Assay: [8]

  • Principle: The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Lines: A panel of human cancer cell lines (e.g., A2780 ovarian cancer, CCRF-CEM leukemia, HeLa cervical cancer).

  • Procedure:

    • Seed cells in 96-well plates and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the fixed cells with SRB dye.

    • Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm).

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration compared to untreated control cells.

    • Determine the IC50 value from the dose-response curve.

The following diagram outlines a general workflow for a comparative study.

Comparative_Study_Workflow Workflow for Comparative Analysis Start Start: Synthesize Compounds Synthesis_Parent Synthesize This compound Start->Synthesis_Parent Synthesis_Deaza Synthesize Deaza-Analogs Start->Synthesis_Deaza Biochemical_Assays Biochemical Assays Synthesis_Parent->Biochemical_Assays Cell_Based_Assays Cell-Based Assays Synthesis_Parent->Cell_Based_Assays Synthesis_Deaza->Biochemical_Assays Synthesis_Deaza->Cell_Based_Assays PNP_Assay PNP Inhibition Assay Biochemical_Assays->PNP_Assay AK_Assay Adenosine Kinase Inhibition Assay Biochemical_Assays->AK_Assay Data_Analysis Data Analysis and Comparison PNP_Assay->Data_Analysis AK_Assay->Data_Analysis Cytotoxicity_Assay Cytotoxicity Assay (e.g., SRB) Cell_Based_Assays->Cytotoxicity_Assay Mechanism_Studies Mechanism of Action Studies Cell_Based_Assays->Mechanism_Studies Cytotoxicity_Assay->Data_Analysis Metabolism_Analysis Analysis of Cellular Metabolite Levels Mechanism_Studies->Metabolism_Analysis Metabolism_Analysis->Data_Analysis Conclusion Conclusion and Future Directions Data_Analysis->Conclusion

References

A Comparative Guide to 2,6-Substituted Purines as Purine Nucleoside Phosphorylase (PNP) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective evaluation of 2,6-substituted purines as inhibitors of Purine (B94841) Nucleoside Phosphorylase (PNP), a critical enzyme in the purine salvage pathway.[1] Inhibition of PNP is a key therapeutic strategy for T-cell-mediated autoimmune diseases and certain cancers, particularly T-cell malignancies.[2] This is due to the selective cytotoxicity induced by the accumulation of deoxyguanosine triphosphate (dGTP) in T-cells upon PNP inhibition.[1] This document presents a comparative analysis of the inhibitory activity of various 2,6-substituted purines against PNP, supported by experimental data and detailed methodologies.

Quantitative Performance Comparison of PNP Inhibitors

The efficacy of PNP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The tables below summarize the reported inhibitory activities of several 2,6-substituted purines and benchmark PNP inhibitors.

Table 1: Inhibitory Activity of 2,6-Substituted Purines against Helicobacter pylori PNP

CompoundSubstitution at C2Substitution at C6Ki (µM)Inhibition Type
6-benzylthio-2-chloropurine-Cl-S-benzyl1.3 ± 0.2Mixed
6-benzyloxy-2-chloropurine-Cl-O-benzyl12.8 ± 1.5Mixed
2,6-dichloropurine-Cl-Cl23.3 ± 2.4Non-competitive
6-benzylthiopurine-H-S-benzyl38.0 ± 4.0Non-competitive

Data sourced from a study on Helicobacter pylori PNP, where inhibition constants were determined using 7-methylguanosine (B147621) as the substrate.[3][4]

Table 2: Inhibitory Activity of Benchmark PNP Inhibitors against Human PNP

InhibitorAlias(es)IC50 (nM)Target Indication(s)
ForodesineBCX-1777, Immucillin H0.48 - 1.57T-cell Lymphoma
UlodesineBCX42082.293Gout, Hyperuricemia
PeldesineBCX-3436Psoriasis, Cutaneous T-cell Lymphoma
8-amino-9-(2-thienylmethyl)guaninePD 119,229170 (Ki = 67 nM)-
2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-oneCI-972- (Ki = 830 nM)T-cell selective immunosuppression

Note: IC50 and Ki values are sourced from different studies and may have been determined under varying experimental conditions.[2][5][6]

Experimental Protocols

A thorough understanding of the experimental conditions is crucial for the accurate interpretation of performance metrics.

Synthesis of 2,6-Substituted Purines (General Method)

A common starting material for the synthesis of 2,6-disubstituted purines is 2,6-dichloropurine.[7] This can be synthesized from xanthine (B1682287) by chlorination with phosphorus oxychloride.[8][9]

Synthesis of 2,6-Dichloropurine from Xanthine:

  • To a suspension of xanthine in pyridine, add phosphorus oxychloride dropwise with stirring.[8]

  • Heat the mixture at reflux for several hours.[8]

  • After cooling, pour the reaction mixture slowly into ice water.[8]

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).[8][10]

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield 2,6-dichloropurine.[8]

Subsequent nucleophilic substitution reactions at the C2 and C6 positions with various nucleophiles (e.g., thiols, amines, alkoxides) can then be performed to generate a library of 2,6-substituted purine derivatives.

Purine Nucleoside Phosphorylase (PNP) Inhibition Assay (Spectrophotometric Method)

This assay measures the activity of PNP by monitoring the phosphorolysis of a substrate like inosine (B1671953) to hypoxanthine (B114508). The hypoxanthine is then oxidized to uric acid by xanthine oxidase, and the increase in absorbance at 293 nm due to uric acid formation is measured.[11][12]

Materials:

  • PNP enzyme (from desired source, e.g., human erythrocytes, bacterial expression)

  • Inosine (substrate)

  • Phosphate buffer (e.g., 50 mM KH2PO4, pH 7.4)

  • Xanthine oxidase

  • Test compounds (2,6-substituted purines and controls) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 293 nm

Procedure:

  • Prepare Reagents:

    • Prepare a 1X PNP Assay Buffer.

    • Reconstitute the developer enzyme mix (containing xanthine oxidase).

    • Prepare a stock solution of inosine substrate.

    • Prepare serial dilutions of the test compounds and benchmark inhibitors.

  • Assay Protocol:

    • Add the PNP enzyme solution to each well of the microplate.

    • Add the test compounds at various concentrations to the respective wells. Include wells with a known inhibitor as a positive control and wells with solvent only as a negative control.

    • Pre-incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a short period (e.g., 10-15 minutes).[13]

    • Initiate the reaction by adding the inosine substrate to all wells.

    • Immediately start monitoring the increase in absorbance at 293 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots.

    • Plot the percentage of PNP inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

    • To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate graphical methods (e.g., Lineweaver-Burk plot).

Preparation of Cell/Tissue Lysates for PNP Activity Assay:

  • Cell Samples: Harvest cells and wash with cold PBS. Resuspend the cell pellet in ice-cold PNP Assay Buffer containing a protease inhibitor cocktail. Homogenize by pipetting or using a Dounce homogenizer. Centrifuge to remove insoluble material and collect the supernatant containing the cell lysate.[11]

  • Tissue Samples: Harvest tissue and wash with cold PBS. Homogenize the tissue in ice-cold PNP Assay Buffer with a protease inhibitor cocktail using a Dounce homogenizer. Centrifuge to pellet cellular debris and collect the supernatant.[11]

Visualizations

Signaling Pathway and Experimental Workflow

PNP_Inhibition_Pathway cluster_0 Purine Salvage Pathway cluster_1 Therapeutic Intervention cluster_2 Cellular Consequence in T-Cells Inosine Inosine / Guanosine PNP PNP Inosine->PNP Substrate Hypoxanthine Hypoxanthine / Guanine PNP->Hypoxanthine Ribose1P Ribose-1-Phosphate PNP->Ribose1P dGuanosine Deoxyguanosine (Accumulates) Purine_Analog 2,6-Substituted Purine (PNP Inhibitor) Purine_Analog->PNP Inhibition dGTP dGTP (Accumulates) dGuanosine->dGTP Phosphorylation Apoptosis T-Cell Apoptosis dGTP->Apoptosis Induces

Caption: Mechanism of PNP inhibition by 2,6-substituted purines leading to T-cell apoptosis.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Biochemical Assay cluster_analysis Data Analysis Start 2,6-Dichloropurine React Nucleophilic Substitution Start->React Product 2,6-Substituted Purine Library React->Product Inhibitor {Test Compound | Control} Product->Inhibitor Enzyme PNP Enzyme Assay Spectrophotometric Assay (Absorbance at 293 nm) Enzyme->Assay Substrate Inosine Substrate->Assay Inhibitor->Assay Rates Calculate Initial Rates Assay->Rates IC50 Determine IC50 Values Rates->IC50 Ki Determine Ki and Inhibition Type Rates->Ki

Caption: Experimental workflow for the evaluation of 2,6-substituted purines as PNP inhibitors.

Caption: Structure-Activity Relationship (SAR) of 2,6-substituted purines as PNP inhibitors.

References

Unraveling the Divergent Paths of a Purine and its Deoxyriboside: A Comparative Guide to the Mechanisms of 2,6-Diaminopurine and 2,6-Diaminopurine Deoxyriboside

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis released today clarifies the distinct mechanisms of action between the purine (B94841) analog 2,6-diaminopurine (B158960) (DAP) and its deoxyribonucleoside counterpart, 2,6-diaminopurine deoxyriboside (DAPdR). This guide, tailored for researchers, scientists, and drug development professionals, elucidates the critical biochemical and cellular distinctions that govern their activities, providing a valuable resource for the strategic design of novel therapeutics.

The study highlights that while structurally similar, these two compounds undergo disparate metabolic fates, leading to fundamentally different cytotoxic effects. DAPdR primarily functions as a prodrug of deoxyguanosine, whereas DAP is metabolically activated to ribonucleotide analogs that disrupt cellular processes.

Key Differentiators in Mechanism of Action

A comparative study in L1210 mouse leukemia cells reveals that 2,6-diaminopurine (DAP) exhibits a significantly more potent antiproliferative effect than its deoxyriboside form (DAPdR).[1] This difference is rooted in their distinct metabolic activation pathways and downstream cellular consequences.

2,6-Diaminopurine Deoxyriboside (DAPdR): A Deoxyguanosine Prodrug

DAPdR is efficiently converted to deoxyguanosine by adenosine (B11128) deaminase.[1][2] This conversion leads to a massive increase in intracellular deoxyguanosine triphosphate (dGTP) levels, which in turn inhibits ribonucleotide reductase, a critical enzyme for DNA synthesis.[1][2] The resulting depletion of other deoxynucleotides leads to an arrest of the cell cycle in the G1/G0 phase.[1] The toxicity of DAPdR can be rescued by the addition of deoxycytidine, which counteracts the effects of elevated dGTP.[1][2]

2,6-Diaminopurine (DAP): A Ribonucleotide Analog Precursor

In stark contrast, DAP is not a substrate for adenosine deaminase in the same manner. Instead, it is metabolized to 2,6-diaminopurine riboside triphosphate.[1][2] The accumulation of this analog is accompanied by a significant decrease in adenosine triphosphate (ATP) levels, indicating a disruption of cellular energy metabolism and RNA synthesis.[1] This mechanism of action results in the accumulation of cells in the G2/M phase of the cell cycle.[1] The cytotoxic effects of DAP are not reversed by deoxycytidine but are abolished by adenine, which likely competes for the same metabolic enzymes.[1]

At a Glance: Comparative Biological Activity

Parameter2,6-Diaminopurine (DAP)2,6-Diaminopurine Deoxyriboside (DAPdR)Reference
Primary Metabolite 2,6-diaminopurineriboside 5'-triphosphateDeoxyguanosine[1][2]
Mechanism of Toxicity Accumulation of DAP riboside triphosphate, decreased ATPIncreased dGTP, inhibition of ribonucleotide reductase[1][2]
Cell Cycle Arrest G2/M phaseG1/G0 phase[1]
IC50 (L1210 cells, 72h) 0.015 mM0.14 mM[2]
Rescue by Deoxycytidine NoYes[1][2]
Effect of Adenine Abolishes toxicitySlightly enhances toxicity[1]
Potentiation by Purine Nucleoside Phosphorylase Inhibitor NoYes[1]

Visualizing the Divergent Metabolic Pathways

The following diagrams illustrate the distinct metabolic fates of DAP and DAPdR.

Metabolic Pathway of 2,6-Diaminopurine (DAP) DAP 2,6-Diaminopurine (DAP) DAP_Ribo DAP Riboside DAP->DAP_Ribo Purine Nucleoside Phosphorylase / PRPP DAP_TP DAP Riboside Triphosphate DAP_Ribo->DAP_TP Kinases ATP_depletion Decreased ATP DAP_TP->ATP_depletion G2M_arrest G2/M Phase Arrest DAP_TP->G2M_arrest

Caption: Metabolic activation of 2,6-diaminopurine leading to cytotoxicity.

Metabolic Pathway of 2,6-Diaminopurine Deoxyriboside (DAPdR) DAPdR 2,6-Diaminopurine Deoxyriboside (DAPdR) dG Deoxyguanosine DAPdR->dG Adenosine Deaminase dGTP dGTP dG->dGTP Kinases RR_inhibition Ribonucleotide Reductase Inhibition dGTP->RR_inhibition DNA_synthesis_inhibition DNA Synthesis Inhibition RR_inhibition->DNA_synthesis_inhibition G1G0_arrest G1/G0 Phase Arrest DNA_synthesis_inhibition->G1G0_arrest

Caption: Prodrug activation of 2,6-diaminopurine deoxyriboside.

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the comparative studies.

Cell Culture and Proliferation Assays:

  • Cell Line: L1210 mouse leukemia cells were used.

  • Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Assay: Cell growth inhibition was determined by seeding cells at a specific density and exposing them to various concentrations of DAP and DAPdR for 72 hours. Cell viability was assessed using methods such as trypan blue exclusion or a colorimetric assay (e.g., MTT). The IC50 value, the concentration of the drug that inhibits cell growth by 50%, was then calculated.

Metabolite Analysis by High-Performance Liquid Chromatography (HPLC):

  • Sample Preparation: L1210 cells were treated with DAP or DAPdR for a specified time. The cells were then harvested, and intracellular metabolites were extracted using a suitable solvent (e.g., perchloric acid).

  • Chromatography: The extracted metabolites were separated on a reverse-phase HPLC column using a gradient elution with appropriate buffers.

  • Detection: The eluted compounds were detected by UV absorbance at a specific wavelength. The identity of the metabolites was confirmed by comparing their retention times with known standards. Quantification was performed by integrating the peak areas.

Enzyme Assays:

  • Adenosine Deaminase Activity: The conversion of DAPdR to deoxyguanosine was measured using purified adenosine deaminase or cell extracts. The reaction mixture, containing the enzyme and DAPdR in a suitable buffer, was incubated at 37°C. The formation of deoxyguanosine over time was monitored by HPLC.

  • Ribonucleotide Reductase Activity: The activity of this enzyme was assessed in cell extracts from control and drug-treated cells. The assay typically measures the conversion of a radiolabeled ribonucleotide (e.g., [14C]CDP) to its corresponding deoxyribonucleotide. The products are separated by chromatography and quantified by scintillation counting.

Cell Cycle Analysis:

  • Sample Preparation: L1210 cells were treated with DAP or DAPdR for a specified duration. The cells were then harvested, washed, and fixed in ethanol.

  • Staining: The fixed cells were stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide.

  • Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined based on their fluorescence intensity.

This comparative guide underscores the importance of understanding the detailed metabolic pathways of drug candidates. The differential mechanisms of DAP and DAPdR provide a clear example of how a seemingly minor structural modification—the presence or absence of a deoxyribose sugar—can lead to profoundly different biological outcomes. These insights are crucial for the rational design of more effective and selective therapeutic agents.

References

A Comparative Guide to the Synthesis of Nucleosides: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of nucleosides and their analogues is a cornerstone of therapeutic innovation. These fundamental building blocks of nucleic acids are pivotal in the development of antiviral, anticancer, and antibacterial agents. The choice of synthetic methodology, be it traditional chemical routes or modern enzymatic approaches, profoundly impacts yield, purity, cost, and environmental footprint. This guide provides an objective comparison of the efficacy of chemical and enzymatic synthesis of nucleosides, supported by experimental data and detailed protocols.

At a Glance: Key Differences in Nucleoside Synthesis

The synthesis of nucleosides fundamentally involves the formation of a glycosidic bond between a heterocyclic base and a sugar moiety. While both chemical and enzymatic methods achieve this, their approaches and outcomes differ significantly. Chemical synthesis relies on the use of protecting groups and activating agents in often harsh conditions, whereas enzymatic synthesis leverages the high specificity of biocatalysts in aqueous environments.

FeatureChemical SynthesisEnzymatic Synthesis
Specificity Lower regio- and stereoselectivity, often producing anomeric mixtures.High regio- and stereoselectivity, typically yielding the desired anomer.[1][2][3]
Reaction Conditions Often requires harsh conditions (high temperatures, extreme pH) and organic solvents.[4][5]Mild, aqueous conditions (physiological pH and temperature).[1][6]
Protecting Groups Multiple protection and deprotection steps are typically necessary.[1][3][7]Generally, no protecting groups are required.[3]
Environmental Impact Generates significant hazardous waste and has a higher energy consumption.[2][4][6]Considered a "greener" alternative with minimal hazardous waste.[2][4][6]
Yield Variable, can be high but is often reduced by multi-step processes.Often results in higher product yields in "one-pot" reactions.[1]
Scalability Well-established for large-scale industrial production.[8]Can be challenging due to enzyme stability and cost, though advancements are being made.[8][9]
Substrate Scope Broad applicability for a wide range of modified nucleosides.[10]Can be limited by the substrate specificity of the enzyme.[4][8]

Quantitative Comparison of Synthesis Efficacy

The following tables summarize quantitative data from various studies, highlighting the differences in yield and reaction times between chemical and enzymatic approaches for nucleoside synthesis.

Table 1: Comparison of Yields for Nucleoside Synthesis
Nucleoside ProductChemical Synthesis MethodReported Yield (%)Enzymatic Synthesis MethodReported Yield (%)Reference
UridineSilyl-Hilbert-Johnson (Vorbrüggen)~70-85%Nucleoside Phosphorylase Cascade>95%[11][12],[1]
2-FluoroadenosineMulti-step chemical synthesis~30-40%Purine Nucleoside Phosphorylase90%[1]
5-FluorouridineFusion Method~60-70%Uridine Phosphorylase78%[11],[1]
AdenosineMetal Salt Method~50-60%Nucleoside Kinase Cascade94%[11],[1]
Various Base-Modified 5'-NTPsMulti-step chemical synthesisLow and variableNucleoside Kinase & Polyphosphate Kinase8-72%[1]
Table 2: Comparison of Reaction Times
Nucleoside ProductChemical SynthesisReaction TimeEnzymatic SynthesisReaction TimeReference
5F-CTPMulti-step chemical synthesisSeveral daysNucleoside Kinase Cascade72 hours[1]
ATPMulti-step chemical synthesisSeveral daysNucleoside Kinase CascadeSeveral days (for 94% conversion)[1]
2F-ATPMulti-step chemical synthesisSeveral daysPRT/NMPK Cascade96 hours[1]

Experimental Protocols

Chemical Synthesis: The Silyl-Hilbert-Johnson (Vorbrüggen) Reaction

This method is one of the most common for forming N-glycosidic bonds in nucleoside synthesis.[11]

Materials:

  • Heterocyclic base (e.g., Uracil)

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (protected sugar)

  • Hexamethyldisilazane (HMDS)

  • Trimethylsilyl chloride (TMSCl)

  • Lewis acid catalyst (e.g., SnCl₄ or TMSOTf)

  • Anhydrous solvent (e.g., acetonitrile)

  • Sodium methoxide (B1231860) in methanol (B129727)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Silylation of the Heterocycle: The heterocyclic base is suspended in the anhydrous solvent, and HMDS and a catalytic amount of TMSCl are added. The mixture is heated to reflux until a clear solution is obtained, indicating the formation of the silylated base. The solvent is then removed under reduced pressure.

  • Glycosylation: The silylated base is redissolved in the anhydrous solvent, and the protected sugar is added. The mixture is cooled in an ice bath, and the Lewis acid catalyst is added dropwise. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, it is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Deprotection: The resulting protected nucleoside is dissolved in methanol, and a solution of sodium methoxide in methanol is added. The reaction is stirred at room temperature until deprotection is complete (monitored by TLC).

  • Purification: The reaction mixture is neutralized with an acidic resin, filtered, and the solvent is evaporated. The crude product is purified by silica gel column chromatography to yield the final nucleoside.

Enzymatic Synthesis: Nucleoside Phosphorylase-Catalyzed Transglycosylation

This one-pot reaction utilizes nucleoside phosphorylases to synthesize a target nucleoside from a donor nucleoside and a different base.[13]

Materials:

  • Donor nucleoside (e.g., Thymidine)

  • Acceptor base (e.g., 2-Chloroadenine)

  • Purine Nucleoside Phosphorylase (PNP)

  • Pyrimidine Nucleoside Phosphorylase (PyNP)

  • Phosphate (B84403) buffer (e.g., 50 mM KH₂PO₄, pH 7.0)

  • HPLC system for analysis

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the donor nucleoside and the acceptor base in the phosphate buffer.

  • Enzyme Addition: Add the PyNP and PNP enzymes to the reaction mixture. The PyNP cleaves the donor nucleoside to form the corresponding base and sugar-1-phosphate, which is then used by the PNP to glycosylate the acceptor base.[13]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 37°C for mesophilic enzymes or higher for thermophilic enzymes) with gentle agitation.[7]

  • Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC to determine the concentration of the starting materials and the product.

  • Product Isolation: Once the reaction has reached equilibrium or the desired conversion, the enzymes can be denatured by heat or removed by ultrafiltration. The product can then be purified from the reaction mixture using techniques like column chromatography.

Visualizing the Synthesis Pathways

The following diagrams illustrate the generalized workflows for both chemical and enzymatic nucleoside synthesis.

Chemical_Synthesis_Workflow cluster_protection Protection cluster_coupling Coupling cluster_deprotection Deprotection & Purification Base Heterocyclic Base Protected_Base Silylated Base Base->Protected_Base Silylation Sugar Sugar Moiety Protected_Sugar Protected Sugar (e.g., acylated) Sugar->Protected_Sugar Acylation Glycosylation Glycosylation (Lewis Acid Catalyst) Protected_Base->Glycosylation Protected_Sugar->Glycosylation Protected_Nucleoside Protected Nucleoside Glycosylation->Protected_Nucleoside Deprotection Deprotection Protected_Nucleoside->Deprotection Purification Purification (Chromatography) Deprotection->Purification Final_Nucleoside Final Nucleoside Purification->Final_Nucleoside

Caption: Generalized workflow for chemical nucleoside synthesis.

Enzymatic_Synthesis_Workflow cluster_one_pot One-Pot Reaction Donor_Nucleoside Donor Nucleoside Reaction_Mix Reaction Mixture (Aqueous Buffer) Donor_Nucleoside->Reaction_Mix Acceptor_Base Acceptor Base Acceptor_Base->Reaction_Mix Enzyme_Mix Enzyme(s) (e.g., NP, NK) Enzyme_Mix->Reaction_Mix Final_Nucleoside Final Nucleoside Reaction_Mix->Final_Nucleoside Incubation Byproduct Byproduct (e.g., Donor Base) Reaction_Mix->Byproduct Incubation

Caption: Generalized workflow for enzymatic nucleoside synthesis.

Conclusion

The choice between chemical and enzymatic synthesis of nucleosides is not always straightforward and depends on the specific goals of the researcher. Chemical synthesis remains a powerful tool, particularly for generating novel, highly modified nucleoside analogues and for large-scale production where protocols are well-established.[8][10] However, the significant advantages of enzymatic synthesis in terms of selectivity, mild reaction conditions, and environmental sustainability are making it an increasingly attractive option.[2][6] As enzyme engineering and biocatalytic cascade design continue to advance, enzymatic and chemoenzymatic approaches are poised to become even more integral to the efficient and sustainable production of nucleoside-based therapeutics.[8][14] For many applications, especially those requiring high purity and specific stereochemistry, the enzymatic route offers a more elegant and efficient solution.

References

Validating Target Engagement of 2,6-Dichloropurine Riboside Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound interacts with its intended molecular target within the complex cellular environment is a cornerstone of modern drug discovery. This guide provides a comparative overview of state-of-the-art methodologies for validating the target engagement of 2,6-Dichloropurine riboside derivatives, a class of molecules with demonstrated potential in various therapeutic areas, including oncology and virology.

This document outlines the principles of key target engagement assays, presents a framework for comparing their performance, and provides detailed experimental protocols. The focus is on providing objective, data-driven insights to aid in the selection of the most appropriate validation strategy.

Key Technologies for Target Engagement Validation

The validation of target engagement for small molecules like this compound derivatives can be approached through various biophysical and proteomics-based methods. Among the most prominent and powerful techniques are the Cellular Thermal Shift Assay (CETSA) and chemical proteomics approaches such as the use of Kinobeads coupled with mass spectrometry.

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand to its target protein confers thermal stability.[1][2] By heating cell lysates or intact cells to various temperatures, researchers can assess the degree of protein denaturation. In the presence of a binding compound, the target protein will remain soluble at higher temperatures compared to its unbound state. This thermal shift can be quantified, typically by Western blotting or mass spectrometry, to confirm target engagement and determine the apparent binding affinity in a cellular context.[1][2]

Kinobeads and Chemical Proteomics: This approach utilizes affinity chromatography to profile the interaction of a compound with a large number of proteins, particularly protein kinases.[3] Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on a solid support. In a competitive binding experiment, a cell lysate is incubated with the test compound (e.g., a this compound derivative) before being applied to the kinobeads. Proteins that are bound by the test compound will not be captured by the beads. Subsequent elution and mass spectrometry analysis reveal the proteins that were "competed off" by the test compound, thus identifying its cellular targets and providing a measure of its selectivity across the kinome.[3]

Comparative Analysis of Target Engagement Methods

The choice of a target engagement validation method depends on various factors, including the nature of the target, the availability of reagents, and the desired throughput. Below is a comparative summary of CETSA and Kinobeads-based approaches.

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads with Mass Spectrometry
Principle Ligand-induced thermal stabilization of the target protein.[1][2]Competitive binding of the compound against a broad-spectrum affinity matrix.[3]
Readout Western Blot, Mass Spectrometry, or other protein quantification methods.Mass Spectrometry-based protein identification and quantification.
Cellular Context Can be performed in cell lysates, intact cells, and even tissues.[1][2]Typically performed in cell or tissue lysates.
Labeling Label-free for the compound and target.Label-free for the compound.
Target Scope Applicable to a wide range of soluble and membrane-bound proteins.Primarily focused on ATP-binding proteins, especially kinases.[3]
Throughput Can be adapted for high-throughput screening.[1]Moderate to low throughput, dependent on mass spectrometry capacity.
Information Gained Confirms direct binding in a cellular environment and can provide apparent affinity data.Provides a broad selectivity profile across the kinome and identifies potential off-targets.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol provides a general workflow for performing a CETSA experiment followed by Western blot analysis.

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the this compound derivative at various concentrations or with a vehicle control (e.g., DMSO) for a specified time.

  • Cell Lysis and Heating:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Clarify the lysate by centrifugation.

    • Aliquot the supernatant into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[2]

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification of Soluble Protein:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.

    • Quantify the band intensities to generate a thermal denaturation curve.

Kinobeads Pulldown Protocol

This protocol outlines a typical workflow for a competitive kinobeads experiment.

  • Cell Lysis:

    • Harvest and wash cells with PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Competitive Binding:

    • Incubate the cell lysate with various concentrations of the this compound derivative or a vehicle control for 1 hour at 4°C.

  • Kinobeads Incubation:

    • Add the kinobeads slurry to the lysate and incubate for 1 hour at 4°C with gentle rotation to allow for the binding of unbound kinases.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using an elution buffer (e.g., containing SDS-PAGE sample buffer).

  • Mass Spectrometry Analysis:

    • Prepare the eluted proteins for mass spectrometry by in-solution or in-gel digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify and quantify the proteins to determine which kinases were competed off by the test compound.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context of target engagement, the following diagrams are provided.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_heating Lysis & Heating cluster_separation Separation cluster_analysis Analysis A Culture Cells B Treat with Compound A->B C Cell Lysis B->C D Heat Lysate C->D E Centrifugation D->E F Western Blot / MS E->F G Quantification F->G

Figure 1: Cellular Thermal Shift Assay (CETSA) Workflow.

Kinobeads_Workflow cluster_lysis Cell Lysis cluster_binding Competitive Binding cluster_pulldown Pulldown & Wash cluster_analysis Analysis A Prepare Cell Lysate B Incubate with Compound A->B C Add Kinobeads B->C D Wash Beads C->D E Elute Proteins D->E F Mass Spectrometry E->F G Identify Targets F->G

Figure 2: Kinobeads-based Target Identification Workflow.

Kinase_Signaling_Pathway cluster_receptor cluster_cascade cluster_cellular_response RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Survival Cell Survival TF->Survival Compound 2,6-Dichloropurine Riboside Derivative Compound->RAF Inhibition

Figure 3: Example of a Kinase Signaling Pathway Targeted by a Purine Derivative.

Conclusion

The validation of target engagement is a critical and multifaceted process in drug discovery. For this compound derivatives, both CETSA and Kinobeads-based chemical proteomics offer powerful, complementary approaches to confirm target interaction and elucidate the mechanism of action in a physiologically relevant setting. The choice of methodology will be guided by the specific research question, available resources, and the nature of the putative target. By employing these advanced techniques, researchers can gain a deeper understanding of the molecular pharmacology of these promising compounds and accelerate their development into novel therapeutics.

References

Navigating Resistance: A Comparative Guide to the Cross-Resistance Profile of 2,6-Dichloropurine Riboside in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and potential cross-resistance profiles of the purine (B94841) analog 2,6-Dichloropurine riboside (DCPR) in cancer cell lines. Due to the limited availability of direct experimental data on DCPR resistance, this document leverages findings from related purine analogs, particularly 8-chloro-adenosine (8-Cl-Ado), to construct a predictive framework for its cross-resistance patterns and to inform future research strategies.

Introduction to this compound (DCPR)

This compound is a synthetic purine nucleoside analog. Like other purine analogs, its therapeutic potential lies in its ability to interfere with nucleic acid synthesis and cellular metabolism, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. Understanding the mechanisms by which cancer cells develop resistance to DCPR and the resulting cross-resistance to other chemotherapeutic agents is crucial for its development as a viable anticancer drug.

Mechanisms of Resistance to Purine Analogs

Resistance to purine analogs is a multifaceted process that can significantly limit their clinical efficacy. Studies on established purine analogs like cladribine (B1669150) and fludarabine (B1672870) have elucidated several key resistance mechanisms that are likely relevant to DCPR.

One of the primary mechanisms of resistance is the downregulation of activating enzymes . Purine analogs are prodrugs that require phosphorylation by cellular kinases to become active cytotoxic agents. A key enzyme in this process is deoxycytidine kinase (dCK). Cancer cells that acquire resistance to purine analogs often exhibit decreased expression or activity of dCK, preventing the conversion of the drug into its active triphosphate form. This mechanism has been observed in HL60 promyelocytic leukemia cells resistant to cladribine, which consequently show cross-resistance to other nucleoside analogs dependent on dCK for activation.

Another significant resistance mechanism involves the activation of alternative cell survival pathways . For instance, in renal cell carcinoma, resistance to the purine analog 8-chloro-adenosine has been linked to the constitutive activation of the PI3K/Akt/mTOR signaling pathway. This pathway promotes cell growth, proliferation, and survival, and its upregulation can counteract the cytotoxic effects of the drug.

Furthermore, a deficiency in the enzyme adenosine (B11128) kinase , which is responsible for the initial phosphorylation of adenosine and its analogs, can also confer resistance. Cells lacking this enzyme are unable to metabolize drugs like 8-Cl-Ado to their active forms.

Insights from the Purine Analog 8-chloro-adenosine (8-Cl-Ado)

Given the scarcity of direct data on DCPR, the closely related purine analog 8-chloro-adenosine (8-Cl-Ado) serves as a valuable surrogate for understanding potential mechanisms of action and resistance.

Mechanism of Action of 8-Cl-Ado

8-chloro-adenosine exerts its anticancer effects through multiple mechanisms. Upon entering the cell, it is phosphorylated to its active triphosphate form, 8-Cl-ATP. This active metabolite can then:

  • Inhibit RNA synthesis : 8-Cl-ATP can be incorporated into growing RNA chains, leading to premature chain termination and a global inhibition of transcription.

  • Deplete intracellular ATP levels : The accumulation of 8-Cl-ATP competes with endogenous ATP, leading to a reduction in the cellular energy pool. This energy depletion can trigger apoptosis.

  • Activate AMPK and inhibit the mTOR pathway : In sensitive cancer cells, 8-Cl-Ado has been shown to activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, and subsequently inhibit the mTOR signaling pathway, which is crucial for cell growth and proliferation.[1]

Resistance Profile of 8-Cl-Ado

Studies in various cancer cell lines have revealed key determinants of sensitivity and resistance to 8-Cl-Ado.

Table 1: IC50 Values of 8-chloro-adenosine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
CAKI-1Renal Cell Carcinoma2[1]
RXF-393Renal Cell Carcinoma36[1]
Multiple Myeloma Cell LineMultiple MyelomaConcentration-dependent accumulation of 8-Cl-ATP[2]

As shown in Table 1, the sensitivity to 8-Cl-Ado can vary significantly between different cancer cell lines. This variability is often linked to the underlying molecular characteristics of the cells. For example, renal cell carcinoma cell lines with an active PI3K pathway tend to be more resistant to 8-Cl-Ado.[1]

Combination Therapies with 8-Cl-Ado

Investigating the synergistic or antagonistic effects of combining 8-Cl-Ado with other anticancer agents can provide valuable insights into overcoming resistance. For instance, a synergistic effect has been observed when combining 8-Cl-Ado with the BCL-2 inhibitor venetoclax (B612062) in acute myeloid leukemia (AML) cells. This combination was shown to cooperatively target ribosomal RNA synthesis and oxidative phosphorylation, leading to enhanced cancer cell death.

Hypothetical Cross-Resistance Profile of this compound (DCPR)

Based on the known mechanisms of resistance to other purine analogs, a hypothetical cross-resistance profile for DCPR can be proposed. This predictive framework, while speculative, can guide the rational design of future preclinical studies.

Table 2: Predicted Cross-Resistance Profile of DCPR-Resistant Cancer Cells

Drug/Drug ClassPredicted Cross-ResistanceJustification (based on mechanisms from related purine analogs)
Other Purine Analogs
Cladribine, Fludarabine, ClofarabineHighLikely shared mechanism of activation via deoxycytidine kinase (dCK). Resistance due to dCK downregulation would affect all these drugs.
8-chloro-adenosineHighLikely shared mechanism of activation via adenosine kinase.
Pyrimidine Analogs
Cytarabine (Ara-C), GemcitabineModerate to HighAlso activated by dCK. Cross-resistance would depend on the degree of dCK downregulation.
Alkylating Agents
Cyclophosphamide, CisplatinLowDifferent mechanism of action (DNA alkylation), not dependent on nucleoside metabolic pathways.
Topoisomerase Inhibitors
Etoposide, DoxorubicinLowDifferent mechanism of action (inhibition of topoisomerase II), not dependent on nucleoside metabolic pathways.
Microtubule-Targeting Agents
Paclitaxel, VincristineLowDifferent mechanism of action (disruption of microtubule dynamics), not dependent on nucleoside metabolic pathways.
Targeted Therapies
PI3K/mTOR inhibitorsPotential for overcoming resistanceIf resistance is driven by an active PI3K pathway, inhibitors of this pathway may re-sensitize cells to DCPR.
BCL-2 inhibitors (e.g., Venetoclax)Potential for synergyBased on the observed synergy with 8-Cl-Ado, combination with BCL-2 inhibitors could be a strategy to overcome resistance.

Experimental Protocols

Protocol for Generation of a Drug-Resistant Cancer Cell Line

This protocol outlines a standard method for developing a cancer cell line with acquired resistance to a specific drug, such as DCPR.

  • Determine the initial IC50: Culture the parental cancer cell line of interest and determine the 50% inhibitory concentration (IC50) of DCPR using a cell viability assay (e.g., MTT assay).

  • Initial drug exposure: Treat the parental cells with DCPR at a concentration equal to the IC50 for a defined period (e.g., 24-48 hours).

  • Recovery: Remove the drug-containing medium and allow the surviving cells to recover and repopulate in drug-free medium.

  • Stepwise dose escalation: Once the cells have recovered, repeat the drug treatment with a slightly increased concentration of DCPR (e.g., 1.5-2 times the previous concentration).

  • Repeat cycles: Continue this cycle of treatment and recovery, gradually increasing the DCPR concentration over several months.

  • Establishment of resistant line: A cell line is considered resistant when it can proliferate in a concentration of DCPR that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line.

  • Characterization: Characterize the resistant cell line by confirming its IC50 and comparing it to the parental line. The resistance should be stable over several passages in drug-free medium.

Protocol for MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., DCPR and other drugs for cross-resistance testing) for the desired exposure time (e.g., 48 or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the results and determine the IC50 value for each drug.

Visualizing Pathways and Workflows

Signaling Pathway of Purine Analog Action and Resistance

Purine_Analog_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular DCPR DCPR DCPR_in DCPR DCPR->DCPR_in DCPR-MP DCPR-Monophosphate DCPR_in->DCPR-MP Phosphorylation Resistance_AK Adenosine Kinase (downregulation/mutation) Resistance_dCK Deoxycytidine Kinase (downregulation/mutation) DCPR-TP DCPR-Triphosphate (Active) DCPR-MP->DCPR-TP Phosphorylation Inhibition_of_DNA_Synthesis Inhibition of DNA Synthesis DCPR-TP->Inhibition_of_DNA_Synthesis Inhibition_of_RNA_Synthesis Inhibition of RNA Synthesis DCPR-TP->Inhibition_of_RNA_Synthesis ATP_Depletion ATP Depletion DCPR-TP->ATP_Depletion Apoptosis Apoptosis Inhibition_of_DNA_Synthesis->Apoptosis Inhibition_of_RNA_Synthesis->Apoptosis ATP_Depletion->Apoptosis AK Adenosine Kinase AK->DCPR-MP dCK Deoxycytidine Kinase dCK->DCPR-MP Resistance_AK->DCPR-MP Blocks Phosphorylation Resistance_dCK->DCPR-MP Blocks Phosphorylation

Caption: Proposed mechanism of action and resistance for DCPR.

Experimental Workflow for Determining Cross-Resistance

Cross_Resistance_Workflow Start Start Parental_Cell_Line Parental Cancer Cell Line Start->Parental_Cell_Line IC50_DCPR Determine IC50 of DCPR Parental_Cell_Line->IC50_DCPR Cross_Resistance_Screen Screen Parental and Resistant Lines with a Panel of Anticancer Drugs Parental_Cell_Line->Cross_Resistance_Screen Generate_Resistant_Line Generate DCPR-Resistant Cell Line (Stepwise dose escalation) IC50_DCPR->Generate_Resistant_Line Characterize_Resistant_Line Characterize Resistant Line (Confirm IC50, stability) Generate_Resistant_Line->Characterize_Resistant_Line Characterize_Resistant_Line->Cross_Resistance_Screen IC50_Panel Determine IC50 for Each Drug in Both Lines Cross_Resistance_Screen->IC50_Panel Analyze_Data Analyze Data and Determine Resistance Factor (RF) IC50_Panel->Analyze_Data Conclusion Establish Cross-Resistance Profile Analyze_Data->Conclusion End End Conclusion->End

Caption: Workflow for assessing cross-resistance.

Conclusion and Future Directions

While direct experimental data on the cross-resistance profile of this compound remains to be established, this guide provides a predictive framework based on the well-characterized resistance mechanisms of other purine analogs. The proposed hypothetical cross-resistance profile suggests that DCPR-resistant cells are likely to exhibit cross-resistance to other nucleoside analogs but may retain sensitivity to drugs with different mechanisms of action.

Future research should focus on generating and characterizing DCPR-resistant cancer cell lines to validate this hypothetical profile. Such studies are essential for identifying rational combination therapies that can overcome or prevent the emergence of resistance, ultimately paving the way for the successful clinical development of this compound as a novel anticancer agent.

References

Novel Purine Nucleoside Phosphorylase Inhibitors: A Comparative Analysis of Inhibitory Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of novel purine (B94841) nucleoside phosphorylase (PNP) inhibitors, focusing on their inhibitory constants. The information presented is supported by recent experimental data to assist researchers in evaluating the performance and potential of these compounds for therapeutic applications. PNP is a crucial enzyme in the purine salvage pathway, and its inhibition is a key strategy for the treatment of T-cell mediated diseases, certain cancers, and parasitic infections.[1][2][3]

Comparative Analysis of Inhibitory Constants

The inhibitory potential of novel PNP inhibitors is summarized below. The data is compiled from recent studies and presented to facilitate a direct comparison of their efficacy against various PNP enzymes. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to quantify the potency of an inhibitor.[4][5] A lower value for these constants indicates a more potent inhibitor.[6]

Inhibitor ClassCompoundTarget PNPIC50 (nM)Ki (nM)Reference
Acyclic Nucleoside PhosphonatesCompound 1 Human (hPNP)19-[7][8]
Compound 1 Mycobacterium tuberculosis (MtPNP)4-[7][8]
Compound 2 Human (hPNP)--[7][8]
Compound 2 Mycobacterium tuberculosis (MtPNP)>60-fold selective for MtPNP-[7][8]
8-Substituted Nucleosides8-aminoinosine Human (HsPNP)-Competitive Inhibition[9]
9-deazaguanine (B24355) derivatives9-(3,4-dichlorobenzyl)-9-deazaguanine -17-[10]
Various 9-(arylmethyl)-9-deazapurines -17 - 270-[10]
Fleximer Analogues of 7-deazapurines4-Amino-5-(1H-pyrrol-3-yl)pyridine Human (hPNP)-0.70 mM[11]
ImmucillinsImmucillin-H --Picomolar range[12]
DADMe-Immucillin-H --Picomolar range[12]
MTImmucillin-H P. falciparum (PfPNP)-Specific inhibitor[12]

Experimental Protocols

The determination of inhibitory constants is crucial for the evaluation of novel PNP inhibitors. The following is a generalized methodology based on commonly cited experimental procedures.

Determination of IC50 Values

A widely used method for determining the IC50 value is a spectrophotometric assay that monitors the phosphorolysis of a purine nucleoside substrate, such as inosine (B1671953) or guanosine, to its corresponding purine base and ribose-1-phosphate.

  • Enzyme and Substrate Preparation : Recombinant purine nucleoside phosphorylase is purified and prepared at a specific concentration. A solution of the substrate (e.g., inosine) is also prepared in a suitable buffer (e.g., phosphate (B84403) buffer).

  • Inhibitor Preparation : The novel inhibitor compounds are dissolved, typically in DMSO, and then serially diluted to a range of concentrations.

  • Enzymatic Reaction : The reaction is initiated by mixing the enzyme, the substrate, and varying concentrations of the inhibitor in a multi-well plate. A control reaction without the inhibitor is also included.

  • Spectrophotometric Measurement : The rate of the enzymatic reaction is monitored by measuring the change in absorbance at a specific wavelength over time. For example, the conversion of inosine to hypoxanthine (B114508) can be monitored at 293 nm.

  • Data Analysis : The initial reaction velocities are calculated for each inhibitor concentration. The percentage of inhibition is then determined relative to the control. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a dose-response curve.[4]

Determination of Ki (Inhibition Constant)

For a more in-depth understanding of the inhibition mechanism (e.g., competitive, non-competitive), the inhibition constant (Ki) is determined. This often involves kinetic studies where the reaction velocity is measured at various substrate and inhibitor concentrations. The data is then fitted to different enzyme inhibition models (e.g., Michaelis-Menten kinetics with competitive or non-competitive inhibition equations) to determine the Ki value.[5] A common method involves the use of the Cheng-Prusoff equation to relate the IC50 to the Ki.[6]

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams visualize the PNP-mediated signaling pathway and a typical experimental workflow for inhibitor screening.

PNP_Signaling_Pathway cluster_salvage Purine Salvage Pathway cluster_tcell T-Cell Proliferation Inosine Inosine PNP PNP Inosine->PNP Guanosine Guanosine Guanosine->PNP Hypoxanthine Hypoxanthine PNP->Hypoxanthine Guanine Guanine PNP->Guanine Ribose1P Ribose-1-Phosphate PNP->Ribose1P dGTP dGTP Accumulation (Toxic to T-Cells) T_Cell_Apoptosis T-Cell Apoptosis dGTP->T_Cell_Apoptosis PNP_Inhibitor PNP Inhibitor PNP_Inhibitor->PNP Inhibits

Caption: Mechanism of PNP inhibition leading to T-cell apoptosis.

Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Library Novel Inhibitor Compound Library Reaction_Mix Prepare Reaction Mixture (Enzyme, Substrate, Inhibitor) Compound_Library->Reaction_Mix Enzyme_Prep PNP Enzyme Preparation Enzyme_Prep->Reaction_Mix Substrate_Prep Substrate (e.g., Inosine) Substrate_Prep->Reaction_Mix Incubation Incubate at Controlled Temperature Reaction_Mix->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Calc_Velocity Calculate Initial Reaction Velocities Measurement->Calc_Velocity Dose_Response Generate Dose-Response Curves Calc_Velocity->Dose_Response Det_IC50 Determine IC50 Values Dose_Response->Det_IC50

References

Head-to-Head Comparison: 2,6-Dichloropurine Riboside and Nelarabine in Antineoplastic Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antineoplastic drug development, purine (B94841) nucleoside analogs represent a cornerstone of chemotherapy. This guide provides a detailed head-to-head comparison of Nelarabine, a well-established therapeutic agent, and 2,6-Dichloropurine (B15474) riboside, a purine derivative with emerging interest. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, available efficacy and toxicity data, and the experimental protocols used for their evaluation.

Executive Summary

Nelarabine is a potent, FDA-approved chemotherapy agent, specifically indicated for the treatment of T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL).[1][2][3] It functions as a prodrug, and its active metabolite, ara-GTP, is a selective inhibitor of DNA synthesis in T-lymphoblasts.[4][5][6] In contrast, 2,6-Dichloropurine riboside is a synthetic purine nucleoside that is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[7][8][9] While direct and extensive preclinical or clinical data on the antineoplastic activity of this compound itself is limited, several of its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting the potential of this purine scaffold in oncology research.[10][11]

This guide will first delve into the established profile of Nelarabine, followed by an exploration of the investigational landscape of this compound and its derivatives.

Chemical Structure and Properties

A fundamental aspect of understanding the function of these compounds lies in their chemical structures.

FeatureThis compoundNelarabine
Chemical Formula C₁₀H₁₀Cl₂N₄O₄[7][9]C₁₁H₁₅N₅O₅[12]
Molecular Weight 321.12 g/mol [7][9]297.27 g/mol [12]
Structure A purine base with two chlorine substitutions at the 2 and 6 positions, attached to a ribose sugar.A methoxy-substituted guanine (B1146940) analog attached to an arabinose sugar.
Image Chemical structure of this compoundChemical structure of Nelarabine

Mechanism of Action

The cytotoxic effects of Nelarabine are well-characterized and stem from its role as a nucleoside metabolic inhibitor.

Nelarabine:

Nelarabine is a prodrug of the deoxyguanosine analog 9-β-D-arabinofuranosylguanine (ara-G).[13][14] Following intravenous administration, it undergoes rapid demethylation by adenosine (B11128) deaminase to form ara-G.[4][15] Intracellularly, ara-G is phosphorylated by deoxyguanosine kinase and deoxycytidine kinase to its active triphosphate form, ara-GTP.[13][16] The accumulation of ara-GTP in leukemic T-cells is a key factor in its selective toxicity.[5] Ara-GTP competes with the endogenous deoxyguanosine triphosphate (dGTP) for incorporation into DNA by DNA polymerase.[6][17] Once incorporated, ara-GTP leads to the termination of DNA chain elongation, thereby inhibiting DNA synthesis and ultimately inducing apoptosis (programmed cell death).[4][6]

Nelarabine_Mechanism Mechanism of Action of Nelarabine Nelarabine Nelarabine (prodrug) AraG ara-G Nelarabine->AraG Adenosine Deaminase AraGTP ara-GTP (active metabolite) AraG->AraGTP Deoxyguanosine Kinase Deoxycytidine Kinase DNA_Polymerase DNA Polymerase AraGTP->DNA_Polymerase DNA_Synthesis DNA Synthesis Inhibition DNA_Polymerase->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis

Caption: Signaling pathway of Nelarabine activation and its cytotoxic effect.

This compound:

The precise mechanism of action for this compound as an antineoplastic agent has not been fully elucidated due to the lack of direct studies. However, based on the activities of its derivatives, it is hypothesized to function as a purine antimetabolite. The chlorine atoms at the 2 and 6 positions are strong electron-withdrawing groups, which can make the purine ring susceptible to nucleophilic substitution.[7] It is plausible that, like other purine analogs, it could be metabolized intracellularly to a triphosphate form that interferes with nucleic acid synthesis or the function of key cellular enzymes. Derivatives of 2,6-dichloropurine have been shown to induce apoptosis and cell cycle arrest.[10][11]

Antineoplastic Performance: A Data-Driven Comparison

A direct comparison of the antineoplastic performance is challenging due to the disparity in the available data. Nelarabine has undergone extensive clinical trials, while data for this compound is limited to preclinical studies of its derivatives.

Nelarabine: Clinical Efficacy

Nelarabine has demonstrated significant clinical activity in patients with relapsed or refractory T-ALL and T-LBL.

Clinical Trial / StudyPatient PopulationDosageKey OutcomesReference
Phase II (Pediatric)Relapsed/refractory T-ALL/T-LBL650 mg/m²/day for 5 daysComplete Response (CR): 13% CR + CR without full hematologic recovery (CR): 23%[1][16]
Phase II (Adult)Relapsed/refractory T-ALL/T-LBL1,500 mg/m² on days 1, 3, 5Complete Response (CR): 18% CR + CR: 21%[1][16]
COG AALL0434 (Phase III)Newly diagnosed T-ALLNelarabine added to chemotherapy5-year disease-free survival: 88.2% (with nelarabine) vs. 82.1% (without nelarabine)[18]
This compound Derivatives: Preclinical Cytotoxicity

While data for the parent compound is unavailable, studies on its derivatives showcase its potential. The following table summarizes the in vitro cytotoxic activity of some 2,6-dichloropurine derivatives.

DerivativeCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
4-((2,6-Dichloro-9H-purin-9-yl)methyl)-N-(p-tolyl)benzamide (Compound 7)K562 (Leukemia)2.27Apoptosis, G2/M arrest[10]
HL-60 (Leukemia)1.42Apoptosis, G2/M arrest[10]
N⁹-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurineVariousGI₅₀ in the 1-5 µM rangeNot specified[7]
N⁹-[4'-chloro-2'-butynyl-1'-yl]-2,6-dichloropurineVariousGI₅₀ in the 1-5 µM rangeNot specified[7]

Toxicity Profile

Nelarabine:

The primary dose-limiting toxicity of Nelarabine is neurotoxicity, which can manifest as somnolence, confusion, seizures, and peripheral neuropathy.[1][5][19] Other significant adverse effects include hematologic toxicities such as neutropenia, thrombocytopenia, and anemia.[5]

This compound:

The toxicity profile of this compound has not been established.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used in the preclinical evaluation of potential anticancer agents.

Experimental_Workflow Preclinical Evaluation Workflow Start Cancer Cell Lines Compound_Treatment Compound Treatment (e.g., this compound or Nelarabine) Start->Compound_Treatment MTT_Assay MTT Assay (Cytotoxicity/Viability) Compound_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Compound_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) Compound_Treatment->Cell_Cycle_Assay Western_Blot Western Blot (Protein Expression) Compound_Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical experimental workflow for preclinical anticancer drug screening.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to obtain a DNA content histogram.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to visualize the protein of interest.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

Comparison_Summary Comparative Summary cluster_Nelarabine Nelarabine cluster_Dichloropurine This compound Nelarabine_Status Established Drug Nelarabine_Data Extensive Clinical Data Nelarabine_Status->Nelarabine_Data Nelarabine_MOA Well-defined Mechanism Nelarabine_Status->Nelarabine_MOA Nelarabine_Indication FDA Approved for T-ALL/T-LBL Nelarabine_Status->Nelarabine_Indication Comparison VS Dichloropurine_Status Investigational Compound Dichloropurine_Data Limited Direct Data Dichloropurine_Status->Dichloropurine_Data Dichloropurine_Potential Potential based on Derivatives Dichloropurine_Status->Dichloropurine_Potential Dichloropurine_MOA Hypothesized Mechanism Dichloropurine_Status->Dichloropurine_MOA

Caption: Logical comparison of Nelarabine and this compound.

Nelarabine stands as a clinically validated and effective therapeutic for specific T-cell malignancies, with a well-understood mechanism of action and a defined toxicity profile. Its role in the treatment of T-ALL and T-LBL is firmly established.

This compound, in its current state, is a compound of interest primarily from a medicinal chemistry perspective. The lack of direct preclinical and clinical data for the parent compound makes a direct efficacy and safety comparison with Nelarabine impossible. However, the demonstrated cytotoxic activity of its derivatives against various cancer cell lines suggests that the 2,6-dichloropurine scaffold holds promise for the development of novel antineoplastic agents.

Future research should focus on a systematic evaluation of this compound itself, utilizing the standardized experimental protocols outlined in this guide. Determining its in vitro cytotoxicity across a panel of cancer cell lines, elucidating its mechanism of action, and assessing its in vivo efficacy and toxicity in animal models will be crucial steps in understanding its potential as a therapeutic agent. Such studies will clarify whether this compound or its future derivatives could one day offer a viable alternative or complementary approach to established therapies like Nelarabine.

References

Safety Operating Guide

Proper Disposal of 2,6-Dichloropurine Riboside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,6-Dichloropurine riboside, a chemical used in laboratory research, is critical for ensuring personnel safety and environmental protection. As a purine (B94841) analogue, this compound and its waste materials must be managed as hazardous chemical waste from the moment of generation.[1][2] This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting.

Hazard Classification and Safety Precautions
Chemical Waste Storage and Accumulation Limits

Federal and local regulations strictly govern the accumulation of hazardous waste in laboratories.[6] These regulations are designed to minimize risk and ensure timely disposal. The following table summarizes key quantitative limits for storing hazardous waste in a designated Satellite Accumulation Area (SAA).

ParameterLimitRegulatory Body/GuidelineCitation
Maximum Volume of Hazardous Waste 55 gallonsUniversity of Pennsylvania EHRS[1]
Maximum Volume of Acutely Toxic Waste (P-list) 1 quart (liquid) or 1 kg (solid)University of Pennsylvania EHRS[1]
Maximum Storage Time 12 months (as long as volume limits are not exceeded)University of Pennsylvania EHRS[1]
EPA Academic Lab Storage Time Limit 6 monthsEPA Subpart K[6]

Note: Laboratories cannot store more than 55 gallons of hazardous waste or one quart of acute hazardous waste at any given time.[7] Once these limits are reached, the waste must be removed within three calendar days.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.

1. Waste Segregation:

  • Treat all materials contaminated with this compound as hazardous waste.[7] This includes unused or expired chemicals, solutions, contaminated PPE (gloves, wipes), and labware (e.g., pipette tips, tubes).

  • Do not mix this compound waste with non-hazardous waste.[8]

  • Keep solid and liquid waste streams separate.[9]

  • Segregate incompatible hazardous wastes to prevent dangerous reactions.[8] For this compound, avoid mixing with strong oxidizing agents or strong bases.[3]

2. Waste Container Selection and Labeling:

  • Use only chemically compatible, leak-proof containers for waste accumulation, preferably plastic.[1][9] Ensure containers are in good condition and have secure, tightly sealed closures.[6][9]

  • As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[8]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.

    • The specific contents and their approximate percentages.

    • The date the container was first used to collect waste.[8]

    • The name and contact information of the principal investigator or lab manager.[8]

3. Waste Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[1] Waste should not be moved between different rooms for storage.[1]

  • Ensure the SAA is equipped with secondary containment, such as a spill tray, to prevent spills from reaching drains.[8][9]

  • Keep the waste container closed at all times, except when adding waste.[1]

4. Requesting Waste Pickup:

  • Monitor the volume of waste in the container. Do not overfill.[9]

  • Once the container is full, or if it has been in storage approaching the maximum time limit (6-12 months), submit a waste collection request to your institution's EHS or equivalent department.[1][8]

  • Fill in the "full" date on the hazardous waste tag when the container is ready for pickup.[8]

5. Empty Container Disposal:

  • An empty container that held this compound must still be handled carefully.

  • If the compound is determined to be acutely hazardous (P-listed), the container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7][8]

  • After proper decontamination, deface all hazardous labels on the empty container before disposing of it as regular trash.[7][8]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G start Waste Generation (this compound) is_solid Solid or Liquid Waste? start->is_solid spill Spill Occurs start->spill solid_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_container Solid liquid_container Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_container Liquid storage Store in Secondary Containment in Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage is_full Container Full or Storage Limit Reached? storage->is_full add_waste Continue Accumulating Waste is_full->add_waste No request_pickup Complete Waste Tag & Request EHS Pickup is_full->request_pickup Yes add_waste->storage ehs_disposal EHS Collects for Final Disposal request_pickup->ehs_disposal spill_cleanup Follow Emergency Spill Protocol Collect Cleanup Debris as Hazardous Waste spill->spill_cleanup spill_cleanup->storage

Caption: Workflow for the safe disposal of this compound waste.

Spill and Emergency Procedures

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Cleanup: Spilled chemicals and the materials used for cleanup must be treated as hazardous waste and disposed of accordingly.[7][8]

  • Reporting: For spills that cannot be safely managed by laboratory personnel, evacuate the area and immediately report the incident to your institution's emergency contact or EHS department.[7][8]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.[7]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.